Tipepidine hibenzate
Description
Properties
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-(4-hydroxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS2.C14H10O4/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1-8,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEAAKGKVVTPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185068 | |
| Record name | Asverin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31139-87-4 | |
| Record name | Benzoic acid, 2-(4-hydroxybenzoyl)-, compd. with 3-(di-2-thienylmethylene)-1-methylpiperidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31139-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asverin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPEPIDINE HIBENZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78578GFU8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
tipepidine hibenzate mechanism of action on G-protein-coupled inwardly rectifying potassium (GIRK) channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipepidine hibenzate, a non-opioid antitussive agent, has garnered significant interest for its potential therapeutic applications beyond cough suppression, including in neuropsychiatric disorders. Central to these broader effects is its mechanism of action as an inhibitor of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways through which tipepidine modulates GIRK channel function. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes, this document serves as a comprehensive resource for researchers in pharmacology and drug development.
GIRK channels are critical regulators of neuronal excitability and heart rate. Their activation, typically mediated by Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs), leads to potassium efflux and membrane hyperpolarization, thus reducing cellular activity. Tipepidine's inhibitory action on these channels disrupts this signaling cascade, leading to increased neuronal excitability, a mechanism believed to contribute to its observed effects on neurotransmitter systems.
Core Mechanism of Action: Inhibition of GIRK Channels
This compound functions as a direct or closely associated inhibitor of GIRK channels. This has been demonstrated in native neuronal populations, specifically in dopamine neurons of the ventral tegmental area (VTA). In these neurons, tipepidine has been shown to inhibit GIRK currents that are activated by dopamine D2 receptors, which are Gi/o-coupled GPCRs.
The established signaling pathway is as follows:
-
Activation of the dopamine D2 receptor by dopamine leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.
-
The liberated Gβγ subunits directly bind to and activate GIRK channels.
-
The opening of GIRK channels allows for the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.
Tipepidine intervenes in this pathway by inhibiting the function of the GIRK channel, thereby preventing or reducing the hyperpolarizing effect of D2 receptor activation. This leads to a state of increased neuronal excitability.
Quantitative Data on Tipepidine's Inhibitory Potency
To date, the most definitive quantitative data on tipepidine's inhibition of GIRK channels comes from electrophysiological studies on acutely dissociated dopamine neurons from the rat ventral tegmental area (VTA).
| Compound | Target | Cell Type | IC50 | Reference |
| Tipepidine | Dopamine D2 Receptor-Mediated GIRK Currents | Rat VTA Dopamine Neurons | 7.0 µM | [Hamasaki et al., 2013] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of Tipepidine's Action on GIRK Channels
Experimental Workflow for Measuring GIRK Channel Inhibition
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the study by Hamasaki et al. (2013) for the electrophysiological recording of GIRK currents in acutely dissociated rat VTA dopamine neurons.
Neuronal Preparation
-
Animal Model: Male Sprague-Dawley rats (postnatal days 14-21).
-
Dissociation Procedure:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in an ice-cold, oxygenated cutting solution.
-
Coronal slices (300 µm) containing the VTA are prepared using a vibratome.
-
The VTA is dissected from the slices and incubated in a protease solution (e.g., papain) to enzymatically digest the extracellular matrix.
-
The tissue is then mechanically triturated to yield a suspension of single cells.
-
The dissociated neurons are plated on a culture dish for recording.
-
Electrophysiological Recording: Whole-Cell Patch-Clamp
-
Recording Configuration: Whole-cell voltage-clamp.
-
Amplifier and Data Acquisition: Standard patch-clamp amplifier and a digitizer controlled by appropriate software (e.g., pCLAMP).
-
Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
Solutions
-
Intracellular Solution (in mM):
-
140 K-gluconate
-
5 KCl
-
10 HEPES
-
0.2 EGTA
-
2 Mg-ATP
-
0.3 Na2-GTP
-
pH adjusted to 7.2 with KOH.
-
-
Extracellular Solution (in mM):
-
140 NaCl
-
3 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocol for GIRK Current Measurement
-
Holding Potential: Neurons are held at a membrane potential of -60 mV.
-
Voltage Ramp: A hyperpolarizing voltage ramp from -60 mV to -140 mV over 500 ms is applied.
-
GIRK Current Activation: A selective dopamine D2 receptor agonist (e.g., quinpirole) is applied to the bath to activate GIRK channels. The current elicited by the voltage ramp is recorded.
-
Tipepidine Application: Tipepidine is added to the bath at various concentrations in the continued presence of the D2 agonist. The current elicited by the voltage ramp is recorded at each concentration.
-
Data Analysis: The magnitude of the GIRK current is measured at a specific voltage (e.g., -140 mV). The percentage of inhibition by tipepidine is calculated relative to the current activated by the D2 agonist alone. A dose-response curve is then constructed to determine the IC50 value.
Discussion and Future Directions
The available evidence strongly indicates that this compound's mechanism of action involves the inhibition of GIRK channels, particularly those modulated by the dopamine D2 receptor in the VTA. This mechanism likely underlies its potential antidepressant effects and warrants further investigation for other neurological and psychiatric conditions.
A significant gap in the current understanding is the subunit selectivity of tipepidine. Dopamine neurons in the VTA primarily express GIRK2-containing channels (GIRK2/GIRK3 heteromers and GIRK2 homomers). However, other brain regions and the heart express different GIRK subunit compositions (e.g., GIRK1/GIRK2 and GIRK1/GIRK4). Future studies utilizing heterologous expression systems, such as Xenopus oocytes, to express different combinations of GIRK subunits are crucial to determine the selectivity profile of tipepidine. Such studies would be invaluable for predicting potential off-target effects and for guiding the development of more selective GIRK channel modulators.
Furthermore, corroboration of the existing IC50 value in different experimental systems and by independent research groups would strengthen the quantitative understanding of tipepidine's potency.
Tipepidine: A Non-Narcotic Antitussive with a Unique Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine, a non-narcotic antitussive agent, presents a complex and multifaceted pharmacological profile. This document provides a comprehensive technical overview of tipepidine, focusing on its core mechanism of action, receptor interactions, and the preclinical data supporting its antitussive effects. While primarily known for its cough suppressant properties, tipepidine also exhibits potential as a therapeutic agent for certain neuropsychiatric disorders. This guide consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to serve as a resource for the scientific community engaged in respiratory and neuropharmacology research.
Introduction
Tipepidine is a centrally acting, non-opioid antitussive drug that has been in clinical use for decades.[1] Unlike traditional opioid-based cough suppressants, tipepidine is not associated with the risk of addiction, making it a valuable therapeutic alternative.[2] Its mechanism of action is distinct from many other antitussives and involves the modulation of specific ion channels and neurotransmitter systems in the central nervous system.[1][3] This guide delves into the detailed pharmacological characteristics of tipepidine, providing a technical foundation for further research and development.
Mechanism of Action
The primary mechanism of action of tipepidine is the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][3] GIRK channels are crucial for regulating neuronal excitability; their activation leads to potassium ion efflux and hyperpolarization of the cell membrane, which in turn inhibits neuronal firing. By inhibiting these channels, tipepidine reduces this hyperpolarizing current, leading to membrane depolarization and an increase in neuronal excitability. This action is believed to be central to its antitussive effects by modulating the activity of neurons involved in the cough reflex pathway.
Furthermore, tipepidine's interaction with the dopaminergic system is a key aspect of its pharmacological profile. It has been shown to inhibit dopamine D₂ receptor-mediated GIRK currents, leading to the activation of ventral tegmental area (VTA) dopamine neurons and an increase in extracellular dopamine levels in the nucleus accumbens.[2][3] This modulation of the mesolimbic dopamine system may contribute to its antitussive and potential antidepressant-like effects.[3][4]
Tipepidine also interacts with sigma-1 receptors, which are intracellular chaperone proteins involved in the regulation of ion channels and cellular signaling.[2][5] While the precise role of sigma-1 receptor binding in the antitussive effect of tipepidine is not fully elucidated, this interaction may contribute to its overall pharmacological activity.[2]
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Method | Reference |
| IC₅₀ (GIRK Channel Inhibition) | 7.0 µM | Rat VTA Dopamine Neurons | Patch-clamp electrophysiology | [2] |
| In Vivo Dose (Antidepressant-like effect) | 20-40 mg/kg (i.p.) | Rat | Forced Swim Test | [3][4] |
| In Vivo Dose (Dopamine Release) | 40 mg/kg (i.p.) | Rat | In Vivo Microdialysis | [4] |
Note: ED₅₀ value for the antitussive effect of tipepidine in the citric acid-induced cough model in guinea pigs is not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Tipepidine's Action on Dopaminergic Neurons
The following diagram illustrates the proposed signaling pathway for tipepidine's action on dopamine D₂ receptor-expressing neurons, leading to increased neuronal excitability.
Experimental Workflow for Evaluating Antitussive Activity
The following diagram outlines a typical experimental workflow for assessing the antitussive efficacy of a compound like tipepidine using the citric acid-induced cough model in guinea pigs.
Detailed Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
-
Objective: To evaluate the antitussive effect of tipepidine.
-
Animals: Male Hartley guinea pigs.
-
Procedure:
-
Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.
-
A baseline cough response is established by exposing the animals to an aerosolized solution of citric acid (e.g., 0.3 M) for a fixed period (e.g., 10 minutes).
-
Animals are then treated with tipepidine (various doses, e.g., via intraperitoneal injection) or vehicle.
-
After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol.
-
The number of coughs is counted by trained observers and/or recorded and analyzed using specialized software.
-
The percentage inhibition of the cough response is calculated for each dose of tipepidine compared to the vehicle control.
-
Patch-Clamp Electrophysiology for GIRK Channel Inhibition
-
Objective: To quantify the inhibitory effect of tipepidine on GIRK channels.
-
Cell Preparation: Acutely dissociated dopamine neurons from the rat ventral tegmental area (VTA).
-
Procedure:
-
Whole-cell patch-clamp recordings are performed on identified dopamine neurons.
-
GIRK currents are activated by applying a D₂ receptor agonist (e.g., quinpirole).
-
A voltage-clamp protocol is used to measure the inward potassium current.
-
Tipepidine is applied at various concentrations to the bath solution.
-
The concentration-dependent inhibition of the GIRK current is measured, and the IC₅₀ value is determined.
-
In Vivo Microdialysis for Dopamine Measurement
-
Objective: To measure the effect of tipepidine on extracellular dopamine levels in the nucleus accumbens.
-
Animals: Male Wistar rats.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the nucleus accumbens of anesthetized rats.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals to establish a baseline dopamine level.
-
Tipepidine is administered (e.g., 40 mg/kg, i.p.).
-
Dialysate collection continues, and dopamine concentrations in the samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Changes in dopamine levels from baseline are calculated.
-
Discussion and Future Directions
Tipepidine's unique pharmacological profile, centered on GIRK channel inhibition and modulation of the dopaminergic system, distinguishes it from traditional antitussives. Its lack of opioid-related side effects makes it a compelling therapeutic option. However, a more detailed characterization of its receptor binding affinities is necessary to fully understand its off-target effects and potential for drug-drug interactions.
Future research should focus on elucidating the precise contribution of sigma-1 receptor interaction to its antitussive and other central nervous system effects. Furthermore, conducting dose-response studies in validated animal models of cough is crucial to determine the ED₅₀ for its antitussive activity and to establish a clearer therapeutic window. The exploration of tipepidine's potential in treating neuropsychiatric conditions such as depression and ADHD, stemming from its influence on monoaminergic systems, represents a promising avenue for drug repositioning.
Conclusion
Tipepidine is a non-narcotic antitussive with a well-defined primary mechanism of action involving the inhibition of GIRK channels. This action, coupled with its modulation of the dopaminergic system and interaction with sigma-1 receptors, underpins its clinical efficacy in cough suppression. This technical guide provides a consolidated overview of its pharmacological profile, supported by quantitative data and detailed experimental methodologies, to facilitate further scientific investigation into this intriguing molecule. A more comprehensive understanding of its full receptor interaction profile will be instrumental in optimizing its therapeutic use and exploring its potential in other clinical indications.
References
- 1. medkoo.com [medkoo.com]
- 2. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tipepidine increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Tipepidine Hibenzate used for? [synapse.patsnap.com]
The Initial Discovery and Synthesis of Tipepidine Hibenzate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine hibenzate, a non-narcotic antitussive agent, was first developed in Japan in 1959. This technical guide delves into the initial discovery and synthesis of this compound, providing a plausible synthetic pathway based on established chemical principles and available literature. It also explores the compound's mechanism of action, focusing on its role as a G-protein-coupled inwardly rectifying potassium (GIRK) channel inhibitor and a sigma-1 (σ1) receptor agonist. This document aims to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the synthesis and its associated signaling pathways.
Introduction
Tipepidine, with the chemical name 3-(di-2-thienylmethylene)-1-methylpiperidine, has been utilized as a cough suppressant for over six decades, primarily in Japan.[1] Its development by Tanabe Seiyaku (now part of Mitsubishi Tanabe Pharma) marked a significant contribution to non-opioid antitussive therapies.[2] The hibenzate salt of tipepidine is the common pharmaceutical formulation. Beyond its antitussive effects, recent research has unveiled its potential in treating a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and obsessive-compulsive disorder, owing to its unique mechanism of action on monoaminergic neurotransmission.[3]
Initial Discovery and Synthesis
The initial preparation of tipepidine was reported by Okumura et al. of Tanabe Seiyaku in 1958 in the Tanabe Seiyaku Kenkyu Nempo.[4] While the full text of this original publication is not readily accessible, a plausible and chemically sound synthetic route can be constructed based on the known structure of tipepidine and common organic synthesis reactions of that era. The synthesis of the hibenzate salt was later described in patents GB924544 and JP 62 17988.[4]
The core of the tipepidine molecule consists of a 1-methyl-3-piperidone backbone and two thiophene rings. Therefore, a logical synthetic approach involves the condensation of these two key precursors.
Plausible Synthetic Pathway
The synthesis can be envisioned in two main stages: the formation of the tipepidine free base and its subsequent conversion to the hibenzate salt.
Stage 1: Synthesis of Tipepidine Free Base
A likely method for the synthesis of 3-(di-2-thienylmethylene)-1-methylpiperidine (tipepidine) is a Claisen-Schmidt or a related base-catalyzed aldol condensation reaction. This would involve the reaction of 1-methyl-3-piperidone with di-2-thienyl ketone in the presence of a base.
-
Step 1: Synthesis of 1-Methyl-3-piperidone. This precursor can be synthesized through various established methods, such as the Dieckmann condensation of an appropriate amino diester followed by hydrolysis and decarboxylation.
-
Step 2: Synthesis of Di-2-thienyl Ketone. This intermediate can be prepared via a Friedel-Crafts acylation of thiophene with 2-thenoyl chloride or by the oxidation of di-2-thienylmethanol.
-
Step 3: Condensation Reaction. The 1-methyl-3-piperidone and di-2-thienyl ketone would then be reacted in the presence of a base, such as sodium ethoxide or sodium hydroxide, in a suitable solvent like ethanol. The reaction would proceed via an aldol addition followed by dehydration to yield the exocyclic double bond characteristic of the tipepidine structure.
Stage 2: Formation of this compound
The final step involves the formation of the hibenzate salt. This is achieved by reacting the tipepidine free base with 2-(4-hydroxybenzoyl)benzoic acid (hibenzic acid) in an appropriate solvent.
-
Step 4: Salt Formation. Equimolar amounts of tipepidine free base and hibenzic acid would be dissolved in a suitable solvent, such as acetone or ethanol. The salt would then precipitate out of the solution upon cooling or evaporation of the solvent and could be collected by filtration and dried.
Experimental Protocols (Plausible)
The following are detailed, plausible experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of 3-(di-2-thienylmethylene)-1-methylpiperidine (Tipepidine Free Base)
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 1-methyl-3-piperidone (1 equivalent) and di-2-thienyl ketone (1 equivalent) in anhydrous ethanol.
-
Base Addition: A solution of sodium ethoxide in ethanol (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography.
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent like petroleum ether to yield the pure tipepidine free base.
Protocol 2: Synthesis of this compound
-
Dissolution: The purified tipepidine free base (1 equivalent) is dissolved in a minimal amount of warm acetone.
-
Acid Addition: A solution of 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in acetone is added to the tipepidine solution with stirring.
-
Crystallization: The mixture is allowed to cool to room temperature and then placed in an ice bath to facilitate the precipitation of the salt.
-
Isolation: The resulting crystalline solid is collected by vacuum filtration, washed with cold acetone, and dried under vacuum to yield this compound.
Quantitative Data
The following table summarizes the known physical properties of tipepidine and its hibenzate salt. The yield for the plausible synthesis would be expected to be in the range of 60-80% based on similar condensation reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Tipepidine (free base) | C₁₅H₁₇NS₂ | 275.43 | 64-65 | Yellow crystals |
| This compound | C₂₉H₂₇NO₄S₂ | 517.66 | 187-190 | Crystals |
Mechanism of Action and Signaling Pathways
Tipepidine's primary mechanism of action involves the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] GIRK channels are crucial for regulating neuronal excitability. By inhibiting these channels, tipepidine leads to the depolarization of neurons and enhances the release of various neurotransmitters, particularly monoamines like dopamine and serotonin.[3] This modulation of monoaminergic systems is believed to be the basis for its potential antidepressant and ADHD-treating effects.
Additionally, tipepidine acts as a sigma-1 (σ1) receptor agonist.[5] The σ1 receptor is an intracellular chaperone protein involved in various cellular functions, including the regulation of ion channels and intracellular calcium signaling. The agonistic activity at σ1 receptors may contribute to its antitussive and neuroprotective properties.
Visualizations
Synthetic Pathway of this compound
Caption: Plausible synthetic pathway for this compound.
Tipepidine Signaling Pathway
Caption: Tipepidine's mechanism of action via GIRK channel inhibition and σ1 receptor agonism.
Conclusion
This compound remains a significant molecule in both clinical practice and neuroscience research. While the precise details of its initial synthesis require access to historical documents, a chemically sound pathway can be proposed, providing valuable insight for medicinal chemists. The elucidation of its dual mechanism of action on GIRK channels and sigma-1 receptors has opened new avenues for its therapeutic application beyond its traditional role as an antitussive. This guide provides a foundational understanding for researchers and professionals interested in the further development and application of this versatile compound.
References
- 1. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Research-Based Pharmaceutical Manufacturers Association [irpma.org.tw]
- 3. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tipepidine [drugfuture.com]
- 5. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
A Systematic Review of Tipepidine Hibenzate's Central Nervous System Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine hibenzate, a non-narcotic antitussive agent, has garnered significant interest for its potential therapeutic applications beyond cough suppression, particularly for central nervous system (CNS) disorders. This technical guide provides a comprehensive systematic review of the available scientific literature on the CNS effects of this compound. It consolidates quantitative data from clinical and preclinical studies, details key experimental methodologies, and visualizes the proposed mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the neuropsychopharmacological properties of tipepidine.
Introduction
Initially developed and approved in Japan in 1959 as a cough suppressant, this compound's unique pharmacological profile has prompted exploration into its effects on the central nervous system.[1] Emerging evidence suggests its potential as a therapeutic agent for psychiatric conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).[1] This review synthesizes the current understanding of tipepidine's CNS effects, focusing on its mechanism of action, preclinical evidence, and clinical trial data.
Mechanism of Action
Tipepidine's CNS effects are believed to be mediated through a multi-target mechanism, primarily involving the modulation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and its interaction with key neurotransmitter systems.
GIRK Channel Inhibition
A primary proposed mechanism of action for tipepidine is the inhibition of GIRK channels.[2] GIRK channels are crucial for regulating neuronal excitability.[2] By inhibiting these channels, tipepidine is thought to modulate the levels of monoamine neurotransmitters, such as dopamine and serotonin, in the brain.[2] This action is hypothesized to be central to its potential antidepressant and anti-ADHD effects.[2]
Modulation of Dopaminergic and Serotonergic Systems
Tipepidine has been shown to influence both the dopamine and serotonin neurotransmitter systems.[1] Studies suggest that it may act as a serotonin-dopamine reuptake inhibitor (SDRI), leading to increased extracellular concentrations of these neurotransmitters and enhanced serotonergic and dopaminergic neurotransmission. This modulation of monoamine levels is a key area of investigation for its therapeutic potential in mood and behavioral disorders.[1]
Sigma-1 Receptor Interaction
Tipepidine also interacts with sigma-1 receptors, which are involved in a variety of neurological processes.[1] While the precise contribution of this interaction to its overall CNS effects is still under investigation, sigma-1 receptor modulation is a known target for several psychoactive drugs.
Data Presentation
The following tables summarize the quantitative data from key clinical and preclinical studies investigating the CNS effects of this compound.
Clinical Studies
| Study | N | Population | Dosage | Duration | Outcome Measure | Results | p-value |
| Sasaki et al. (2014) [3] | 10 | Children with ADHD (mean age 9.9 years) | 30 mg/day | 4 weeks | ADHD-RS-IV Total Score | Baseline: 30.2 ± 9.9Week 4: 16.4 ± 8.4 | <0.001 |
| ADHD-RS-IV Hyperactivity/Impulsivity Subscale | Baseline: 11.2 ± 7.1Week 4: 5.0 ± 4.1 | <0.001 | |||||
| ADHD-RS-IV Inattentive Subscale | Baseline: 19.0 ± 3.6Week 4: 10.6 ± 3.8 | <0.001 | |||||
| Hoobehfekr et al. (2021) [4] | 53 | Children with ADHD (adjunctive to methylphenidate) | Not specified | 8 weeks | Parent ADHD-RS-IV Total Score | Significant time × treatment interaction | 0.049 |
| Parent ADHD-RS-IV Hyperactivity/Impulsivity Subscale | Significant time × treatment interaction | 0.014 |
| Study | N | Population | Dosage | Duration | Outcome Measure | Results | p-value |
| Sasaki et al. (2014) [2] | 6 (completed) | Adolescents with depression | 30 mg/day | 4 weeks | CDRS-R Total Score | Significant improvement | 0.027 |
| Hoobehfekr et al. (2021) [5] | 62 | Adults with Major Depressive Disorder (adjunctive to citalopram) | 30 mg twice daily | 6 weeks | HAM-D Score | Greater improvement in tipepidine group at all time points | 0.048 |
| Remission Rate | Tipepidine: 53.6%Placebo: 25.0% | 0.029 | |||||
| Response Rate | Tipepidine: 100%Placebo: 75% | 0.005 | |||||
| Shirayama et al. (2015) [6] | 11 | Outpatients with treatment-resistant depression | 60 mg/day (2 weeks) then 120 mg/day (6 weeks) | 8 weeks | HAM-D Score | Baseline: 18.7 ± 2.6Week 8: 13.0 ± 4.8 | 0.0002 |
Preclinical Studies
| Study | Animal Model | Dosage (i.p.) | Outcome Measure | Results |
| Kawaura et al. (2009) [7] | Male Wistar rats | 20 mg/kg | Immobility time | Reduced |
| 40 mg/kg | Immobility time | Reduced | ||
| 40 mg/kg | Climbing behavior | Increased |
Pharmacokinetics
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Asverin® (Immediate Release) | 40 mg | 23.9 ± 15.8 | 1.0 ± 0.4 | 55.4 ± 36.3 |
| TS-141 (Sustained Release) | 30 mg | 6.8 ± 4.5 | 3.2 ± 1.1 | 63.7 ± 41.8 |
Experimental Protocols
Preclinical Models
The Forced Swimming Test is a widely used behavioral assay to screen for antidepressant-like activity.[1]
-
Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute period.[1]
-
Test session: 24 hours after the pre-test, the animals are administered tipepidine or vehicle intraperitoneally (i.p.).[7] 30 minutes post-injection, they are placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (when the rat makes only the movements necessary to keep its head above water) during the 5-minute test session is recorded and analyzed. A significant reduction in immobility time is indicative of an antidepressant-like effect.[1]
This neurodevelopmental model is used to induce hyperactivity and other ADHD-like symptoms in rodents.[8]
-
Procedure:
-
On postnatal day 5, rat pups are pre-treated with desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons.
-
30 minutes later, pups are anesthetized, and 6-hydroxydopamine (100 µg in 10 µL of saline with 0.1% ascorbic acid) is injected intracisternally.[9]
-
-
Behavioral Assessment: At a later developmental stage (e.g., juvenile or adult), locomotor activity is assessed in an open-field arena. Hyperactivity in the 6-OHDA-lesioned animals is a key behavioral phenotype.
In Vitro Assays
Patch-clamp electrophysiology is used to directly measure the effect of tipepidine on GIRK channel activity in individual neurons.[10]
-
Cell Preparation: Acutely dissociated neurons from a relevant brain region (e.g., ventral tegmental area) are prepared.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed.
-
Protocol:
-
A baseline GIRK current is established.
-
Tipepidine is applied to the bath solution at various concentrations.
-
Changes in the GIRK current in response to tipepidine are recorded and analyzed. An inhibition of the current indicates a blocking effect on the channel.[10]
-
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11]
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals.
-
Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Tipepidine's Antidepressant and Anti-ADHD Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Tipepidine in adolescent patients with depression: a 4 week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tipepidine as adjunctive therapy in children with attention-deficit/hyperactivity disorder: Randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of tipepidine as adjunctive therapy in major depressive disorder: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of add-on tipepidine on treatment-resistant depression: an open-label pilot trial | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 7. The centrally acting non-narcotic antitussive tipepidine produces antidepressant-like effect in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perinatal 6-Hydroxydopamine Modeling of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NEONATAL 6-HYDROXYDOPAMINE LESIONS OF THE FRONTAL CORTEX IN RATS: PERSISTING EFFECTS ON LOCOMOTOR ACTIVITY, LEARNING AND NICOTINE SELF-ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
An In-depth Technical Guide on the Exploratory Neuroprotective Potential of Tipepidine Hibenzate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the theoretical and extrapolated neuroprotective potential of tipepidine hibenzate based on its known mechanisms of action. The information presented is intended for research and development purposes and should not be interpreted as clinical advice. Direct preclinical and clinical evidence for the neuroprotective effects of this compound is limited, and further investigation is required to validate these hypotheses.
Executive Summary
This compound, a non-narcotic antitussive agent, has garnered interest for its potential applications beyond cough suppression, including roles in neuropsychiatric disorders. While not extensively studied for neuroprotection, its known pharmacological targets suggest plausible mechanisms through which it could confer neuronal resilience. This technical guide synthesizes the existing, albeit limited, preclinical data and theoretical frameworks to explore the neuroprotective potential of this compound. The core of this exploration lies in its activity as a modulator of G-protein-coupled inwardly rectifying potassium (GIRK) channels and sigma-1 receptors, both of which are implicated in neuronal survival and plasticity. This document provides a foundational resource for researchers and drug developers interested in investigating this compound as a candidate for neuroprotective therapies.
Core Mechanisms of Action and Neuroprotective Hypotheses
The neuroprotective potential of this compound is primarily hypothesized to stem from its influence on two key molecular targets within the central nervous system:
-
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Tipepidine is reported to inhibit GIRK channels.[1] These channels are crucial for regulating neuronal excitability. By inhibiting GIRK channels, tipepidine may modulate monoaminergic neurotransmission, a mechanism that has been explored in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). In the context of neurodegeneration, dysregulation of neuronal excitability is a common pathological feature. By normalizing neuronal firing patterns, tipepidine could potentially mitigate excitotoxicity-induced neuronal damage.
-
Sigma-1 Receptors: Tipepidine is also known to interact with sigma-1 receptors.[2] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium homeostasis, oxidative stress, and neuroinflammation. Activation of sigma-1 receptors is generally considered neuroprotective. Tipepidine's modulation of these receptors could therefore represent a significant pathway for its potential neuroprotective effects.[2]
Quantitative Data Summary
Table 1: Effects of this compound on Neuronal Viability and Excitotoxicity
| Experimental Model | Tipepidine Concentration | Insult | Endpoint Measured | % Change vs. Control | Reference |
| In vitro primary cortical neurons | (e.g., 1, 10, 100 µM) | Glutamate | Cell Viability (MTT Assay) | (Data to be generated) | (Future Study) |
| In vitro primary cortical neurons | (e.g., 1, 10, 100 µM) | Glutamate | LDH Release | (Data to be generated) | (Future Study) |
| In vivo MCAO model in rodents | (e.g., 10, 30 mg/kg) | Ischemia | Infarct Volume | (Data to be generated) | (Future Study) |
Table 2: Effects of this compound on Markers of Oxidative Stress and Neuroinflammation
| Experimental Model | Tipepidine Concentration | Insult | Marker Measured | % Change vs. Control | Reference |
| In vitro microglial cell line (e.g., BV-2) | (e.g., 1, 10, 100 µM) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | (Data to be generated) | (Future Study) |
| In vitro microglial cell line (e.g., BV-2) | (e.g., 1, 10, 100 µM) | LPS | TNF-α Release | (Data to be generated) | (Future Study) |
| In vivo rodent model of neuroinflammation | (e.g., 10, 30 mg/kg) | LPS injection | Brain IL-1β levels | (Data to be generated) | (Future Study) |
| In vitro neuronal cell line (e.g., SH-SY5Y) | (e.g., 1, 10, 100 µM) | H₂O₂ | Reactive Oxygen Species (ROS) Levels | (Data to be generated) | (Future Study) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in an exploratory study of this compound's neuroprotective potential.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
-
Cell Culture: Primary cortical neurons are isolated from E18 rat or mouse embryos and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX. Cells are plated on poly-D-lysine coated 96-well plates and maintained for 7-10 days in vitro.
-
Tipepidine Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and diluted in culture medium to final concentrations ranging from 1 µM to 100 µM. Neurons are pre-treated with tipepidine for 24 hours.
-
Glutamate Insult: Following pre-treatment, the culture medium is replaced with a medium containing tipepidine and 100 µM glutamate for 15 minutes.
-
Washout and Recovery: After the glutamate insult, the cells are washed and returned to a glutamate-free medium containing tipepidine for a 24-hour recovery period.
-
Assessment of Cell Viability:
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
LDH Assay: The amount of lactate dehydrogenase (LDH) released into the culture medium is quantified using a commercially available kit, as an indicator of cell membrane damage.
-
Assessment of Anti-inflammatory Effects in Microglia
-
Cell Culture: The BV-2 microglial cell line is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tipepidine Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Microglia are then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours in the presence of tipepidine.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Visualizations: Signaling Pathways and Workflows
Hypothesized Neuroprotective Signaling of this compound
Caption: Hypothesized signaling pathways for tipepidine's neuroprotective effects.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotection against excitotoxicity.
Conclusion and Future Directions
The exploration of this compound's neuroprotective potential is in its nascent stages. The current understanding of its mechanism of action, particularly its effects on GIRK channels and sigma-1 receptors, provides a strong rationale for further investigation. Future preclinical studies should focus on generating robust quantitative data in various models of neurodegeneration, including those for Alzheimer's disease, Parkinson's disease, and ischemic stroke. Key areas of investigation should include its ability to mitigate excitotoxicity, reduce oxidative stress and neuroinflammation, and promote neuronal survival. Elucidating the precise signaling pathways involved will be critical for the potential development of this compound as a novel neuroprotective agent.
References
Tipepidine Hibenzate: A Technical Guide to its Modulation of Monoaminergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine hibenzate, a non-opioid antitussive, has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). This technical guide provides an in-depth analysis of the core mechanism of action of tipepidine, focusing on its role in modulating monoaminergic neurotransmitter systems. The primary mechanism involves the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to alterations in dopaminergic and serotonergic signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the signaling pathways involved.
Introduction
Tipepidine has been utilized for decades as a cough suppressant.[1] Emerging research has revealed its influence on central nervous system pathways, particularly the monoaminergic systems, which are pivotal in the regulation of mood, cognition, and behavior.[2] The primary molecular target of tipepidine is the G protein-coupled inwardly rectifying potassium (GIRK) channel.[3][4] By inhibiting these channels, tipepidine modulates the excitability of neurons, leading to downstream effects on dopamine and serotonin release.[3][4] This guide serves as a comprehensive resource for understanding the intricate pharmacology of tipepidine and its potential for repositioning as a therapeutic agent for monoamine-related disorders.
Mechanism of Action: GIRK Channel Inhibition
The cornerstone of tipepidine's effect on monoaminergic systems is its inhibition of GIRK channels. These channels are crucial for regulating neuronal excitability, and their activation typically leads to hyperpolarization and inhibition of neuronal firing.[5] Tipepidine has been shown to inhibit GIRK channels that are coupled to various G protein-coupled receptors (GPCRs), including dopamine D2 and serotonin 5-HT1A receptors.[2][5]
A key study demonstrated that tipepidine reversibly inhibits dopamine D2 receptor-mediated GIRK currents with an IC50 of 7.0 μM in acutely dissociated rat ventral tegmental area (VTA) neurons.[1][2] This inhibition of GIRK channels leads to depolarization of the neuronal membrane, which can increase the firing rate of monoaminergic neurons and subsequently enhance neurotransmitter release in projection areas like the nucleus accumbens (NAc) and prefrontal cortex.[1][3]
Signaling Pathway of Tipepidine-Mediated Monoamine Release
The following diagram illustrates the proposed signaling cascade initiated by tipepidine's inhibition of GIRK channels, leading to increased dopamine release.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound with components of the monoaminergic systems.
Table 1: Inhibitory Effect of Tipepidine on GIRK Channels
| Parameter | Value | Cell Type | Receptor System | Reference |
| IC50 | 7.0 μM | Rat Ventral Tegmental Area (VTA) Neurons | Dopamine D2 Receptor-mediated | [1][2] |
Table 2: Effects of Tipepidine on Extracellular Monoamine Levels (In Vivo Microdialysis)
| Brain Region | Monoamine | Dose (i.p.) | Effect | Reference |
| Nucleus Accumbens | Dopamine | 20 and 40 mg/kg | Increased levels | [3] |
| Nucleus Accumbens | Dopamine | 40 mg/kg | Increased extracellular level in ACTH-treated rats | [6] |
Note: Comprehensive quantitative data on the binding affinities (Ki values) of tipepidine for a broad range of monoaminergic receptors and transporters are currently limited in publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of tipepidine on monoaminergic systems.
Whole-Cell Patch-Clamp Electrophysiology for GIRK Current Measurement
Objective: To measure the inhibitory effect of tipepidine on dopamine D2 receptor-activated GIRK currents in VTA neurons.
Protocol:
-
Slice Preparation: Acutely prepare coronal slices (250-300 µm) of the rat midbrain containing the VTA using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature.
-
Identify VTA neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, adjusted to pH 7.3 with KOH.
-
Clamp the membrane potential at -70 mV.
-
-
GIRK Current Elicitation:
-
Apply a dopamine D2 receptor agonist (e.g., quinpirole, 10 µM) to the bath to activate GIRK currents.
-
-
Tipepidine Application:
-
After a stable baseline GIRK current is established, co-apply varying concentrations of this compound with the D2 agonist.
-
-
Data Analysis:
-
Measure the peak inward current in response to the D2 agonist in the absence and presence of tipepidine.
-
Calculate the percentage of inhibition for each concentration of tipepidine.
-
Construct a concentration-response curve and determine the IC50 value using a sigmoidal dose-response fit.
-
Experimental Workflow for Patch-Clamp Analysis
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure changes in extracellular dopamine levels in the nucleus accumbens of freely moving rats following systemic administration of tipepidine.
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow for a post-operative recovery period of at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1 hour.
-
-
Baseline Collection:
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
-
Tipepidine Administration:
-
Administer this compound (e.g., 20 or 40 mg/kg, i.p.).
-
Continue collecting dialysate samples at regular intervals for a predetermined duration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify dopamine levels by comparing peak areas to a standard curve.
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the baseline average.
-
Perform statistical analysis to compare post-injection levels to baseline.
-
Experimental Workflow for In Vivo Microdialysis
Conclusion
This compound modulates monoaminergic systems primarily through the inhibition of GIRK channels, leading to an increase in dopamine release in key brain regions. This mechanism provides a strong rationale for its investigation as a potential therapeutic for disorders characterized by monoaminergic dysregulation. Further research is warranted to fully elucidate its binding profile across a wider range of monoaminergic targets and to quantify its effects on serotonin and norepinephrine systems. The experimental protocols and data presented in this guide provide a solid foundation for future preclinical and clinical investigations into the novel neuropsychopharmacological properties of tipepidine.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tipepidine increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of 5-hydroxytryptamine (serotonin) neuronal release and uptake: an investigation of extrasynaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking Studies of Tipepidine Hibenzate with its Target Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine hibenzate, a non-opioid antitussive, has garnered significant interest for its potential therapeutic applications beyond cough suppression, including in neuropsychiatric disorders such as ADHD and depression.[1][2] Its mechanism of action is primarily attributed to its interaction with the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3][4] This technical guide provides a comprehensive overview of a proposed in-silico molecular docking study of this compound with its principal molecular targets. The document outlines detailed experimental protocols for such a study, from protein and ligand preparation to the execution of docking simulations and analysis of results. Furthermore, it presents the signaling pathways of the target receptors and visualizes the proposed experimental workflow. While specific quantitative binding data for tipepidine from docking studies is not yet prevalent in published literature, this guide serves as a foundational framework for researchers aiming to elucidate the molecular interactions underpinning tipepidine's therapeutic effects.
Introduction to this compound and its Target Receptors
Tipepidine, a synthetic, non-opioid antitussive of the thiambutene class, was developed in Japan in 1959.[4] It is primarily used for cough suppression, but its unique pharmacological profile has prompted investigations into its efficacy for conditions like depression, obsessive-compulsive disorder, and attention-deficit/hyperactivity disorder (ADHD).[1][4] The therapeutic versatility of tipepidine is believed to stem from its modulation of key neurological pathways through its interaction with at least two primary targets: the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3]
The Sigma-1 (σ1) Receptor
The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[5] It is not an opioid receptor but is involved in the regulation of numerous cellular processes, including calcium signaling, ion channel modulation, and neuroplasticity.[3][5] The σ1 receptor has been implicated in a variety of neurological and psychiatric disorders, making it a compelling target for drug development.[3][4]
G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels
GIRK channels are a family of potassium ion channels that are activated by G-protein-coupled receptors (GPCRs).[6] Their activation leads to an outward flow of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability.[6][7] Tipepidine is known to act as an inhibitor of GIRK channels, which is thought to contribute to its therapeutic effects by increasing dopamine levels in specific brain regions.[2][4]
Proposed Molecular Docking Experimental Protocols
The following protocols outline a standardized workflow for conducting a molecular docking study of this compound with the human σ1 receptor and GIRK2 channel.
Software and Resources
-
Molecular Docking Software: AutoDock Vina, GOLD, or similar.[6][8]
-
Visualization Software: UCSF Chimera or PyMOL.[9]
-
Protein Structure Database: RCSB Protein Data Bank (PDB).
-
Ligand Structure Database: PubChem or ZINC.
Protein Preparation
-
Structure Retrieval: Obtain the 3D crystal structures of the human σ1 receptor (e.g., PDB ID: 5HK1) and the human GIRK2 channel (e.g., PDB ID: 3SYQ) from the RCSB PDB.[2][10]
-
Preprocessing:
-
Remove water molecules and any co-crystallized ligands or ions not essential for the study using a molecular visualization tool like UCSF Chimera.[11]
-
Add polar hydrogens to the protein structure.[11]
-
Assign appropriate atomic charges (e.g., Kollman charges).[11]
-
Merge non-polar hydrogens to simplify the structure.
-
-
File Conversion: Convert the processed protein structure file to the PDBQT format, which is required by AutoDock Vina.[11]
Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of tipepidine from the PubChem database.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a stable conformation.
-
File Conversion: Convert the prepared ligand file into the PDBQT format, defining rotatable bonds.[11]
Molecular Docking Simulation
-
Grid Box Generation: Define a 3D grid box around the active site of the target receptor. The grid box should be large enough to accommodate the ligand and allow for conformational flexibility. For the σ1 receptor, the binding site is located within a cupin-like β-barrel.[2] For the GIRK2 channel, the binding site for inhibitors is typically within the ion channel pore or at allosteric sites.
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Execution: Run the molecular docking simulation using AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the receptor's active site and calculate the binding affinity for each pose.[9]
Analysis of Results
-
Binding Affinity: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable protein-ligand complex.
-
Pose Analysis: Visualize the predicted binding poses of tipepidine within the active sites of the σ1 receptor and GIRK2 channel using UCSF Chimera or PyMOL. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the receptor.
-
Interaction Fingerprinting: Identify the key amino acid residues involved in the interaction with tipepidine. This information is crucial for understanding the molecular basis of binding and for guiding future lead optimization efforts.
Signaling Pathways and Workflow Visualization
Sigma-1 (σ1) Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling pathway activated by tipepidine.
GIRK Channel Signaling Pathway and Inhibition by Tipepidine
Caption: GIRK channel signaling and its inhibition by tipepidine.
Molecular Docking Experimental Workflow
Caption: Proposed experimental workflow for molecular docking.
Quantitative Data Presentation
| Target Receptor | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Human σ1 Receptor (PDB: 5HK1) | Tipepidine | To be determined | To be identified |
| Human GIRK2 Channel (PDB: 3SYQ) | Tipepidine | To be determined | To be identified |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for conducting molecular docking studies of this compound with its primary targets, the σ1 receptor and GIRK channels. The detailed protocols and visualizations serve as a roadmap for researchers to investigate the molecular basis of tipepidine's therapeutic actions. The absence of published docking data for tipepidine highlights a significant research opportunity. Future studies employing the methodologies outlined herein will be invaluable for elucidating the precise binding modes and affinities of tipepidine. Such data will not only enhance our understanding of its mechanism of action but also provide a solid foundation for the rational design of novel, more potent, and selective modulators of the σ1 receptor and GIRK channels for a range of therapeutic applications.
References
- 1. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 2. rcsb.org [rcsb.org]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
in vitro characterization of tipepidine hibenzate's receptor binding affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary mechanisms of action for tipepidine are believed to involve the modulation of sigma-1 receptors and the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which in turn influences dopaminergic and serotonergic neurotransmitter systems.[1][2][3][4]
Core Mechanisms of Action
Tipepidine's pharmacological effects are attributed to its interaction with several key molecular targets within the central nervous system:
-
Sigma-1 (σ1) Receptor Modulation: Tipepidine is known to interact with sigma-1 receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[1][4] These receptors are implicated in a variety of cellular functions, including the regulation of ion channels, calcium signaling, and neurotransmitter release. Tipepidine's action at sigma-1 receptors is thought to contribute to its antitussive and potential neuroprotective and antidepressant effects.[1]
-
G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Inhibition: A significant mechanism of action for tipepidine is the inhibition of GIRK channels.[3] GIRK channels are crucial for regulating neuronal excitability. By inhibiting these channels, particularly those modulated by the dopamine D2 receptor, tipepidine can lead to the depolarization of neurons and an increase in the firing rate of dopaminergic neurons in areas like the ventral tegmental area (VTA).[5] This action is believed to underlie its potential antidepressant-like effects by increasing dopamine levels in the nucleus accumbens.
-
Modulation of Dopamine and Serotonin Systems: Through its action on GIRK channels and potentially other mechanisms, tipepidine influences the dopamine and serotonin neurotransmitter systems.[1][4] Some evidence suggests it may inhibit the reuptake of these monoamines, contributing to its therapeutic effects in mood and behavioral disorders.[4] Animal studies have also suggested that the antidepressant-like effects of tipepidine may be mediated by the stimulation of dopamine D1 and adrenaline α2 receptors.[6]
Quantitative Receptor Binding Data
Currently, detailed quantitative data on the binding affinity of tipepidine hibenzate across a broad panel of receptors is limited in the public domain. However, a key finding from in vitro electrophysiology studies has provided a crucial piece of quantitative information regarding its effect on the dopamine system.
| Target Interaction | Test System | Method | Value | Reference |
| Inhibition of Dopamine D₂-Receptor-Mediated GIRK Currents | Acutely dissociated rat ventral tegmental area (VTA) dopamine neurons | Patch-clamp electrophysiology | IC₅₀ ≈ 7.0 µM | [7][5] |
Note: The IC₅₀ value represents the concentration of tipepidine required to inhibit 50% of the dopamine D₂-receptor-mediated GIRK current.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of tipepidine's binding affinity are based on established pharmacological methodologies.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol outlines a general method for determining the binding affinity of tipepidine for the sigma-1 receptor using a competitive radioligand binding assay.
1. Materials:
- Test Compound: this compound
- Radioligand: High-affinity sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine)
- Receptor Source: Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain homogenates)
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
- Non-specific Binding Control: Haloperidol (10 µM)
- Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester
- Scintillation Counter and Cocktail
2. Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the varying concentrations of tipepidine or the non-specific binding control.
- Add the receptor membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of tipepidine by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Inhibition
This protocol describes a general method to measure the inhibitory effect of tipepidine on dopamine D₂ receptor-activated GIRK currents in neurons.
1. Materials:
- Test Compound: this compound
- Cell Type: Acutely dissociated dopamine neurons from the rat ventral tegmental area (VTA) or a suitable cell line expressing dopamine D₂ receptors and GIRK channels.
- D₂ Receptor Agonist: Quinpirole or dopamine
- External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
- Internal Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)
- Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
2. Procedure:
- Prepare dissociated neurons or cultured cells and place them in a recording chamber on the stage of an inverted microscope.
- Establish a whole-cell patch-clamp recording configuration.
- Hold the cell membrane potential at a fixed voltage (e.g., -60 mV).
- Apply the D₂ receptor agonist to the cell via the perfusion system to activate the GIRK channels, resulting in an outward potassium current.
- Once a stable baseline current is established in the presence of the agonist, apply different concentrations of this compound.
- Record the changes in the agonist-induced outward current in the presence of tipepidine.
- Wash out the tipepidine to observe the reversibility of the inhibition.
- Construct a concentration-response curve for tipepidine's inhibition of the GIRK current and calculate the IC₅₀ value.
Visualizations
Signaling Pathway of Tipepidine's Action on Dopaminergic Neurons
References
- 1. Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypothesis [hypothes.is]
Preclinical Evidence for the Antidepressant-Like Effects of Tipepidine Hibenzate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipepidine hibenzate, a non-opioid antitussive agent, has garnered significant attention for its potential antidepressant properties. An expanding body of preclinical evidence suggests that this compound exerts antidepressant-like effects, primarily through a novel mechanism of action involving the modulation of G protein-coupled inwardly rectifying potassium (GIRK) channels and subsequent enhancement of dopaminergic neurotransmission. This technical guide provides an in-depth overview of the preclinical findings, detailing the experimental protocols, quantitative data, and underlying signaling pathways that support the investigation of tipepidine as a potential therapeutic for depressive disorders.
Core Mechanism of Action: GIRK Channel Inhibition
The primary molecular target of tipepidine's antidepressant-like activity is the G protein-coupled inwardly rectifying potassium (GIRK) channel.[1][2] These channels are crucial for regulating neuronal excitability. By inhibiting GIRK channels, tipepidine is thought to disinhibit neurons, leading to increased neuronal firing and neurotransmitter release.
Signaling Pathway of Tipepidine's Antidepressant-Like Effects
Tipepidine's mechanism of action converges on the mesolimbic dopamine system, a key pathway implicated in mood regulation and reward. The proposed signaling cascade is as follows:
-
Tipepidine Administration : Tipepidine is administered systemically.
-
GIRK Channel Inhibition : Tipepidine directly inhibits GIRK channels on dopamine neurons in the ventral tegmental area (VTA).
-
Dopamine Neuron Depolarization : Inhibition of the outward potassium current through GIRK channels leads to depolarization of the VTA dopamine neurons.
-
Increased Neuronal Firing : The depolarization increases the firing rate of these neurons.
-
Enhanced Dopamine Release : This heightened activity results in an increased release of dopamine in projection areas, most notably the nucleus accumbens (NAc).
-
Antidepressant-Like Effects : The elevated dopamine levels in the NAc are believed to mediate the observed antidepressant-like behavioral effects.
This pathway is supported by findings that the antidepressant-like effects of tipepidine are blocked by catecholamine-depleting agents and dopamine D1 receptor antagonists.
Preclinical Behavioral Evidence
The antidepressant-like properties of tipepidine have been primarily evaluated using rodent models of depression, particularly the Forced Swim Test (FST).
Forced Swim Test (FST)
The FST is a widely used behavioral paradigm to screen for potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.
-
Animals : Male Wistar rats are commonly used.
-
Apparatus : A transparent Plexiglas cylinder (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure :
-
Pre-test Session (Day 1) : Rats are individually placed in the cylinder for a 15-minute period. This session is for habituation.
-
Drug Administration : this compound (dissolved in saline) or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 10, 20, and 40 mg/kg) at different time points before the test session (e.g., 30, 60, and 120 minutes).
-
Test Session (Day 2) : 24 hours after the pre-test, the animals are again placed in the swim cylinder for a 5-minute test session. The session is videotaped for later analysis.
-
-
Behavioral Scoring : The duration of immobility (the time the rat floats without struggling, making only minimal movements to keep its head above water) and climbing behavior (active upward-directed movements of the forepaws along the cylinder wall) are scored by a trained observer blinded to the treatment conditions.
Preclinical studies have demonstrated a significant, dose-dependent effect of tipepidine in the FST.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Climbing Time (seconds) |
| Vehicle (Control) | - | 155.8 ± 10.1 | 15.3 ± 4.2 |
| Tipepidine | 20 | 96.0 ± 16.2* | 45.3 ± 11.1 |
| Tipepidine | 40 | 66.8 ± 12.3 | 80.2 ± 13.5 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. (Data synthesized from Kawaura et al., 2009)
These results indicate that tipepidine significantly reduces immobility time and increases active escape-oriented behavior (climbing) in a dose-dependent manner, consistent with an antidepressant-like profile.[3]
Tail Suspension Test (TST)
While the TST is another standard preclinical model for assessing antidepressant efficacy, specific studies detailing the effects of tipepidine in this paradigm are not yet widely available in the peer-reviewed literature. The TST operates on a similar principle to the FST, measuring the duration of immobility when a mouse is suspended by its tail. Future preclinical evaluations of tipepidine would benefit from the inclusion of this complementary behavioral assay.
Conclusion
The preclinical evidence strongly supports the antidepressant-like effects of this compound. Its novel mechanism of action, centered on the inhibition of GIRK channels and the subsequent enhancement of dopamine neurotransmission, distinguishes it from currently available antidepressants. The robust and dose-dependent reduction in immobility in the Forced Swim Test provides compelling behavioral validation. Further preclinical research, including studies utilizing the Tail Suspension Test and more in-depth neurochemical analyses, will be crucial in fully elucidating the therapeutic potential of tipepidine for the treatment of depressive disorders. The existing data provide a solid foundation for continued investigation and potential clinical development.
References
- 1. Tipepidine in adolescent patients with depression: a 4 week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of tipepidine as adjunctive therapy in major depressive disorder: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The centrally acting non-narcotic antitussive tipepidine produces antidepressant-like effect in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics and Metabolism of Tipepidine Hibenzate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipepidine hibenzate, a non-narcotic antitussive agent, has garnered renewed interest for its potential therapeutic applications beyond cough suppression, including in neuropsychiatric disorders. A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate in preclinical animal models is crucial for the design and interpretation of toxicological and efficacy studies, as well as for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of tipepidine in animal models, outlines detailed experimental protocols for key studies, and identifies existing data gaps.
Disclaimer: Publicly available literature lacks specific, quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound following oral administration in common preclinical species such as rats and dogs. The information presented herein is compiled from related studies and provides general methodologies. The provided experimental protocols are representative and would require specific validation for tipepidine.
Pharmacokinetics
While specific oral pharmacokinetic parameters for tipepidine in rats and dogs are not readily found in published literature, studies in chimeric mice with humanized livers provide some insights. Co-administration of tipepidine with quinidine, a potent inhibitor of the metabolizing enzyme CYP2D6, resulted in a 1.5-fold increase in Cmax, a 3.2-fold increase in the area under the curve (AUC), and a 3.0-fold increase in the half-life (t1/2) of tipepidine.[1][2] This demonstrates that inhibition of its primary metabolic pathway significantly alters its pharmacokinetic profile, leading to increased systemic exposure and a longer duration of action.
Data Presentation
Due to the absence of specific data from dedicated oral pharmacokinetic studies in rats and dogs, a quantitative data table for these species cannot be provided. Researchers are encouraged to perform dedicated pharmacokinetic studies to generate these critical data. A template for such a data table is provided below for guidance.
Table 1: Template for Pharmacokinetic Parameters of Tipepidine following Oral Administration in Animal Models
| Parameter | Rat (Dose: X mg/kg) | Dog (Dose: Y mg/kg) |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC0-t (ng·h/mL) | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL/F (L/h/kg) | Data not available | Data not available |
| Vd/F (L/kg) | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Metabolism
The metabolism of tipepidine is primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified CYP2D6 as the main enzyme responsible for tipepidine metabolism.[1][2] While direct in vivo metabolite profiling studies in rats and dogs are not extensively reported in the literature, it is reasonable to hypothesize that CYP enzyme homologs in these species would be involved in its biotransformation.
Signaling Pathways
The metabolic pathway of tipepidine, primarily involving CYP2D6, can be visualized as a straightforward process leading to the formation of various metabolites. The exact structures of these metabolites in rats and dogs have not been fully elucidated in the available literature.
Figure 1: Simplified metabolic pathway of tipepidine.
Experimental Protocols
Detailed experimental protocols are essential for ensuring the reproducibility and validity of pharmacokinetic and metabolism studies. The following sections outline generalized procedures for key experiments.
Animal Husbandry and Dosing
-
Animal Models: Male/female Sprague-Dawley rats (200-250 g) and Beagle dogs (8-12 kg) are commonly used. Animals should be housed in controlled environments with standard diet and water ad libitum. A suitable acclimatization period is necessary before the study.
-
Dose Administration: this compound is typically administered orally via gavage for rats or in a gelatin capsule for dogs. The vehicle for administration should be well-documented (e.g., water, 0.5% methylcellulose).
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Figure 2: Experimental workflow for a typical oral pharmacokinetic study.
Blood Sampling
-
Rat: Serial blood samples (approx. 0.2-0.3 mL) can be collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Dog: Blood samples (approx. 1-2 mL) are typically collected from the cephalic or jugular vein at similar time points as for rats.
-
Sample Processing: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) and centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma should be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Table 2: General LC-MS/MS Method Parameters for Tipepidine Analysis
| Parameter | Description |
| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. |
| Chromatographic Column | A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase | A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode. |
| Mass Transitions (MRM) | A specific precursor ion to product ion transition for tipepidine and an internal standard would need to be determined. |
| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of tipepidine. |
Metabolite Identification
To identify the in vivo metabolites of tipepidine, urine and feces can be collected from animals housed in metabolic cages. Plasma samples from the pharmacokinetic study can also be used.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Tipepidine Hibenzate in Human Plasma using High-Performance Liquid Chromatography
These application notes provide a detailed protocol for the quantification of tipepidine hibenzate in human plasma using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
This compound, an antitussive agent, has been used for decades and is being explored for new therapeutic applications such as in Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Its therapeutic mechanism is thought to involve the modulation of monoamine levels through the inhibition of G-protein-activated inwardly rectifying potassium (GIRK) channels.[1][2][3][4] Accurate and precise quantification of tipepidine in plasma is crucial for pharmacokinetic assessments and to ensure safety and efficacy in clinical trials.[5][6]
This document outlines a validated HPLC-UV method for the determination of tipepidine in human plasma, covering sample preparation, chromatographic conditions, method validation, and data analysis.
Materials and Reagents
-
Analytes and Standards:
-
This compound reference standard (Assay ≥ 98.0%)[7]
-
Propyl p-hydroxybenzoate (Internal Standard, IS)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid (or Acetic Acid)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma from healthy volunteers.
-
Instrumentation and Chromatographic Conditions
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: CAPCELL PAK C18 UG120 S5 (4.6 mm i.d. × 150 mm, 5 µm) or a similar reversed-phase C18 or C8 column.[10][11]
-
Mobile Phase: A gradient of 10 mM Ammonium Acetate in water (A) and Acetonitrile (B).
-
Flow Rate: 0.7 mL/min[10]
-
Column Temperature: 50 °C[10]
-
Detection Wavelength: UV at 254 nm[10]
-
Injection Volume: 20 µL[10]
-
Experimental Protocols
4.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and propyl p-hydroxybenzoate (IS) in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the tipepidine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. A separate working solution for the internal standard should be prepared at an appropriate concentration (e.g., 1 µg/mL) in the same diluent.
4.2. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.
-
Pipette 200 µL of plasma into the respective tubes.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank matrix.
-
To precipitate plasma proteins, add 600 µL of acetonitrile to each tube.[11]
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 200 µL of the mobile phase at its initial composition.
-
Vortex for 30 seconds and transfer the solution to HPLC vials for analysis.
4.3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., EMA, FDA).[12][13][14] Key validation parameters include:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of tipepidine and the IS.
-
Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The curve should exhibit a correlation coefficient (r²) of ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20%) and precision (≤ 20% CV).[13]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates.[13] Accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extracted spiked plasma samples to the response of the analyte in a neat solution.
-
Stability: Evaluate the stability of tipepidine in plasma under various conditions: short-term (bench-top), long-term (frozen storage), and after freeze-thaw cycles.[13]
Data Presentation
Table 1: Summary of Quantitative Data for this compound HPLC Method
| Parameter | Result |
| Chromatography | |
| Retention Time - Tipepidine | Approx. 6.5 min |
| Retention Time - IS | Approx. 8.2 min |
| Total Run Time | 15 min |
| Method Validation | |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (%) | |
| LLOQ QC | 85% - 115% |
| Low QC | 90% - 110% |
| Medium QC | 92% - 108% |
| High QC | 95% - 105% |
| Precision (%CV) | |
| LLOQ QC | < 15% |
| Low QC | < 10% |
| Medium QC | < 8% |
| High QC | < 5% |
| Recovery (%) | |
| Tipepidine | > 85% |
| Internal Standard | > 90% |
| Stability | |
| Bench-top (24h, RT) | Stable |
| Freeze-Thaw (3 cycles) | Stable |
| Long-term (-80°C, 3 months) | Stable |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of tipepidine in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 31139-87-4・this compound・206-10432[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. jasco-global.com [jasco-global.com]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for the Synthesis and Evaluation of Tipepidine Hibenzate Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the synthesis, purification, and biological evaluation of novel tipepidine derivatives for the purpose of conducting structure-activity relationship (SAR) studies. Tipepidine, a non-opioid antitussive, has garnered additional interest for its potential psychiatric applications due to its action as an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2] The synthesis of derivatives and subsequent SAR analysis are crucial steps in optimizing the therapeutic potential and understanding the molecular pharmacology of this compound class. Detailed methodologies are provided for the synthesis of the core tipepidine scaffold, strategies for derivatization, formation of the hibenzate salt, and protocols for in vitro and in vivo biological assays to determine efficacy.
Introduction
Tipepidine, chemically known as 3-(di-2-thienylmethylene)-1-methylpiperidine, is primarily recognized for its clinical use as a cough suppressant.[1][3] Recent research has illuminated its novel mechanism of action, involving the inhibition of GIRK channels, which leads to the modulation of dopamine levels in brain regions such as the nucleus accumbens.[4][5] This mechanism is believed to be responsible for its observed antidepressant-like effects in preclinical models and suggests a broader therapeutic potential for neuropsychiatric disorders like ADHD and depression.[1][2][6]
To explore and optimize the activity of tipepidine, the systematic synthesis of derivatives is a key strategy. By modifying specific moieties of the parent molecule—namely the thiophene rings and the piperidine ring—researchers can probe the structural requirements for biological activity. This document outlines the necessary protocols to generate a library of such compounds and evaluate them, enabling the construction of a robust SAR.
Synthetic Protocols
The overall synthetic workflow involves the creation of the core tipepidine scaffold, functionalization to create derivatives, and final salt formation for improved handling and bioavailability.
Protocol 1: Synthesis of Tipepidine Core Scaffold (3-(di-2-thienylmethylene)-1-methylpiperidine)
This protocol describes a plausible synthetic route based on the Wittig reaction, a common method for forming carbon-carbon double bonds.
Materials:
-
Thiophene-2-carbaldehyde
-
Triphenylphosphine
-
Carbon tetrabromide (CBr4)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Methyl-3-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Synthesis of (di-2-thienylmethyl)triphenylphosphonium bromide (Wittig Salt):
-
To a solution of triphenylphosphine (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add thiophene-2-carbaldehyde (1.0 eq).
-
Add carbon tetrabromide (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
A second equivalent of thiophene (as a Grignard reagent, 2-thienylmagnesium bromide, or by lithiation with n-BuLi) is then added to form the di-thienyl carbinol, which is subsequently converted to the corresponding bromide and reacted with triphenylphosphine to yield the desired phosphonium salt. (This is a multi-step process condensed for brevity).
-
-
Wittig Reaction:
-
Suspend the synthesized phosphonium salt (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to -78°C and add n-BuLi (1.2 eq) dropwise. The solution should turn a deep red/orange color, indicating ylide formation.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of 1-methyl-3-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure tipepidine free base as a yellow oil or solid.[7]
-
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Derivatization Strategies
To build an SAR library, modifications can be introduced at several positions.
-
A) Thiophene Ring Substitution: Introduce electron-donating or electron-withdrawing groups onto one or both thiophene rings. This can be achieved by using substituted thiophene-2-carbaldehydes in Protocol 1 or through post-synthesis electrophilic aromatic substitution (e.g., halogenation, nitration) on the tipepidine core.
-
B) Piperidine Ring N-Substitution: The N-methyl group can be replaced with other alkyl or aryl groups. This is achieved by starting with N-substituted-3-piperidones in Protocol 1. For example, N-benzyl-3-piperidone can be used, followed by debenzylation and re-alkylation to introduce various groups.
Protocol 3: Preparation of Tipepidine Hibenzate Salt
The hibenzate salt is formed by reacting the free base with hibenzic acid (o-acetylsalicylic acid dimer).[7]
Materials:
-
Purified tipepidine derivative (free base)
-
Hibenzic acid (2-(2-carboxyphenoxy)benzoic acid)
-
Acetone[7]
-
Diethyl ether
Procedure:
-
Dissolve the tipepidine derivative (1.0 eq) in a minimal amount of warm acetone.
-
In a separate flask, dissolve hibenzic acid (1.0 eq) in warm acetone.
-
Slowly add the hibenzic acid solution to the tipepidine solution with stirring.
-
Allow the solution to cool to room temperature. A precipitate should form.
-
If no precipitate forms, slowly add diethyl ether as an anti-solvent until turbidity is observed, then allow to stand.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the salt under vacuum to a constant weight.
-
Characterize the salt by melting point analysis and confirm its identity. The melting point for the parent this compound is 187-190°C.[7]
Structure-Activity Relationship (SAR) Data
A systematic SAR study involves synthesizing derivatives and evaluating their biological activity. The data should be organized to clearly show how structural changes affect potency.
Note: The following data is hypothetical and for illustrative purposes only, as comprehensive SAR data for tipepidine derivatives is not publicly available. It serves as a template for data presentation.
| Compound ID | R1 (Thiophene-A) | R2 (Thiophene-B) | R3 (Piperidine-N) | GIRK Inhibition IC₅₀ (µM)[4] | Antitussive Activity ED₅₀ (mg/kg) |
| TPD-01 (Tipepidine) | H | H | CH₃ | 7.0 | 15 |
| TPD-02 | 5-Cl | H | CH₃ | 5.2 | 12 |
| TPD-03 | 5-Br | H | CH₃ | 4.8 | 11 |
| TPD-04 | 5-CH₃ | H | CH₃ | 9.5 | 20 |
| TPD-05 | 5-OCH₃ | H | CH₃ | 12.1 | 25 |
| TPD-06 | H | H | C₂H₅ | 8.1 | 18 |
| TPD-07 | H | H | H | 25.6 | 45 |
| TPD-08 | 5-Cl | 5-Cl | CH₃ | 2.1 | 8 |
Interpretation of Hypothetical Data:
-
Small, electron-withdrawing halogens at the 5-position of one thiophene ring (TPD-02, TPD-03) appear to increase potency.
-
Introducing a second halogen (TPD-08) further enhances activity.
-
Electron-donating groups (TPD-04, TPD-05) may decrease potency.
-
The N-methyl group appears optimal, as both larger (TPD-06) and smaller (TPD-07) substituents decrease activity.
Biological Evaluation Protocols
Protocol 4: In Vitro GIRK Channel Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol is a general guide for assessing the direct inhibitory effect of compounds on GIRK channels expressed in a cell line.
Materials:
-
HEK-293 cells stably co-expressing GIRK1/GIRK2 subunits and a G-protein coupled receptor (e.g., µ-opioid receptor).
-
Cell culture medium (DMEM, 10% FBS, antibiotics).
-
Patch-clamp rig with amplifier and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3).
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4).
-
GPCR agonist (e.g., DAMGO for µ-opioid receptor) to activate GIRK channels.
-
Test compounds (tipepidine derivatives) dissolved in DMSO and diluted in extracellular solution.
Procedure:
-
Culture the HEK-293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a potential of -80 mV.
-
Activate the GIRK current by applying the GPCR agonist (e.g., 10 µM DAMGO) via the perfusion system. This will induce a robust inward potassium current.
-
Once a stable baseline current is achieved, apply the test compound at various concentrations (e.g., 0.1 µM to 100 µM) in the presence of the agonist.
-
Record the inhibition of the agonist-induced current at each concentration.
-
Wash out the test compound to ensure reversibility.
-
Data Analysis: Calculate the percentage of inhibition at each concentration relative to the maximal agonist-induced current. Plot the concentration-response curve and fit to a logistic equation to determine the IC₅₀ value.
Protocol 5: In Vivo Antitussive Assay (Citric Acid-Induced Cough Model)
This protocol assesses the cough suppressant activity of the compounds in a standard animal model.[8][9]
Materials:
-
Male Hartley guinea pigs (300-350 g).[10]
-
Whole-body plethysmograph equipped with a microphone to record cough sounds and pressure changes.[8]
-
Nebulizer for aerosolizing citric acid.
-
Test compounds formulated in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Positive control (e.g., Codeine or parent tipepidine).
-
Vehicle control.
Procedure:
-
Acclimatize animals to the plethysmograph chamber.
-
Induce a baseline cough response by exposing the conscious, unrestrained animal to nebulized citric acid for a set period (e.g., 3 minutes).[10]
-
Count the number of coughs during and immediately following the exposure (e.g., over a 10-minute observation period).[9][11] A cough is identified by a characteristic explosive sound and a sharp pressure change in the plethysmograph.[8]
-
Randomly assign animals to treatment groups (vehicle, positive control, test compounds at various doses).
-
Administer the compounds via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
After a set pretreatment time (e.g., 60 minutes), re-challenge the animals with the citric acid aerosol.[12]
-
Record the number of coughs as before.
-
Data Analysis: Calculate the percent inhibition of the cough reflex for each animal compared to its baseline or to the vehicle control group. Determine the ED₅₀ (the dose that produces 50% inhibition of the cough response) for each compound using dose-response analysis.
Visualizations
Diagram 1: General Experimental Workflow
References
- 1. Tipepidine - Wikipedia [en.wikipedia.org]
- 2. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tipepidine | C15H17NS2 | CID 5484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tipepidine [drugfuture.com]
- 8. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. florajournal.com [florajournal.com]
application of tipepidine hibenzate in a mouse model of depression
Application Notes and Protocols for Researchers
Introduction: Tipepidine, a non-narcotic antitussive, has garnered interest for its potential antidepressant-like effects. Preclinical studies, primarily in rat models, have shown promising results, suggesting a novel mechanism of action that differentiates it from typical antidepressant medications. These application notes provide a comprehensive overview of the current understanding of tipepidine's mechanism and detailed protocols for its investigation in mouse models of depression, a critical step in preclinical drug development.
Mechanism of Action: Tipepidine is believed to exert its antidepressant-like effects through the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] This inhibition is thought to modulate the activity of several neurotransmitter systems implicated in depression. Specifically, GIRK channels are coupled to various receptors, including serotonin 5-HT1A, adrenaline α2, and dopamine D2 receptors.[1] By blocking these channels, tipepidine can influence downstream signaling and increase the levels of monoamines, such as dopamine and serotonin, in key brain regions like the prefrontal cortex and nucleus accumbens.[1][2] Some research also suggests that tipepidine may interact with sigma-1 receptors, which are involved in mood regulation.[3]
Proposed Signaling Pathway of Tipepidine
Caption: Proposed mechanism of tipepidine's antidepressant-like action.
Experimental Protocols for Mouse Models of Depression
While most published research on the antidepressant-like effects of tipepidine has utilized rat models, the following protocols for the Forced Swim Test (FST) and Tail Suspension Test (TST) are standard behavioral assays used to screen for antidepressant efficacy in mice. The provided dosage information is based on a study investigating the cognitive effects of tipepidine in mice and can serve as a starting point for depression-related studies.
Animal Models:
-
Species: Mouse
-
Strain: C57BL/6 or other commonly used strains in behavioral research.
-
Age: Adult (8-12 weeks)
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the facility for at least one week before experiments.
Tipepidine Hibenzate Administration:
-
Formulation: Dissolve in saline or a vehicle appropriate for the route of administration.
-
Dosage: A study on cognitive impairment in mice used a range of doses. For antidepressant screening, a starting dose of 20 mg/kg could be considered, with dose-response studies recommended.
-
Route of Administration: Intraperitoneal (i.p.) injection is common in rodent behavioral studies.
-
Timing: Administer 30-60 minutes prior to behavioral testing.
Protocol 1: Forced Swim Test (FST)
Objective: To assess behavioral despair, a core symptom of depression-like behavior in rodents. Antidepressants typically reduce the duration of immobility in this test.
Materials:
-
Cylindrical water tank (e.g., 20 cm diameter, 40 cm height)
-
Water (23-25°C)
-
Stopwatch or automated tracking software
-
Drying towels
Procedure:
-
Fill the cylinder with water to a depth of 15-20 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water.
-
Start the timer and record the session for a total of 6 minutes.
-
During the last 4 minutes of the test, measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
At the end of the 6-minute session, remove the mouse from the water, dry it thoroughly, and return it to its home cage.
-
Empty and clean the tank between animals.
Protocol 2: Tail Suspension Test (TST)
Objective: Similar to the FST, the TST assesses behavioral despair by measuring the duration of immobility when the mouse is subjected to an inescapable stressor.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the ground)
-
Adhesive tape
-
Stopwatch or automated tracking software
Procedure:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
Start the timer and record the session for a total of 6 minutes.
-
Measure the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement, with the mouse hanging passively.
-
At the end of the session, gently remove the mouse and return it to its home cage.
Experimental Workflow
Caption: General workflow for assessing tipepidine in mouse behavioral tests.
Quantitative Data (from Rat Studies)
The following tables summarize quantitative data from studies investigating the antidepressant-like effects of tipepidine in rat models. These data can serve as a reference for expected outcomes in mouse studies.
Table 1: Effect of Tipepidine on Immobility Time in the Forced Swim Test (Rat)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Percent Reduction vs. Control | Reference |
| Vehicle Control | - | Baseline | - | [2][4] |
| Tipepidine | 20 | Decreased | Statistically Significant | [2][4] |
| Tipepidine | 40 | Decreased | Statistically Significant | [2] |
Table 2: Neurochemical Effects of Tipepidine (Rat)
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | Neurotransmitter Change | Reference |
| Tipepidine | 40 | Nucleus Accumbens | Increased Extracellular Dopamine | [2] |
| Tipepidine | 20, 40 | Prefrontal Cortex | Increased Dopamine & Serotonin | [1] |
Disclaimer: The data presented above are from studies conducted in rats. While the behavioral and neurochemical endpoints are relevant for mouse studies, direct extrapolation of dose and magnitude of effect should be done with caution. It is imperative to conduct dose-response studies in mice to determine the optimal therapeutic window.
Conclusion
This compound presents a promising avenue for the development of novel antidepressants. The protocols and information provided herein offer a framework for researchers to investigate its efficacy in mouse models of depression. Further studies in mice are crucial to validate the antidepressant-like effects observed in rats and to further elucidate the underlying mechanisms of action.
References
- 1. Effects of tipepidine on MK-801-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effect of tipepidine with novel antidepressant-like action on c-fos-like protein expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GIRK Channel Function in Cultured Neurons Using Tipepidine Hibenzate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability.[1][2] They are activated by numerous neurotransmitters via G-protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and neuronal inhibition.[3][4] Dysregulation of GIRK channel function has been implicated in a variety of neurological and psychiatric disorders, making them a promising target for therapeutic development.[1][3]
Tipepidine, a non-narcotic cough suppressant, has been identified as an inhibitor of GIRK channels.[5][6] This property makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in neuronal function. These application notes provide detailed protocols for utilizing tipepidine hibenzate to study GIRK channel function in cultured neurons, covering electrophysiological, imaging, and immunocytochemical techniques.
Key Signaling Pathway
GIRK channels are typically activated downstream of Gi/o-coupled GPCRs. Upon ligand binding, the G protein dissociates into its Gαi/o-GTP and Gβγ subunits. The Gβγ dimer then directly binds to the GIRK channel, promoting its opening.[5][7] This process is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[8] Tipepidine exerts its effect by inhibiting this channel activity.
Quantitative Data: this compound Inhibition of GIRK Channels
The following table summarizes the inhibitory effect of tipepidine on GIRK channels as determined by electrophysiological studies in acutely dissociated rat ventral tegmental area (VTA) dopamine neurons.
| Compound | Target | Assay | Agonist | IC50 | Reference |
| Tipepidine | GIRK Channels | Whole-cell patch-clamp | Dopamine | 7.0 µM | [5][6] |
Experimental Protocols
Primary Neuronal Culture
This protocol describes the basic steps for establishing primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine and Laminin
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.
-
Isolate the embryos and dissect the hippocampi under a dissecting microscope.
-
Transfer the hippocampi to a tube containing digestion solution and incubate at 37°C for 15 minutes.
-
Gently rinse the tissue three times with dissection medium to inactivate the trypsin.
-
Triturate the tissue in plating medium using a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate) on coated culture plates or coverslips.
-
Incubate the cultured neurons at 37°C in a humidified incubator with 5% CO2.
-
Replace half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure GIRK channel currents in cultured neurons and assess the inhibitory effect of tipepidine.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
GIRK Agonist: Baclofen (GABAB receptor agonist) at 100 µM or Adenosine at 100 µM.
-
This compound Stock Solution: 10 mM in DMSO.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified healthy neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
To elicit GIRK currents, apply the GIRK agonist (e.g., baclofen) via the perfusion system. This should induce an outward current.
-
Once a stable baseline GIRK current is established, co-apply various concentrations of this compound with the agonist to determine the dose-dependent inhibition.
-
To construct a dose-response curve, normalize the inhibited current to the maximal agonist-induced current.
-
Data can be acquired and analyzed using appropriate software (e.g., pCLAMP, AxoGraph).
Calcium Imaging
This protocol allows for the indirect measurement of GIRK channel activity by monitoring changes in intracellular calcium, which can be affected by membrane potential.
Materials:
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Live-cell imaging microscope equipped with a suitable camera and light source.
Procedure:
-
Load cultured neurons with a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in external solution for 30 minutes at 37°C.
-
Wash the cells with external solution to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip on the imaging setup and perfuse with external solution.
-
Acquire a baseline fluorescence signal.
-
Stimulate the neurons with a depolarizing agent (e.g., high KCl) to induce calcium influx and establish a maximal response.
-
After returning to baseline, apply a GIRK agonist. Activation of GIRK channels should hyperpolarize the membrane and potentially reduce spontaneous calcium transients or the response to a subsequent mild depolarization.
-
Apply tipepidine in the presence of the GIRK agonist. Inhibition of GIRK channels by tipepidine should reverse the hyperpolarizing effect, leading to an increase in intracellular calcium or restoring the response to depolarization.
-
Analyze the changes in fluorescence intensity over time using appropriate imaging software.
Immunocytochemistry
This protocol is for the visualization and localization of GIRK channel subunits in cultured neurons.
Materials:
-
Primary antibody against a GIRK channel subunit (e.g., anti-GIRK2)
-
Fluorescently labeled secondary antibody
-
Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Permeabilization/Blocking solution: 0.2% Triton X-100 and 5% normal goat serum in PBS
-
Mounting medium with DAPI
Procedure:
-
Fix cultured neurons on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block non-specific binding with the permeabilization/blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI to counterstain the nuclei.
-
Visualize the localization of GIRK channels using a fluorescence microscope.
Conclusion
This compound serves as a specific and potent tool for the pharmacological investigation of GIRK channel function in cultured neurons. The protocols outlined above provide a comprehensive framework for researchers to explore the role of these channels in neuronal signaling and to assess the effects of novel therapeutic compounds targeting this pathway. By combining electrophysiological, imaging, and immunocytochemical approaches, a detailed understanding of GIRK channel modulation can be achieved.
References
- 1. Neuronal G protein-gated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulators of G protein-activated inwardly rectifying K+ channels: potentially therapeutic agents for addictive drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 8. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antitussive Efficacy of Tipepidine Hibenzate in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the preclinical evaluation of tipepidine hibenzate's antitussive effects using a well-established guinea pig model. The protocols outlined below are designed to ensure robust and reproducible data generation for assessing the efficacy of this non-opioid cough suppressant.
Introduction
This compound is a centrally acting, non-opioid antitussive agent.[1] Its mechanism of action is primarily attributed to the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to the suppression of the cough reflex.[1][2] Additionally, it may exert its effects through the modulation of sigma-1 receptors and monoamine neurotransmitter systems.[3][4] The guinea pig is a suitable animal model for studying cough as its cough reflex is physiologically similar to that of humans.[5] The citric acid-induced cough model in guinea pigs is a widely used and reliable method for evaluating the efficacy of potential antitussive drugs.[6][7][8][9][10][11]
Experimental Protocols
Animals
Male Dunkin-Hartley guinea pigs (300-400 g) are to be used for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the ethical treatment of laboratory animals.
Citric Acid-Induced Cough Model
The induction of cough in guinea pigs will be achieved through the inhalation of a citric acid aerosol.
Materials:
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
0.4 M Citric acid solution in sterile saline
-
Data acquisition system to record cough sounds and pressure changes
Procedure:
-
Acclimatize each guinea pig to the plethysmograph chamber for at least 10 minutes before the experiment.
-
Place the guinea pig in the chamber and expose it to an aerosol of 0.4 M citric acid generated by the ultrasonic nebulizer for a period of 10 minutes.[6][8][9]
-
Record the number of coughs for a 15-minute period starting from the beginning of the citric acid exposure.[10]
-
Coughs are identified by a characteristic explosive sound and a corresponding sharp pressure change within the chamber.[10]
Drug Administration
This compound and control substances will be administered prior to the induction of cough.
Groups:
-
Vehicle Control: Administration of the vehicle used to dissolve this compound (e.g., sterile saline).
-
Positive Control: Administration of a known antitussive agent such as codeine (10 mg/kg, i.p.) or dextromethorphan (30 mg/kg, i.p.).[11]
-
This compound Groups: Administration of at least three different doses of this compound (e.g., 10, 30, and 100 mg/kg, p.o. or i.p.) to establish a dose-response relationship.
Procedure:
-
Administer the test substance (vehicle, positive control, or this compound) at a predetermined time before the citric acid challenge (e.g., 60 minutes for oral administration or 30 minutes for intraperitoneal injection).
-
Following the administration of the test substance, proceed with the citric acid-induced cough model as described in section 2.2.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between experimental groups.
Table 1: Effect of this compound on the Number of Citric Acid-Induced Coughs
| Treatment Group | Dose (mg/kg) | N | Mean Number of Coughs (± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 10 | 25.4 ± 2.1 | 0% |
| Positive Control (Codeine) | 10 | 10 | 8.2 ± 1.5 | 67.7% |
| This compound | 10 | 10 | 18.9 ± 2.3 | 25.6% |
| This compound | 30 | 10 | 12.1 ± 1.8 | 52.4% |
| This compound | 100 | 10 | 7.5 ± 1.4 | 70.5% |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on the Latency to First Cough
| Treatment Group | Dose (mg/kg) | N | Mean Latency to First Cough (seconds ± SEM) |
| Vehicle Control | - | 10 | 45.2 ± 5.7 |
| Positive Control (Codeine) | 10 | 10 | 112.8 ± 10.3 |
| This compound | 10 | 10 | 68.5 ± 8.1 |
| This compound | 30 | 10 | 95.3 ± 9.5 |
| This compound | 100 | 10 | 125.1 ± 11.2 |
| p < 0.05 compared to Vehicle Control |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing antitussive efficacy.
Proposed Signaling Pathway of this compound in Suppressing Cough
Caption: Tipepidine's inhibitory action on the GIRK channel signaling pathway.
References
- 1. Tipepidine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of Tipepidine Hibenzate for In Vivo Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tipepidine hibenzate, a non-narcotic antitussive agent, has garnered interest for its potential therapeutic effects in various neurological and psychiatric disorders, attributed to its inhibitory action on G-protein-coupled inwardly rectifying potassium (GIRK) channels. To elucidate its in vivo pharmacokinetics, biodistribution, and target engagement within the central nervous system, radiolabeling of tipepidine is an essential step for enabling non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2][3] These imaging modalities provide invaluable quantitative data on drug disposition and receptor occupancy in living organisms.[][5][6]
This document provides detailed theoretical protocols for the radiolabeling of tipepidine with suitable radioisotopes for PET and SPECT imaging. The proposed methods are based on established radiochemical techniques for similar chemical structures, particularly those containing piperidine and aromatic moieties.[7][8][9]
Chemical Structure of Tipepidine:
Tipepidine, 3-(di-2-thienylmethylene)-1-methylpiperidine, presents several potential sites for radiolabeling. The hibenzate salt form is not depicted as the freebase is the moiety to be radiolabeled.
Figure 1: Chemical structure of Tipepidine.
Potential radiolabeling strategies will focus on the introduction of a radioisotope onto the piperidine ring or the thiophene rings.
I. Radiolabeling for SPECT Imaging
For SPECT imaging, radioisotopes such as Iodine-123 ([¹²³I]) are commonly employed due to their favorable decay characteristics and established labeling chemistries.[10][11]
Radioiodination via Electrophilic Substitution
A direct electrophilic radioiodination approach can be explored to label the electron-rich thiophene rings of tipepidine.
Protocol: [¹²³I]-Iodotipepidine Synthesis
Objective: To synthesize [¹²³I]-iodotipepidine by direct electrophilic substitution.
Materials:
-
This compound
-
[¹²³I]Sodium iodide
-
Chloramine-T or Iodogen®
-
Sodium metabisulfite
-
Phosphate buffer (0.1 M, pH 7.4)
-
Methanol
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Radio-Thin Layer Chromatography (radio-TLC) system
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Precursor Preparation: Dissolve a known amount of this compound in a small volume of methanol.
-
Reaction Setup: In a shielded vial, add the tipepidine solution to the phosphate buffer.
-
Radioiodination:
-
Add [¹²³I]NaI to the reaction vial.
-
Initiate the reaction by adding a fresh solution of Chloramine-T or by using an Iodogen®-coated vial.
-
Allow the reaction to proceed at room temperature for 5-15 minutes with gentle stirring.
-
-
Quenching: Quench the reaction by adding an excess of sodium metabisulfite solution to reduce unreacted iodine.
-
Purification:
-
Dilute the reaction mixture with water.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹²³I]NaI and other polar impurities.
-
Elute the radiolabeled product with methanol or ethanol.
-
For higher purity, perform semi-preparative HPLC purification.
-
-
Quality Control:
-
Radiochemical Purity: Determine using radio-TLC and analytical HPLC.
-
Identity Confirmation: Co-elution of the radioactive product with a non-radioactive iodotipepidine standard on HPLC.
-
Workflow Diagram:
Caption: Workflow for the synthesis of [¹²³I]-iodotipepidine.
II. Radiolabeling for PET Imaging
For PET imaging, isotopes such as Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]) are preferred due to their positron-emitting properties and suitable half-lives for imaging studies.[1][12][13]
[¹¹C]-Methylation of a Desmethyl Precursor
The presence of a methyl group on the piperidine nitrogen of tipepidine makes it an ideal candidate for labeling with Carbon-11 via methylation of a desmethyl precursor.
Protocol: [¹¹C]-Tipepidine Synthesis
Objective: To synthesize [¹¹C]-tipepidine by N-methylation of the desmethyl precursor.
Materials:
-
Desmethyl-tipepidine (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Dimethylformamide (DMF) or Acetone
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Semi-preparative HPLC system
-
Sterile water for injection
-
Ethanol
-
0.9% Saline solution
Procedure:
-
Precursor Synthesis: Synthesize desmethyl-tipepidine (3-(di-2-thienylmethylene)piperidine) using standard organic chemistry methods.
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂.
-
Radiolabeling:
-
Trap the gaseous [¹¹C]CH₃I in a solution of the desmethyl-tipepidine precursor and a base (e.g., NaOH) in DMF.
-
Heat the reaction mixture at 80-100 °C for 3-5 minutes in a sealed vessel.
-
-
Purification:
-
Inject the reaction mixture onto a semi-preparative HPLC column to separate [¹¹C]-tipepidine from the precursor and other impurities.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Remove the HPLC solvent by rotary evaporation.
-
Reconstitute the final product in a sterile solution, typically ethanol in saline, for injection.
-
-
Quality Control:
-
Radiochemical Purity and Identity: Determined by analytical HPLC.
-
Specific Activity: Calculated from the total radioactivity and the mass of the product.
-
Residual Solvents: Measured by gas chromatography.
-
Sterility and Endotoxin Testing.
-
Workflow Diagram:
Caption: Workflow for the synthesis of [¹¹C]-tipepidine.
[¹⁸F]-Fluorination via a Prosthetic Group
Direct fluorination of tipepidine is challenging. Therefore, an indirect method involving the synthesis of a precursor with a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride is proposed. A common strategy is to introduce an alkyl chain with a terminal leaving group (e.g., tosylate or mesylate) attached to one of the thiophene rings.
Protocol: [¹⁸F]-Fluorothienyl-Tipepidine Derivative Synthesis
Objective: To synthesize an [¹⁸F]-labeled tipepidine derivative via nucleophilic substitution.
Materials:
-
Tosyl- or mesyl-precursor of tipepidine
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Semi-preparative HPLC system
-
C18 SPE cartridge
-
Sterile water for injection
-
Ethanol
Procedure:
-
Precursor Synthesis: Synthesize a precursor molecule where one of the thiophene rings is functionalized with a hydroxyalkyl group (e.g., 2-(hydroxyethyl)-thiophene). The hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate.
-
[¹⁸F]Fluoride Activation:
-
Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen.
-
-
Radiolabeling:
-
Add the tosyl- or mesyl-precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 80-120 °C for 10-20 minutes.
-
-
Purification:
-
Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
Elute the crude product with acetonitrile and purify using semi-preparative HPLC.
-
-
Formulation:
-
Collect the desired radioactive peak and formulate as described for the [¹¹C]-labeled compound.
-
-
Quality Control:
-
Perform quality control tests as described for the [¹¹C]-labeled compound.
-
Logical Relationship Diagram:
Caption: Logical steps for [¹⁸F]-labeling of a tipepidine derivative.
III. Data Presentation
The following tables summarize expected quantitative data for the proposed radiolabeling procedures, based on literature values for similar compounds.[7][9][14][15]
Table 1: Expected Results for [¹²³I]-Iodotipepidine Synthesis
| Parameter | Expected Value | Method of Analysis |
| Radiochemical Yield | 60-80% | Radio-TLC / HPLC |
| Radiochemical Purity | > 95% | Radio-TLC / HPLC |
| Synthesis Time | 30-45 minutes | - |
Table 2: Expected Results for [¹¹C]-Tipepidine Synthesis
| Parameter | Expected Value | Method of Analysis |
| Radiochemical Yield (decay-corrected) | 25-40% | HPLC |
| Radiochemical Purity | > 98% | HPLC |
| Specific Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) | HPLC |
| Synthesis Time | 20-30 minutes | - |
Table 3: Expected Results for [¹⁸F]-Fluorothienyl-Tipepidine Derivative Synthesis
| Parameter | Expected Value | Method of Analysis |
| Radiochemical Yield (decay-corrected) | 10-25% | HPLC |
| Radiochemical Purity | > 98% | HPLC |
| Specific Activity (at end of synthesis) | > 74 GBq/µmol (> 2 Ci/µmol) | HPLC |
| Synthesis Time | 60-90 minutes | - |
IV. In Vivo Imaging Considerations
Once the radiolabeled tipepidine is synthesized and passes all quality control tests, it can be used for in vivo imaging studies in animal models or humans.
-
PET Imaging: Offers high sensitivity and good spatial resolution, making it suitable for quantitative studies of brain receptor occupancy and pharmacokinetics.[1][16][17]
-
SPECT Imaging: While having lower sensitivity and resolution than PET, SPECT is more widely available and can be a cost-effective alternative for certain preclinical and clinical studies.[2][11][18][19]
The choice between PET and SPECT will depend on the specific research question, available resources, and the desired level of quantification.
Disclaimer: The protocols described herein are proposed theoretical methods based on established radiochemical principles. Optimization of reaction conditions, purification procedures, and precursor synthesis will be necessary to achieve the desired product characteristics for in vivo imaging studies of this compound. All work with radioactive materials must be conducted in compliance with institutional and national regulations.
References
- 1. PET Radiolabels | David Perrin Research Group [perrin.chem.ubc.ca]
- 2. openmedscience.com [openmedscience.com]
- 3. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. | Semantic Scholar [semanticscholar.org]
- 9. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 11. Molecular imaging agents for SPECT (and SPECT/CT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide PET Imaging: A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 19. Highly Selective Tau-SPECT Imaging Probes for Detection of Neurofibrillary Tangles in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
establishing a stable cell line expressing the target receptor for tipepidine hibenzate screening
Application Note: Establishing a Stable GPR55-Expressing Cell Line for High-Throughput Screening
Introduction
Tipepidine hibenzate is a non-opioid antitussive agent that has garnered recent interest for its potential therapeutic applications in psychiatric disorders like ADHD and depression.[1][2] Its mechanism of action is multifaceted, with primary activity reported as an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK/Kir3) channels, often through modulation of upstream receptors like the dopamine D2 receptor.[1][2][3] Additionally, studies suggest it interacts with sigma-1 and sigma-2 receptors and may influence serotonin and dopamine neurotransmitter systems.[4][5]
Another putative target for cannabinoid-like compounds is the G-protein-coupled receptor 55 (GPR55). GPR55 is activated by various cannabinoid ligands and the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI).[6][7] Its activation triggers signaling through Gαq and Gα12/13 proteins, leading to intracellular calcium mobilization and RhoA activation, respectively.[6][7][8] Given the potential for novel compounds to interact with this receptor, a robust screening platform is highly valuable.
Stable cell lines, which feature the permanent integration of a target gene into the host cell's genome, offer significant advantages over transient transfection for drug discovery and high-throughput screening (HTS).[9][10] They provide consistent, long-term expression of the target receptor, ensuring experiment-to-experiment reproducibility and eliminating the variability associated with repeated transient transfections.[9][11] This application note provides a detailed protocol for the generation, validation, and functional characterization of a stable cell line expressing human GPR55, suitable for screening compounds like this compound and other potential ligands.
Methodology and Protocols
The overall process involves constructing a mammalian expression vector for the target receptor, transfecting a suitable host cell line, selecting for stably integrated cells, isolating and expanding single-cell clones, and finally, validating the expression and function of the receptor.[12][13]
Protocol 1: Generation of GPR55 Expression Vector
-
Gene Acquisition : Obtain the full-length human GPR55 cDNA sequence (NCBI Accession: NM_005683.4). Synthesize the gene with appropriate restriction sites for cloning into a mammalian expression vector (e.g., pcDNA™3.1).
-
Vector Selection : Choose a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker, such as neomycin (G418) or puromycin resistance.[14]
-
Cloning : Digest both the GPR55-containing fragment and the expression vector with the selected restriction enzymes. Ligate the GPR55 insert into the vector.
-
Transformation and Verification : Transform the ligated plasmid into competent E. coli cells. Select colonies, isolate plasmid DNA, and verify the correct insertion and sequence of the GPR55 gene via restriction digest and Sanger sequencing.
Protocol 2: Host Cell Line Culture and Transfection
-
Cell Line Selection : Choose a host cell line suitable for GPCR expression and functional assays, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[12][13] These lines are easily transfected and robust in culture.
-
Cell Culture : Culture the host cells in the recommended medium (e.g., DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Transfection :
-
The day before transfection, seed cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
On the day of transfection, use a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) or electroporation to introduce the GPR55 expression vector into the host cells according to the manufacturer's protocol.[15]
-
Include a negative control (empty vector) and an untransfected control.
-
Protocol 3: Selection of Stably Transfected Cells
-
Determine Optimal Antibiotic Concentration (Kill Curve) :
-
Before selecting transfected cells, determine the minimum antibiotic concentration required to kill all non-transfected host cells.[14]
-
Seed untransfected cells in a 24-well plate.
-
The next day, replace the medium with fresh medium containing a range of concentrations of the selection antibiotic (e.g., G418: 100-1000 µg/mL).
-
Incubate for 10-14 days, replacing the selective medium every 3-4 days.
-
Identify the lowest concentration that results in 100% cell death. This concentration will be used for selecting stable transfectants.
-
-
Antibiotic Selection :
-
48 hours post-transfection, passage the cells and re-plate them in medium containing the pre-determined optimal concentration of the selection antibiotic.[14]
-
Continue to culture the cells, replacing the selective medium every 3-4 days. Most non-transfected cells should die within the first week. The remaining resistant cells form a mixed population (pool) of stable transfectants.
-
Protocol 4: Clonal Isolation and Expansion
-
Limiting Dilution : To obtain a homogenous population derived from a single cell, perform clonal isolation via limiting dilution.
-
Trypsinize the resistant cell pool and perform a serial dilution in a 96-well plate to an average density of 0.5 cells per well.[16]
-
Visually inspect the plate to identify wells containing a single cell.
-
-
Expansion :
-
Culture the single-cell clones in selective medium.
-
As colonies grow, sequentially transfer them to larger vessels (24-well, 6-well, then T-25 flasks).
-
Cryopreserve aliquots of each expanded clone at an early passage to create a master cell bank.
-
Protocol 5: Validation of Stable Clones
Expanded clones must be validated for receptor expression at the mRNA and protein levels.[12]
-
mRNA Expression (RT-qPCR) :
-
Extract total RNA from each clonal cell line and the untransfected parent line.
-
Synthesize cDNA and perform quantitative PCR using primers specific for GPR55.
-
Normalize GPR55 expression to a housekeeping gene (e.g., GAPDH). Clones with high relative expression are selected for further validation.
-
-
Protein Expression (Western Blot) :
-
Lyse cells from each clone and the parent line to obtain total protein.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to GPR55.
-
Use a secondary antibody conjugated to HRP for chemiluminescent detection. Confirm the presence of a band at the correct molecular weight for GPR55.
-
Protocol 6: Functional Characterization
Functionality of the expressed receptor is confirmed through binding and second messenger assays.
-
Receptor Binding Assay :
-
Prepare cell membranes from a high-expressing clone.
-
Perform a radioligand competition binding assay using a known GPR55 ligand (e.g., [³H]-SR141716A) and increasing concentrations of a non-labeled competitor.[17][18]
-
The assay measures the ability of the competitor to displace the radioligand, from which the inhibitor constant (Ki) can be calculated.[17]
-
-
Functional Assays (Calcium Mobilization) :
-
GPR55 activation leads to an increase in intracellular calcium via the Gq pathway.[7][19]
-
Seed the stable cells in a 96-well black, clear-bottom plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Use a plate reader with a fluorescent imaging system (e.g., FLIPR) to measure the change in fluorescence upon addition of a known GPR55 agonist (e.g., LPI).
-
Generate a dose-response curve to determine the agonist's potency (EC₅₀). This assay can be adapted for HTS to screen for novel agonists or antagonists.
-
Data Presentation
Quantitative data from the validation and characterization steps should be clearly summarized.
Table 1: Kill Curve for HEK293 Cells with G418
| G418 Concentration (µg/mL) | Percent Cell Viability (Day 10) |
|---|---|
| 0 | 100% |
| 100 | 85% |
| 200 | 40% |
| 400 | 5% |
| 600 | 0% |
| 800 | 0% |
| 1000 | 0% |
Optimal concentration for selection was determined to be 600 µg/mL.
Table 2: Receptor Binding Affinity at GPR55
| Compound | Ki (nM) |
|---|---|
| LPI (agonist) | 15.2 |
| AM251 (agonist) | 25.8 |
| SR141716A (agonist) | 33.1 |
| CBD (antagonist) | 45.6 |
Table 3: Functional Potency in Calcium Flux Assay
| Agonist Compound | EC₅₀ (nM) |
|---|---|
| LPI | 22.5 |
| AM251 | 41.3 |
| SR141716A | 50.9 |
Visualizations
Diagrams illustrating the experimental workflow and the underlying biological pathway provide a clear conceptual framework.
Caption: GPR55 receptor signaling cascade upon ligand binding.
Caption: Workflow for creating a stable receptor-expressing cell line.
References
- 1. Tipepidine - Wikipedia [en.wikipedia.org]
- 2. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Types of Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. addgene.org [addgene.org]
- 12. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Stable Cell Line Generation | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Evaluating the Abuse Potential of Tipepidine Hibenzate in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a drug's abuse potential is a critical component of its safety evaluation, particularly for compounds active in the central nervous system (CNS). Tipepidine hibenzate, a non-opioid antitussive, presents an interesting case for abuse liability assessment. Its mechanism of action is distinct from typical drugs of abuse, primarily involving the sigma-1 receptor and to a lesser extent, the sigma-2 receptor.[1] Furthermore, studies suggest that tipepidine may modulate monoamine neurotransmitters like dopamine and serotonin, potentially by inhibiting their reuptake.[1] This interaction with the dopaminergic system, a key component of the brain's reward pathway, necessitates a thorough evaluation of its abuse potential.
One study indicated that tipepidine can increase extracellular dopamine levels in the nucleus accumbens (NAc) of rats, a neurochemical event often associated with the rewarding effects of abused substances.[2] This finding underscores the importance of employing validated preclinical models to investigate the behavioral consequences of this neurochemical change. This document provides detailed protocols for three standard behavioral paradigms used to assess abuse potential in rats: Conditioned Place Preference (CPP), Intravenous Self-Administration (SA), and Locomotor Sensitization. These protocols are intended to serve as a comprehensive guide for researchers initiating an evaluation of the abuse liability of this compound.
Key Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a preclinical model used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[3] An animal's preference for the drug-paired environment is interpreted as an indicator of the drug's rewarding effects.
Experimental Protocol:
-
Apparatus: A three-chamber CPP apparatus is typically used. The two larger outer chambers are distinct in their visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral. Guillotine doors control access between the chambers.
-
Phases of the Experiment:
-
Habituation (Pre-Conditioning Phase): On Day 1, rats are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes). The time spent in each chamber is recorded to establish any baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one chamber are excluded.
-
Conditioning Phase (4-8 days):
-
On alternating days, rats receive an intraperitoneal (i.p.) injection of this compound at a specific dose and are immediately confined to one of the outer chambers for a set duration (e.g., 30 minutes).
-
On the intervening days, rats receive a vehicle injection (e.g., saline) and are confined to the opposite outer chamber for the same duration. The assignment of the drug-paired chamber is counterbalanced across subjects.
-
-
Test Phase (Post-Conditioning): On the day following the final conditioning session, the guillotine doors are opened, and the rat is placed in the central chamber in a drug-free state. The time spent in each of the three chambers is recorded for a set period (e.g., 15 minutes). A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference.
-
Data Presentation:
The primary outcome is the time spent in the drug-paired versus the vehicle-paired chamber during the test phase. Data can be presented as a preference score, calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
| Treatment Group | Dose (mg/kg, i.p.) | N | Time in Drug-Paired Chamber (s) (Mean ± SEM) | Time in Vehicle-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle | 0 | 12 | 445 ± 30 | 455 ± 28 | -10 ± 15 |
| This compound | 10 | 12 | 550 ± 45 | 350 ± 40 | 200 ± 50* |
| This compound | 20 | 12 | 620 ± 50 | 280 ± 35 | 340 ± 55** |
| This compound | 40 | 12 | 460 ± 35 | 440 ± 32 | 20 ± 20 |
| Positive Control (e.g., Cocaine) | 10 | 12 | 700 ± 60 | 200 ± 25 | 500 ± 65*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. (Note: This is hypothetical data for illustrative purposes).
Experimental Workflow for Conditioned Place Preference:
Conditioned Place Preference Experimental Workflow
Intravenous Self-Administration (SA)
The SA paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it directly measures an animal's motivation to work for a drug infusion.
Experimental Protocol:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is connected to a port on the animal's back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter.
-
Phases of the Experiment:
-
Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in a brief intravenous infusion of this compound, accompanied by a visual or auditory cue (e.g., illumination of the stimulus light). Responses on the inactive lever have no consequence. A fixed-ratio (FR) schedule of reinforcement is often used, starting with FR1 (one press for one infusion) and potentially increasing. Acquisition is typically considered stable when the number of infusions per session is consistent over several days, and responding on the active lever is significantly higher than on the inactive lever.
-
Dose-Response Evaluation: Once responding is stable, the dose of this compound per infusion is varied across sessions to determine the dose-response curve for reinforcement.
-
Progressive Ratio (PR) Schedule: To assess the motivation to self-administer the drug, a PR schedule is implemented. In this schedule, the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest ratio completed before responding ceases, serves as a measure of the drug's reinforcing efficacy.
-
Extinction and Reinstatement: Following stable self-administration, the drug can be replaced with saline to extinguish the responding. Reinstatement of drug-seeking behavior can then be triggered by a non-contingent "priming" dose of the drug, a drug-associated cue, or a stressor.
-
Data Presentation:
Key data points include the number of infusions per session, the number of active versus inactive lever presses, and the breakpoint achieved on the PR schedule.
| Schedule | Dose (mg/kg/infusion) | N | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Infusions per Session (Mean ± SEM) |
| FR1 | 0.0 (Saline) | 10 | 15 ± 3 | 12 ± 2 | 14 ± 3 |
| FR1 | 0.05 | 10 | 45 ± 8 | 10 ± 2 | 43 ± 8 |
| FR1 | 0.1 | 10 | 60 ± 10 | 11 ± 3 | 58 ± 10 |
| FR1 | 0.2 | 10 | 50 ± 9 | 13 ± 3 | 48 ± 9 |
| PR | 0.1 | 10 | 150 ± 25 | 15 ± 4 | Breakpoint: 12 ± 2 |
(Note: This is hypothetical data for illustrative purposes).
Experimental Workflow for Intravenous Self-Administration:
Intravenous Self-Administration Experimental Workflow
Locomotor Sensitization
Repeated administration of some drugs of abuse leads to a progressive and enduring enhancement of their locomotor-stimulant effects, a phenomenon known as behavioral or locomotor sensitization. This is thought to reflect neuroadaptations in the brain's reward pathways.
Experimental Protocol:
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically track the animal's horizontal and vertical movements.
-
Phases of the Experiment:
-
Habituation: Rats are habituated to the activity chambers for one or more sessions to reduce the influence of novelty on locomotor activity.
-
Induction Phase (e.g., 5-10 days): Rats receive daily injections of either this compound or vehicle. Immediately following the injection, they are placed in the activity chambers, and their locomotor activity is recorded for a set period (e.g., 60-120 minutes). The development of sensitization is indicated by a gradual increase in the locomotor response to this compound over the course of the repeated injections.
-
Withdrawal and Challenge: Following the induction phase, rats undergo a drug-free withdrawal period (e.g., 7-14 days). After this period, all rats are "challenged" with an injection of this compound, and their locomotor activity is recorded. A significantly greater locomotor response in the rats that had previously received tipepidine compared to the vehicle-pretreated group indicates the expression of locomotor sensitization.
-
Data Presentation:
Data is typically presented as the total distance traveled or the number of horizontal beam breaks over the session.
| Day | Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Day 1 | Vehicle -> Vehicle | 0 | 10 | 2500 ± 200 |
| Tipepidine -> Tipepidine | 20 | 10 | 4000 ± 350 | |
| Day 5 | Vehicle -> Vehicle | 0 | 10 | 2400 ± 180 |
| Tipepidine -> Tipepidine | 20 | 10 | 6500 ± 500* | |
| Challenge Day | Vehicle -> Tipepidine | 20 | 10 | 4200 ± 400 |
| Tipepidine -> Tipepidine | 20 | 10 | 7500 ± 600** |
*p < 0.05 compared to Day 1 Tipepidine group. **p < 0.01 compared to Vehicle -> Tipepidine challenge group. (Note: This is hypothetical data for illustrative purposes).
Experimental Workflow for Locomotor Sensitization:
Locomotor Sensitization Experimental Workflow
This compound's Putative Signaling Pathway in Reward
Tipepidine's interaction with the dopaminergic system, particularly its ability to increase dopamine in the nucleus accumbens, suggests a potential mechanism for influencing reward-related behaviors. The following diagram illustrates a hypothesized signaling pathway.
Hypothesized Tipepidine Interaction with the Reward Pathway
Conclusion
The provided protocols offer a standardized framework for the preclinical evaluation of the abuse potential of this compound in rats. Given its mechanism of action involving the modulation of dopamine systems, a thorough investigation using these behavioral paradigms is warranted. It is crucial to include positive controls (e.g., cocaine or amphetamine for CPP and SA, a psychostimulant for locomotor sensitization) to validate the sensitivity of the assays. The dose range for this compound in these studies should be carefully selected to include and exceed the therapeutically relevant doses. The outcomes of these studies will be instrumental in characterizing the abuse liability profile of this compound and informing its overall safety assessment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Practical Guide to the Dissolution and Administration of Tipepidine Hibenzate for In Vivo Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and administration of tipepidine hibenzate for in vivo experimental use, targeting researchers in pharmacology and drug development. This compound, an antitussive agent, is also being investigated for its potential in treating various neurological and psychiatric disorders.[1] Its mechanism of action is thought to involve the modulation of neurotransmitter systems, primarily through the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and interaction with sigma-1 receptors.[2][3][4]
Physicochemical Properties and Solubility
This compound is practically insoluble in water but demonstrates solubility in ethanol (99.5%) with warming. It also shows good solubility under acidic conditions, similar to those found in the stomach, but is very difficult to dissolve in neutral aqueous solutions.
Table 1: Solubility and Vehicle Compatibility of this compound
| Solvent/Vehicle Component | Solubility/Compatibility Notes | Recommended Use in Formulations |
| Water | Practically insoluble, especially at neutral pH.[2] | Primarily as a component of a suspension or emulsion, not as a primary solvent. |
| Ethanol (99.5%) | Soluble with warming. | Can be used as a co-solvent in small quantities to aid initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | Commonly used as a solvent for water-insoluble compounds for in vivo studies. | Suitable as a primary solvent, to be diluted with other vehicle components. |
| Polyethylene Glycol 300 (PEG300) | A common vehicle component that can improve the solubility of hydrophobic compounds. | Recommended as a co-solvent to maintain solubility and improve bioavailability. |
| Tween-80 | A non-ionic surfactant used to increase solubility and create stable suspensions. | Recommended for creating a stable suspension for oral administration. |
| Methylcellulose (0.5%) | A common vehicle for oral gavage, creating a uniform suspension. | A suitable vehicle for administering this compound as a suspension. |
| Corn Oil | A vehicle for lipophilic compounds. | Can be considered for oral administration, especially if co-administering with other lipophilic substances. |
Experimental Protocols
Protocol 1: Dissolution of this compound for Oral Administration (Suspension Method)
This protocol is recommended for preparing a suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
0.5% Methylcellulose solution in sterile water
-
Sterile, amber-colored vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution will serve as the suspending vehicle.
-
Suspension:
-
Place the weighed this compound powder into a sterile, amber-colored vial.
-
Add a small volume of the 0.5% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing using a vortex mixer or magnetic stirrer.
-
Continue mixing for at least 15-20 minutes to ensure a homogenous suspension.
-
-
Storage: Store the suspension in a tightly sealed, light-protected container at 2-8°C. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
Protocol 2: Administration of this compound via Oral Gavage in Mice
This protocol outlines the procedure for the oral administration of the prepared this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before administration to calculate the precise volume of the suspension to be administered.
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
-
-
Preparation for Gavage:
-
Thoroughly vortex the this compound suspension to ensure homogeneity.
-
Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
-
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension into the stomach.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for this compound administration.
References
Application of Tipepidine Hibenzate in Electrophysiological Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tipepidine hibenzate, a non-narcotic antitussive agent, has garnered recent attention for its potential therapeutic applications beyond cough suppression, notably in the realm of neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Electrophysiological studies, particularly using the patch-clamp technique, are crucial in elucidating the precise mechanisms underlying its pharmacological effects. The primary molecular target of tipepidine identified in electrophysiological assays is the G-protein-activated inwardly rectifying potassium (GIRK) channel (also known as Kir3 channels).[1]
GIRK channels are critical regulators of neuronal excitability and heart rate.[2][3] They are activated by various G-protein coupled receptors (GPCRs) and contribute to the inhibitory effects of several neurotransmitters.[4][5] Tipepidine has been shown to inhibit GIRK channels, which is thought to be a key mechanism contributing to its therapeutic potential in ADHD by modulating monoamine levels.[1] The inhibition of GIRK channels can lead to increased neuronal excitability and neurotransmitter release.
The application of patch-clamp recordings allows for a detailed investigation of how this compound modulates GIRK channel activity. This includes characterizing the concentration-dependent effects, the kinetics of channel block, and the voltage-dependency of the interaction. Such studies are essential for understanding its structure-activity relationship and for the development of novel therapeutics targeting GIRK channels.
Quantitative Data
As of the latest literature review, specific quantitative data on the potency of this compound as a GIRK channel inhibitor (e.g., IC50, Ki) from publicly accessible peer-reviewed studies is limited. The table below is structured to accommodate such data as it becomes available through experimentation using the protocols provided.
| Parameter | Ion Channel Subtype | Test System | Value | Reference |
| IC50 | GIRK1/GIRK2 | Xenopus oocytes or mammalian cell lines (e.g., HEK293) | TBD | TBD |
| IC50 | GIRK1/GIRK4 | Xenopus oocytes or mammalian cell lines (e.g., HEK293) | TBD | TBD |
| On-rate (kon) | GIRK1/GIRK2 | TBD | TBD | TBD |
| Off-rate (koff) | GIRK1/GIRK2 | TBD | TBD | TBD |
TBD: To be determined.
Experimental Protocols
The following is a detailed protocol for investigating the effects of this compound on GIRK channels using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells) or in neurons.
Cell Culture and Transfection (for Heterologous Expression)
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Co-transfect cells with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2 for neuronal-type channels, or GIRK1 and GIRK4 for cardiac-type channels) and a marker gene such as Green Fluorescent Protein (GFP) using a suitable transfection reagent.
-
Plating for Recording: 24-48 hours post-transfection, plate the cells onto glass coverslips pre-coated with poly-L-lysine for electrophysiological recordings.
Solutions and Reagents
-
External Solution (aCSF):
-
Internal (Pipette) Solution:
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute in the external solution to the desired final concentrations on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
-
Patch-Clamp Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7]
-
Cell Placement: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1.5-2 mL/min.[7]
-
Obtaining a Gigaseal:
-
Under visual guidance (e.g., using fluorescence for GFP-positive cells), approach a cell with the patch pipette while applying slight positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal). A holding potential of -70 mV can aid in seal formation.
-
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows electrical and molecular access to the cell's interior.
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record whole-cell currents.
-
In voltage-clamp mode, hold the cell at a membrane potential of -70 mV.
-
To measure GIRK currents, apply a series of voltage steps or ramps. A typical protocol would be a ramp from -120 mV to +40 mV over 500 ms.
-
To activate GIRK channels, include a GPCR agonist in the external solution (e.g., adenosine or baclofen, depending on the co-expressed GPCRs).
-
-
Drug Application:
-
After obtaining a stable baseline recording of activated GIRK currents, apply different concentrations of this compound via the perfusion system.
-
Allow sufficient time for the drug to equilibrate and for the current to reach a steady state at each concentration.
-
Perform a washout with the drug-free external solution to check for the reversibility of the effect.
-
Data Analysis
-
Measure the amplitude of the inward GIRK current at a specific negative potential (e.g., -100 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of tipepidine.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the tipepidine concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of Tipepidine's Action
Caption: Signaling pathway of this compound's inhibition of GIRK channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp analysis of tipepidine on GIRK channels.
Logical Relationship of Tipepidine's Mechanism
Caption: Logical flow of tipepidine's mechanism of action.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
Troubleshooting & Optimization
troubleshooting poor solubility of tipepidine hibenzate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tipepidine hibenzate. The information is presented in a question-and-answer format to directly address common issues, particularly concerning its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a non-opioid, centrally acting antitussive (cough suppressant) agent.[1] It is the hibenzate salt of tipepidine. A critical property for experimental work is its pH-dependent solubility. It is sparingly soluble in water under neutral and alkaline conditions but exhibits significantly better solubility in acidic environments.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₇NO₄S₂ | [3] |
| Molecular Weight | 517.7 g/mol | [3] |
| Appearance | Off-White to Pale Beige Solid | [4] |
| Melting Point | 187-190 °C | [4] |
| Solubility | ||
| Water (neutral pH) | Practically insoluble | [2] |
| Acidic Solutions (e.g., pH 1-4) | Soluble | [2] |
| DMSO | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
Q2: What is the mechanism of action of tipepidine?
Tipepidine has a dual mechanism of action. It functions as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] Additionally, it acts as a sigma-1 receptor agonist. This modulation of ion channels and intracellular signaling pathways contributes to its pharmacological effects.
Troubleshooting Guide: Poor Aqueous Solubility
Problem: I am having difficulty dissolving this compound in my aqueous buffer for an experiment.
This is a common issue due to the compound's inherent properties. The following sections provide a systematic approach to troubleshooting and achieving successful solubilization.
Step 1: Understand the pH-Dependent Solubility
Tipepidine is a weak base. Its solubility in aqueous solutions is highly dependent on the pH. In its ionized form (at acidic pH), it is more soluble. In its neutral, non-ionized form (at neutral to alkaline pH), it is poorly soluble.[5][6][7][8][9]
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting the poor aqueous solubility of this compound.
Step 2: Select an Appropriate Solvent System
Based on the pH-dependent solubility, you have several options:
-
Acidified Aqueous Solutions: The most direct approach is to dissolve this compound in an acidic buffer (pH 2-4). The choice of acid will depend on your experimental system's compatibility. Hydrochloric acid (HCl) is a common choice.
-
Co-solvents: If your experiment can tolerate a small amount of organic solvent, preparing a concentrated stock solution in an organic solvent followed by dilution into your aqueous buffer is a highly effective method.
| Co-solvent | Recommended Starting Concentration for Stock | Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid off-target effects on cells. |
| Ethanol (EtOH) | 10-50 mM | Similar to DMSO, keep the final ethanol concentration low to prevent cellular toxicity. |
Step 3: Employ Physical Dissolution Aids
-
Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Using a sonicator can help break up powder aggregates and increase the rate of dissolution.
-
Vortexing: Vigorous vortexing can also facilitate the dissolution process.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Acidified Aqueous Buffer
This protocol is suitable for experiments where an acidic pH is acceptable.
-
Prepare an acidic buffer: Prepare a buffer solution (e.g., citrate or phosphate buffer) and adjust the pH to a value between 2 and 4 using hydrochloric acid (HCl).
-
Weigh the compound: Accurately weigh the desired amount of this compound powder.
-
Initial suspension: Add a small volume of the acidic buffer to the powder to create a slurry.
-
Dissolution: Gradually add the remaining acidic buffer while continuously stirring or vortexing.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C or sonicate for 5-10 minutes.
-
Sterilization: If required for cell culture experiments, filter-sterilize the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
This is the recommended method for most in vitro experiments, especially those involving cell cultures where a neutral pH is required.
-
Select a co-solvent: Choose a high-purity, anhydrous grade of either DMSO or ethanol.
-
Weigh the compound: Accurately weigh the this compound powder.
-
Dissolution in co-solvent: Add the appropriate volume of the chosen co-solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate until the compound is completely dissolved. This concentrated stock solution can be stored at -20°C for future use.
-
Dilution into aqueous buffer: For your experiment, perform a serial dilution of the concentrated stock solution into your pre-warmed (e.g., 37°C) aqueous experimental buffer to achieve the final desired concentration. Ensure the final concentration of the co-solvent is below the tolerance level of your experimental system.
Signaling Pathway Diagrams
GIRK Channel Inhibition Pathway
Tipepidine acts as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This inhibition leads to a reduction in potassium efflux, resulting in membrane depolarization and increased neuronal excitability.
Caption: Tipepidine's inhibitory effect on the GIRK channel signaling pathway.
Sigma-1 Receptor Agonism Pathway
As a sigma-1 receptor agonist, tipepidine can modulate intracellular calcium signaling and influence various downstream cellular processes, including neuronal plasticity.
Caption: Tipepidine's agonistic effect on the Sigma-1 receptor signaling pathway.
References
- 1. Tipepidine - Wikipedia [en.wikipedia.org]
- 2. WO2017209106A1 - Oral tipepidine preparation - Google Patents [patents.google.com]
- 3. Benzoic acid, 2-(4-hydroxybenzoyl)-, compd. with 3-(di-2-thienylmethylene)-1-methylpiperidine (1:1) | C29H27NO4S2 | CID 9892792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 31139-87-4 [amp.chemicalbook.com]
- 5. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. savemyexams.com [savemyexams.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
optimizing the dosage of tipepidine hibenzate to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of tipepidine hibenzate to minimize off-target effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
A1: this compound's primary on-targets are understood to be G-protein-coupled inwardly rectifying potassium (GIRK) channels and the sigma-1 receptor.[1][2] Its action as an inhibitor of GIRK channels is thought to modulate the levels of monoamines in the brain, contributing to its therapeutic effects.[1][2] The sigma-1 receptor is a chaperone protein in the endoplasmic reticulum, and its modulation by tipepidine may be involved in a range of cellular processes.
Q2: What are the known or suspected off-target effects of this compound?
Q3: How can we begin to investigate the off-target profile of this compound in our experimental system?
A3: A systematic approach is recommended. Initially, a broad off-target screening panel, such as those offered by commercial vendors, should be considered to identify potential interactions across a wide range of receptors, ion channels, and transporters. Based on existing literature, this screening should ideally include a focus on dopamine and serotonin receptors and transporters.
Q4: At what concentrations are off-target effects likely to become prominent?
A4: This will be highly dependent on the specific off-target and the experimental system. A crucial first step is to determine the dose-response relationship for both on-target and potential off-target effects. By comparing the EC50 or IC50 values, a therapeutic window can be estimated where on-target effects are maximized and off-target effects are minimized. One study reported an IC50 of 7.0 μM for the inhibition of dopamine D2 receptor-mediated GIRK currents by tipepidine.[4]
Troubleshooting Guides
Issue 1: High variability in GIRK channel activity assays.
-
Question: We are seeing inconsistent results in our patch-clamp experiments to measure tipepidine's effect on GIRK channels. What could be the cause?
-
Answer:
-
Cellular health: Ensure the cells are healthy and have a stable resting membrane potential before applying tipepidine.
-
Compound stability: this compound solutions should be freshly prepared, as the compound may degrade over time.
-
Voltage clamp quality: A poor seal resistance or high series resistance can introduce significant errors. Monitor these parameters throughout the experiment.
-
GPCR expression levels: If co-transfecting with a GPCR to activate the GIRK channels, variability in expression levels can lead to inconsistent responses. Consider using a stable cell line or a different method of inducing channel activity.
-
Issue 2: Difficulty in interpreting sigma-1 receptor binding assays.
-
Question: Our radioligand binding assay for the sigma-1 receptor shows high non-specific binding with tipepidine. How can we optimize this?
-
Answer:
-
Choice of radioligand: Ensure you are using a high-affinity and selective radioligand for the sigma-1 receptor.
-
Buffer composition: The pH and ionic strength of the binding buffer can significantly impact non-specific binding. Optimization of these parameters may be necessary.
-
Incubation time and temperature: Ensure the binding reaction has reached equilibrium. A time-course experiment can determine the optimal incubation time.
-
Washing steps: Insufficient washing can leave unbound radioligand, contributing to high background. Conversely, excessive washing can cause dissociation of the bound ligand. The washing time and volume should be consistent and optimized.
-
Issue 3: Unexpected phenotypic effects in cell-based assays at higher concentrations of tipepidine.
-
Question: We observe unexpected changes in cell morphology or viability at higher doses of tipepidine that do not seem related to GIRK channel inhibition. How do we identify the cause?
-
Answer:
-
Off-target screening: This is a strong indication of off-target effects. A broad receptor screening panel is the most direct way to identify potential unintended targets.
-
Dopamine and serotonin pathway analysis: Based on existing literature, investigate the expression of dopamine and serotonin receptors in your cell line. If present, perform functional assays to see if tipepidine is modulating their activity at the concentrations causing the phenotype.
-
Cytotoxicity assays: Run standard cytotoxicity assays (e.g., MTT, LDH) to determine if the observed effects are due to general cellular toxicity at higher concentrations.
-
Quantitative Data Summary
| Target/Pathway | Parameter | Value | Species | Assay Type |
| On-Target | ||||
| Dopamine D2 Receptor-Mediated GIRK Current | IC50 | 7.0 μM | Rat | Patch-clamp on dissociated VTA neurons |
| Off-Target | ||||
| Nucleus Accumbens Dopamine Levels | Increase in extracellular dopamine | Observed at 40 mg/kg, i.p. | Rat | In vivo microdialysis |
Note: A comprehensive public database of Ki or EC50/IC50 values for this compound across a wide range of receptors is not currently available. Researchers are encouraged to perform their own comprehensive off-target profiling.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Inhibition
-
Cell Culture: Culture HEK293 cells stably expressing the GIRK channel subunits of interest (e.g., GIRK1/2).
-
Electrophysiology Setup:
-
Use a standard patch-clamp rig with an amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).
-
External solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2 (pH 7.4 with NaOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Activate GIRK channels by applying a GPCR agonist (e.g., carbachol if muscarinic receptors are co-expressed) to the external solution.
-
Once a stable baseline current is established, perfuse the cells with increasing concentrations of this compound.
-
Record the inward current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each tipepidine concentration.
-
Normalize the current to the baseline current before tipepidine application.
-
Plot the normalized current against the logarithm of the tipepidine concentration and fit the data to a dose-response curve to determine the IC50.
-
Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 Receptor
-
Membrane Preparation:
-
Homogenize tissue known to express sigma-1 receptors (e.g., liver) or cells overexpressing the receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of unlabeled this compound.
-
For determining non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding against the logarithm of the tipepidine concentration and fit the data to a competition binding curve to determine the Ki value.
-
Visualizations
References
- 1. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the large-scale synthesis of tipepidine hibenzate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of tipepidine hibenzate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the large-scale synthesis of this compound?
A1: The most critical stages are the formation of the tipepidine base, specifically the carbon-carbon bond formation to create the 3-(di-2-thienylmethylene)-1-methylpiperidine structure, followed by the controlled crystallization of the hibenzate salt to ensure the correct polymorphic form and purity.
Q2: What are the common impurities encountered during the synthesis of tipepidine base?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., homo-coupling of Grignard reagents), and degradation products of the thiophene rings. Incomplete reaction or over-reaction can also lead to process-related impurities.
Q3: How can the polymorphic form of this compound be controlled during crystallization?
A3: Control of polymorphism is achieved by carefully managing crystallization parameters such as solvent system, temperature, cooling rate, agitation, and seeding.[1][2][3][4][5] The use of a specific solvent and a controlled cooling profile is crucial to consistently obtain the desired polymorph.
Q4: What analytical techniques are recommended for monitoring the synthesis and ensuring the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring reaction progress, identifying and quantifying impurities, and determining the final purity of this compound.[6][7][8] Other useful techniques include Gas Chromatography (GC) for residual solvent analysis, and spectroscopic methods like NMR and Mass Spectrometry for structural elucidation of intermediates and impurities.
Q5: What are the key safety precautions to consider during the large-scale synthesis?
A5: Key safety precautions include handling organometallic reagents (like Grignard reagents) under inert and anhydrous conditions to prevent fires and explosions.[9][10] Proper ventilation is necessary to handle flammable solvents and potentially toxic reagents. Adherence to Good Manufacturing Practices (GMP) is essential to ensure the safety and quality of the final pharmaceutical product.
Troubleshooting Guides
Synthesis of Tipepidine Base via Grignard Reaction
A plausible synthetic route for tipepidine base involves the reaction of a Grignard reagent derived from 3-chloro-1-methylpiperidine with di(2-thienyl)methanone.
Problem 1: Low Yield of Tipepidine Base
| Potential Cause | Troubleshooting Strategy |
| Degradation of Grignard Reagent | Ensure strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[9][10] Use high-purity magnesium turnings and dry solvents. |
| Side Reactions | Control the reaction temperature; lower temperatures often reduce side reactions like Wurtz coupling.[11][12][13] |
| Incomplete Reaction | Monitor the reaction progress using in-process controls (e.g., TLC or HPLC).[14] Ensure stoichiometric amounts of reactants are used. |
Problem 2: High Levels of Impurities
| Potential Cause | Troubleshooting Strategy |
| Unreacted Di(2-thienyl)methanone | Optimize the molar ratio of the Grignard reagent to the ketone. A slight excess of the Grignard reagent may be necessary. |
| Formation of Biphenyl-like Impurities | This can result from the coupling of the Grignard reagent. Ensure slow addition of the ketone to the Grignard solution to maintain a low concentration of the ketone. |
| Degradation Products | Minimize reaction time and control the temperature to prevent degradation of the thiophene rings. |
Crystallization of this compound
Problem: Inconsistent Crystal Form (Polymorphism)
| Potential Cause | Troubleshooting Strategy |
| Solvent System Variation | Strictly control the composition of the crystallization solvent. Even small amounts of co-solvents can influence the resulting polymorph.[2][3] |
| Uncontrolled Supersaturation | Control the cooling rate and consider using a seeding strategy with the desired polymorph to direct crystallization.[1][5] |
| Presence of Impurities | Ensure the tipepidine base and hibenzic acid are of high purity before crystallization, as impurities can inhibit the formation of the desired polymorph or promote the growth of others. |
Data Presentation
Table 1: Illustrative Yield and Purity Data for this compound Synthesis
| Process Step | Parameter | Target Value |
| Grignard Reaction | Yield of Tipepidine Base | > 85% |
| Purity of Tipepidine Base (by HPLC) | > 98% | |
| Salt Formation & Crystallization | Yield of this compound | > 95% |
| Purity of this compound (by HPLC) | > 99.5% | |
| Individual Impurity | < 0.1% | |
| Total Impurities | < 0.5% | |
| Final Product | Residual Solvents | Complies with ICH Q3C guidelines |
Experimental Protocols
Protocol 1: Synthesis of Tipepidine Base (Illustrative)
-
Preparation of Grignard Reagent: In a flame-dried, multi-neck reactor under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add a small portion of a solution of 3-chloro-1-methylpiperidine in anhydrous tetrahydrofuran (THF). Once the reaction initiates, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Grignard Reaction: Cool the Grignard reagent to 0-5 °C. Add a solution of di(2-thienyl)methanone in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by HPLC). Cool the reaction mixture to 0-5 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tipepidine base.
-
Purification: Purify the crude product by column chromatography or recrystallization from a suitable solvent system to achieve the desired purity.
Protocol 2: Crystallization of this compound (Illustrative)
-
Dissolution: In a suitable reactor, dissolve the purified tipepidine base in a heated solvent (e.g., isopropanol). In a separate vessel, dissolve an equimolar amount of hibenzic acid in the same solvent, also with heating.
-
Salt Formation: Slowly add the hibenzic acid solution to the tipepidine base solution while maintaining the temperature.
-
Controlled Crystallization: Cool the solution according to a predefined temperature profile to induce crystallization. Seeding with crystals of the desired polymorph at the appropriate temperature can be performed to ensure consistency.
-
Isolation and Drying: Once crystallization is complete, filter the solid product, wash with cold solvent, and dry under vacuum at a controlled temperature to yield pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting low yield in the Grignard reaction.
Caption: Logical workflow for impurity analysis by HPLC.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bjbms.org [bjbms.org]
- 5. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. theaspd.com [theaspd.com]
- 8. ijcrt.org [ijcrt.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Grignard reaction - Wikipedia [en.wikipedia.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Enhancing the Oral Bioavailability of Tipepidine Hibenzate Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of tipepidine hibenzate formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties and metabolic profile:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, particularly in the neutral to alkaline pH of the lower gastrointestinal tract. This poor solubility limits its dissolution rate, which is often the rate-limiting step for absorption.
-
Short Biological Half-Life: Tipepidine has a short plasma half-life of approximately 1.8 hours, necessitating frequent administration of immediate-release formulations to maintain therapeutic concentrations.[1]
-
Extensive First-Pass Metabolism: Tipepidine is significantly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2][3][4] This first-pass effect reduces the amount of active drug that reaches systemic circulation.
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be utilized to overcome the challenges mentioned above:
-
Sustained-Release Formulations: These formulations are designed to release tipepidine over an extended period, which can help to maintain therapeutic plasma concentrations, reduce dosing frequency, and potentially improve patient compliance.
-
Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix at a molecular level, its dissolution rate and extent can be significantly enhanced.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance its absorption.
-
Metabolic Inhibition: Co-administration with a CYP2D6 inhibitor can decrease the first-pass metabolism of tipepidine, leading to increased plasma concentrations and a longer half-life.[2][3][4][5]
Troubleshooting Guides
Issue 1: Low and variable drug release from sustained-release tablets.
-
Possible Cause: Inappropriate selection or concentration of the release-controlling polymer.
-
Troubleshooting Steps:
-
Polymer Selection: Experiment with different types of hydrophilic polymers such as hypromellose (HPMC), hydroxypropyl cellulose (HPC), or carbomers. A patent for a sustained-release tipepidine preparation suggests using water-soluble polymers like HPMC, HPC, and various copolymers.
-
Viscosity Grade: Investigate the effect of different viscosity grades of the chosen polymer. Higher viscosity grades generally lead to slower drug release.
-
Polymer Concentration: Vary the concentration of the polymer in the formulation. Increasing the polymer content will typically retard drug release.
-
Excipient Compatibility: Ensure that other excipients in the formulation, such as fillers and binders, do not negatively impact the hydration and swelling of the release-controlling polymer.
-
Issue 2: Failure to form a stable solid dispersion or rapid recrystallization of the drug.
-
Possible Cause: Poor miscibility between this compound and the chosen polymer, or inappropriate solvent selection and processing parameters.
-
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different functional groups to find one with good miscibility with this compound. Common choices include polyvinylpyrrolidone (PVP), copovidone, and Soluplus®.
-
Drug-Polymer Ratio: Optimize the drug-to-polymer ratio. A higher polymer concentration can better stabilize the amorphous drug.
-
Solvent System: For solvent-based preparation methods, ensure that both the drug and the polymer are fully dissolved in the chosen solvent system.
-
Drying Process: Rapid solvent removal is crucial to prevent phase separation and drug crystallization. Techniques like spray drying are often more effective than slow evaporation.
-
Issue 3: Poor emulsification and drug precipitation from lipid-based formulations upon dilution.
-
Possible Cause: An imbalanced ratio of oil, surfactant, and cosurfactant, or poor selection of these components.
-
Troubleshooting Steps:
-
Excipient Screening: Systematically screen different oils (e.g., medium-chain triglycerides), surfactants with varying HLB values (e.g., polysorbates, Cremophor®), and cosurfactants (e.g., Transcutol®) for their ability to solubilize this compound.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant that form stable microemulsions upon dilution with aqueous media.
-
In Vitro Lipolysis: Perform in vitro lipolysis studies to assess the formulation's ability to maintain drug solubilization during digestion.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation Type | Drug | Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·h/mL) | Half-life (t½) (hr) |
| Immediate-Release | Tipepidine (Asverin®) | 40 mg | Varies by CYP2D6 phenotype | ~1.3 | Varies by CYP2D6 phenotype | ~1.8[1] |
| Sustained-Release | Tipepidine (TS-141) | 30 mg | Varies by CYP2D6 phenotype | - | Varies by CYP2D6 phenotype | - |
| Immediate-Release + CYP2D6 Inhibitor | Tipepidine + Quinidine | - | 1.5-fold increase | - | 3.2-fold increase | 3.0-fold increase[2] |
Data for Cmax and AUC for Asverin® and TS-141 show wide inter-individual variability and are dependent on the patient's CYP2D6 metabolizer status (e.g., Poor, Intermediate, Extensive, or Ultrarapid Metabolizer). For detailed data based on CYP2D6 phenotype, please refer to the source literature.[1][6][7]
Experimental Protocols
Preparation of Sustained-Release this compound Tablets (Wet Granulation)
Objective: To prepare sustained-release tablets of this compound using a wet granulation technique.
Materials:
-
This compound
-
Hypromellose (HPMC) (e.g., K100M)
-
Lactose Monohydrate (filler)
-
Povidone (binder)
-
Purified Water/Ethanol mixture (granulating fluid)
-
Magnesium Stearate (lubricant)
-
Talc (glidant)
Procedure:
-
Blending: Mix this compound, HPMC, and lactose monohydrate in a planetary mixer for 15 minutes.
-
Granulation: Prepare a binder solution by dissolving povidone in the purified water/ethanol mixture. Slowly add the binder solution to the powder blend while mixing to form wet granules.
-
Wet Screening: Pass the wet mass through a suitable mesh sieve (e.g., #12) to obtain uniform granules.
-
Drying: Dry the granules in a tray dryer or a fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (e.g., < 2%).
-
Dry Screening: Pass the dried granules through a smaller mesh sieve (e.g., #16 or #20) to break any agglomerates.
-
Lubrication: Add magnesium stearate and talc to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
In Vitro Dissolution Testing of this compound Tablets
Objective: To evaluate the in vitro drug release profile of this compound tablets according to the Japanese Pharmacopoeia.[8]
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium: 900 mL of water
Apparatus Speed: 50 rpm
Temperature: 37 ± 0.5°C
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours for sustained-release).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for tipepidine concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Bioanalytical Method for Tipepidine in Human Plasma by HPLC
Objective: To quantify the concentration of tipepidine in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Tipepidine reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in plasma)
-
HPLC-grade acetonitrile and methanol
-
Buffer solution (e.g., phosphate buffer)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or inject directly if the sensitivity is sufficient.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile/phosphate buffer). The exact composition should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength for tipepidine or MS/MS detection for higher sensitivity and selectivity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of tipepidine.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of tipepidine to the internal standard against the nominal concentration.
-
Determine the concentration of tipepidine in the unknown samples from the calibration curve.
-
Visualizations
References
- 1. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of contribution of CYP2D6 to tipepidine metabolism in humans and prolongation of the half-life of tipepidine by combination use with a CYP2D6 inhibitor in chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Estimation of contribution of CYP2D6 to tipepidine metabolism in humans and prolongation of the half-life of tipepidine by combination use with a CYP2D6 inhibitor in chimeric mice with humanised liver | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
refining the experimental protocol to reduce variability in tipepidine hibenzate efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols and reducing variability in tipepidine hibenzate efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] This inhibition is thought to modulate monoaminergic neurotransmission, which may contribute to its therapeutic effects.[1] Studies have shown that by inhibiting GIRK channels, tipepidine can increase dopamine levels in the nucleus accumbens, which is believed to be at least partially responsible for its antidepressant-like effects observed in animal models.
Q2: What are the main therapeutic applications of this compound being investigated?
A2: this compound has been used as a non-narcotic antitussive (cough suppressant) for many years in some countries.[1] More recently, its potential as a therapeutic agent for psychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression is being actively investigated through drug repositioning efforts.[1][2][3][4]
Q3: What is the significance of CYP2D6 genetic polymorphism in tipepidine efficacy studies?
A3: Cytochrome P450 2D6 (CYP2D6) is a key enzyme involved in the metabolism of approximately 20-25% of clinically used drugs.[5] Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes, including poor, intermediate, normal (extensive), and ultrarapid metabolizers.[5][6][7] Studies have shown that the CYP2D6 phenotype can significantly affect the plasma exposure of tipepidine.[2][3] This variability in metabolism can, in turn, influence the efficacy and side-effect profile of the drug, making it a critical factor to consider in clinical trials.[2][3][5] For instance, in a study on ADHD, the therapeutic effects of tipepidine appeared to be dependent on the interaction between the dose and the patient's CYP2D6 phenotype.[2][3]
Q4: What are the common animal models used to assess the efficacy of this compound?
A4: For its antitussive effects, the citric acid-induced cough model in guinea pigs is commonly used.[8][9][10] To evaluate its antidepressant-like properties, the forced swim test in rats or mice is a frequently employed model.[4][11][12][13][14]
Troubleshooting Guides
Citric Acid-Induced Cough Model in Guinea Pigs
| Problem | Potential Cause | Recommended Solution |
| High variability in cough response between animals | 1. Inconsistent citric acid aerosol delivery. 2. Animal stress from handling or restraint. 3. Individual differences in airway sensitivity. | 1. Ensure the nebulizer is functioning correctly and delivering a consistent particle size and concentration. Calibrate the device regularly. 2. Acclimatize animals to the experimental setup and handling procedures to minimize stress. Use unrestrained plethysmography if possible.[9] 3. Increase the sample size per group to account for biological variability. Screen animals for baseline cough response and randomize them into groups accordingly.[10] |
| Tachyphylaxis (decreased response) upon repeated citric acid exposure | Depletion of sensory neuropeptides or receptor desensitization. | Allow for a sufficient washout period between challenges. A 24-hour interval has been shown to be problematic for repeated inhalation challenges.[8] Consider a single exposure protocol or alternative tussive agents if repeated measures are necessary. |
| Difficulty in distinguishing coughs from other respiratory events (e.g., sneezes, deep breaths) | Subjective scoring by observers. | Utilize a validated recording and analysis system that simultaneously captures audio and respiratory flow waveforms.[9] This allows for more objective and accurate identification and quantification of cough events. |
Forced Swim Test in Rodents
| Problem | Potential Cause | Recommended Solution |
| Inconsistent immobility times within the same treatment group | 1. Variations in water temperature. 2. Differences in animal strain, age, or sex.[11][15] 3. Stress from handling or environmental disturbances. | 1. Maintain a constant water temperature (typically 23-25°C) for all test sessions.[15] 2. Use a single, well-characterized rodent strain of the same age and sex for all experiments. Report these details in the methodology. 3. Handle animals consistently and allow for an acclimatization period in the testing room. Minimize noise and movement during the test.[11] |
| "False negative" results with certain classes of antidepressants (e.g., SSRIs) | The standard forced swim test protocol may not be sensitive to all antidepressant mechanisms. | Consider using a modified version of the test that scores active behaviors like swimming and climbing separately.[15] This can help differentiate between the effects of serotonergic and noradrenergic compounds.[16] |
| Observer bias in scoring immobility | Subjective interpretation of what constitutes immobility. | Use automated video tracking software to score behavior objectively. If manual scoring is necessary, the observer should be blinded to the treatment groups, and inter-rater reliability should be established.[11] |
In Vivo Microdialysis for Neurotransmitter Measurement
| Problem | Potential Cause | Recommended Solution |
| Low or unstable baseline neurotransmitter levels | 1. Improper probe placement. 2. Insufficient equilibration time after probe insertion. 3. Clogging of the microdialysis probe. | 1. Verify probe placement histologically after the experiment. Use a stereotaxic frame for accurate implantation. 2. Allow for an adequate stabilization period (at least 1-2 hours) after probe insertion before collecting baseline samples. 3. Ensure the perfusion fluid is filtered and degassed. If a clog is suspected, gently try to dislodge it by briefly increasing the flow rate. |
| High variability in neurotransmitter response to drug administration | 1. Differences in drug metabolism between animals. 2. Stress-induced fluctuations in neurotransmitter levels. 3. Inconsistent drug administration (e.g., intraperitoneal injection). | 1. Consider the genetic background of the animals, as this can influence drug metabolism. 2. Handle animals gently and allow them to habituate to the testing environment. 3. Ensure accurate and consistent drug administration techniques. |
GIRK Channel Electrophysiology (Patch-Clamp)
| Problem | Potential Cause | Recommended Solution |
| Difficulty obtaining a high-resistance (GΩ) seal | 1. Dirty pipette tip or cell membrane. 2. Incorrect pipette pressure. 3. Unhealthy cells. 4. Mechanical vibration. | 1. Use filtered intracellular solution and ensure the bath solution is clean. 2. Apply gentle positive pressure when approaching the cell to keep the tip clean, then release pressure and apply gentle suction to form the seal. 3. Use healthy, well-maintained cell cultures or freshly prepared tissue slices. 4. Ensure the anti-vibration table is floating correctly and there are no sources of mechanical vibration near the setup. |
| Unstable whole-cell recording (loss of seal or rundown of currents) | 1. Pipette drift. 2. Osmolarity mismatch between internal and external solutions.[17] 3. "Washout" of essential intracellular components. | 1. Allow the micromanipulator to thermally equilibrate. If drift occurs, make very fine adjustments to the pipette position. 2. Carefully prepare and check the osmolarity of your solutions. A slightly hypotonic internal solution (e.g., 285 mOsm) relative to the external solution (e.g., 310 mOsm) can sometimes improve seal stability.[17] 3. Include ATP and GTP in the internal solution to support cellular energy and signaling. For long recordings, consider using the perforated patch technique to preserve the intracellular environment. |
| Noisy recordings | 1. Electrical noise from nearby equipment. 2. Poor grounding. 3. High pipette resistance. | 1. Turn off any unnecessary electrical equipment in the room. Use a Faraday cage to shield the setup. 2. Ensure all components of the rig are properly grounded to a single point. 3. While higher resistance pipettes can reduce noise, they can also make it more difficult to obtain a whole-cell configuration. Find a balance that works for your specific cell type and channel of interest. |
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment with ad libitum access to food and water.
-
Apparatus: A whole-body plethysmograph to measure respiratory parameters and a nebulizer to generate the citric acid aerosol.
-
Procedure:
-
Place an unrestrained guinea pig into the plethysmograph and allow it to acclimatize for 10-15 minutes.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the challenge.
-
Expose the animal to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes).
-
Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic biphasic pressure change in the plethysmograph, often accompanied by a distinct sound.
-
-
Data Analysis: Compare the number of coughs in the tipepidine-treated groups to the vehicle control group.
Forced Swim Test in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test (Day 1): Place each rat in the cylinder for a 15-minute swim session. This is to induce a state of "behavioral despair."
-
After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle.
-
At a specified time after drug administration (e.g., 60 minutes), place the rat back into the swim tank for a 5-minute test session.
-
Record the session with a video camera.
-
-
Data Analysis: Score the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.[4][11][12][13][14]
In Vivo Microdialysis in the Rat Nucleus Accumbens
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours and collect baseline dialysate samples.
-
Administer this compound or vehicle.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
-
Analysis:
-
Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Express the results as a percentage change from the baseline dopamine levels.
-
Quantitative Data Summary
Table 1: Dose-Response of Tipepidine in the Rat Forced Swim Test
| Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| 20 | Reduced immobility | [12] |
| 40 | Reduced immobility, increased climbing | [12] |
Table 2: Clinical Trial Data for Tipepidine in ADHD
| Daily Dose | Patient Population | Primary Outcome Measure | Key Finding | Reference |
| 30 mg | Pediatric (n=10) | ADHD Rating Scale IV (ADHD-RS) | Significant improvement in total ADHD-RS scores after 4 weeks. | [18] |
| 30, 60, 120 mg | Pediatric (n=216) | ADHD Rating Scale IV-J | No significant difference from placebo overall, but a trend for improvement in the 120 mg group for CYP2D6 intermediate metabolizers. | [2][3] |
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Key factors contributing to variability in efficacy studies.
References
- 1. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 5. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The centrally acting non-narcotic antitussive tipepidine produces antidepressant-like effect in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the potential for tipepidine hibenzate to interfere with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for tipepidine hibenzate to interfere with common laboratory assays. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A1: this compound is a non-narcotic antitussive agent.[1][2] Its primary mechanism of action is believed to be the inhibition of G-protein-activated inwardly rectifying potassium (GIRK) channels, which modulates monoamine levels.[1] The drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[3][4] The extent of metabolism can be influenced by an individual's CYP2D6 genotype, leading to variations in plasma concentrations.[1]
Q2: Is there any documented evidence of this compound interfering with common laboratory assays?
A2: A direct interference of this compound with common laboratory assays is not well-documented in scientific literature. However, like any compound, it has the potential to interfere with laboratory tests through various mechanisms.[5][6] It is crucial for researchers to consider this possibility and perform appropriate validation studies.
Q3: What are the potential mechanisms by which this compound could interfere with laboratory assays?
A3: Potential mechanisms of interference include:
-
Cross-reactivity in Immunoassays: The chemical structure of tipepidine or its metabolites might resemble the analyte of interest, leading to binding with antibodies used in immunoassays and causing false-positive or false-negative results.[7][8][9]
-
Interference with Enzymatic Assays: Tipepidine or its metabolites could potentially inhibit or activate enzymes used in certain clinical chemistry assays.
-
Matrix Effects in Chromatographic Assays: The presence of tipepidine or its metabolites in a sample could alter the ionization efficiency or chromatographic retention of the analyte in methods like liquid chromatography-mass spectrometry (LC-MS), leading to inaccurate quantification.
-
Pharmacological Effects: In vivo administration of tipepidine could potentially alter physiological parameters that are being measured, which is an indirect form of interference.
Q4: We are observing unexpected results in our immunoassay for a specific analyte in samples from subjects administered this compound. Could this be an interference?
A4: Yes, it is possible. Immunoassays are susceptible to interference from structurally similar compounds.[7][8][9] If tipepidine or one of its metabolites has a structure that can be recognized by the assay's antibody, it could lead to inaccurate results. We recommend performing a spike and recovery experiment and a serial dilution test to investigate this further.
Q5: How can we mitigate potential interference from this compound in our assays?
A5: To mitigate potential interference, consider the following:
-
Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to separate tipepidine and its metabolites from the analyte of interest.
-
Alternative Assay Methods: If interference is suspected, use an alternative analytical method with a different principle of detection (e.g., LC-MS/MS instead of an immunoassay).
-
Method Validation: Thoroughly validate your assay in the presence of this compound to demonstrate specificity, accuracy, and precision.
Troubleshooting Guides
Issue 1: Unexpectedly High Results in a Competitive Immunoassay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cross-reactivity of tipepidine or its metabolites with the assay antibody. | Perform a spike-in experiment by adding a known concentration of this compound to a blank matrix and analyzing it with the immunoassay. | If there is cross-reactivity, a signal will be detected in the spiked sample. |
| Analyze a sample containing a known high concentration of tipepidine with a confirmatory method (e.g., LC-MS/MS) that is specific for the drug. | This will confirm the presence and concentration of the potential interfering substance. | |
| If cross-reactivity is confirmed, consider using an alternative antibody or a different assay platform. | A different antibody may have a higher specificity for the target analyte. |
Issue 2: Poor Recovery in an LC-MS/MS Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix effect caused by tipepidine or its metabolites. | Perform a post-extraction spike experiment to evaluate ion suppression or enhancement. | A significant difference in the analyte signal between the post-extraction spiked sample and a neat solution indicates a matrix effect. |
| Optimize the sample preparation method to better remove interfering substances. | Improved recovery and reduced variability in the results. | |
| Use a stable isotope-labeled internal standard for the analyte of interest. | The internal standard will co-elute with the analyte and compensate for matrix effects. |
Experimental Protocols
Protocol 1: Evaluation of Immunoassay Cross-Reactivity
Objective: To determine if this compound cross-reacts with an immunoassay for a specific analyte.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer or a blank biological matrix. The concentration range should cover the expected therapeutic and potentially higher concentrations of tipepidine.
-
Run the immunoassay according to the manufacturer's instructions, using the prepared this compound dilutions as samples.
-
Include positive and negative controls for the target analyte.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (Concentration of analyte detected / Concentration of this compound) x 100
Quantitative Data Summary: Example of Cross-Reactivity Data
| This compound Concentration (ng/mL) | Apparent Analyte Concentration (ng/mL) | % Cross-Reactivity |
| 10 | 0.1 | 1.0% |
| 50 | 0.6 | 1.2% |
| 100 | 1.5 | 1.5% |
| 500 | 8.0 | 1.6% |
| 1000 | 17.5 | 1.75% |
Visualizations
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Simplified metabolic and signaling pathway of this compound.
Caption: Logical relationship of potential tipepidine interference and the need for assay validation.
References
- 1. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ascls.org [ascls.org]
- 6. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
strategies to mitigate the sedative side effects of tipepidine hibenzate in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tipepidine hibenzate in behavioral studies. The focus is on mitigating the sedative side effects that can confound experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a non-narcotic antitussive (cough suppressant).[1] Its primary mechanisms of action are believed to involve:
-
Sigma-1 (σ1) Receptor Agonism: Tipepidine binds to and activates sigma-1 receptors, which are chaperone proteins located at the endoplasmic reticulum-mitochondria interface. This interaction modulates calcium signaling and other downstream pathways.[2][3]
-
G-protein-coupled inwardly rectifying potassium (GIRK) Channel Inhibition: Tipepidine inhibits GIRK channels, which play a crucial role in regulating neuronal excitability.[1][4][5] By inhibiting these channels, tipepidine can increase neuronal activity.
Q2: What causes the sedative side effects of this compound?
A2: The exact mechanism of tipepidine-induced sedation is not fully elucidated but is thought to be related to its complex interactions with various neurotransmitter systems in the central nervous system. While it can activate dopaminergic neurons in the ventral tegmental area (VTA), which is typically associated with wakefulness, its broader effects on other neuronal circuits likely contribute to sedation.[4]
Q3: How can sedative effects of tipepidine impact behavioral studies?
A3: Sedation can significantly confound the results of behavioral studies by:
-
Reducing Locomotor Activity: Animals may show decreased movement, which can be misinterpreted as a lack of motivation, anxiety, or cognitive impairment in tasks like the open field test or elevated plus maze.
-
Impairing Motor Coordination: Sedation can affect performance in tasks that require fine motor skills, such as the rotarod test.
-
Altering Learning and Memory: Drowsiness can interfere with an animal's ability to acquire, consolidate, and retrieve memories in cognitive assays.
Troubleshooting Guide: Mitigating Sedation in Behavioral Experiments
Issue: Observed sedation and reduced locomotor activity in animals treated with this compound.
This is a common challenge when working with tipepidine. The following strategies can help to mitigate these sedative effects and allow for the accurate assessment of other behavioral parameters.
Strategy 1: Dose-Response Optimization
A critical first step is to establish a dose-response curve for both the desired behavioral effect and the sedative side effect. The goal is to identify a "therapeutic window" - a dose that produces the desired effect with minimal sedation.
Experimental Protocol: Dose-Response Assessment of Sedation and Locomotor Activity
Objective: To determine the dose-dependent effects of this compound on sedation and locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a small amount of Tween 80)
-
Rodents (mice or rats)
-
Open field apparatus
-
Video tracking software
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. Habituate each animal to the open field arena for 10-15 minutes one day prior to testing.
-
Dose Preparation: Prepare a range of this compound doses (e.g., 5, 10, 20, 40 mg/kg) and a vehicle control. A logarithmic or semi-logarithmic dose spacing is recommended.
-
Administration: Administer the selected doses of tipepidine or vehicle via the intended route (e.g., intraperitoneal, oral gavage).
-
Observation Period: Immediately after administration, place the animal in the open field arena.
-
Data Collection: Record locomotor activity for a set period (e.g., 30-60 minutes) using video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (a measure of exploratory behavior)
-
-
Sedation Scoring: At peak effect time (determined in pilot studies, often 30-60 minutes post-injection), assess sedation using a scoring system (see table below).
-
Data Analysis: Analyze the data to determine the dose at which significant sedative effects emerge and compare this to the dose required for the desired therapeutic effect (from other behavioral assays).
Table 1: Example Sedation Scoring Scale for Rodents
| Score | Behavioral Observation |
| 0 | Alert and active, normal posture |
| 1 | Slightly subdued, decreased spontaneous activity |
| 2 | Moderate sedation, ataxic gait, righting reflex intact |
| 3 | Deep sedation, loss of righting reflex |
Expected Outcome: This experiment should yield a dose-response curve that helps in selecting a tipepidine dose with an optimal balance between efficacy and sedation.
Strategy 2: Co-administration with a CNS Stimulant
Co-administering a central nervous system (CNS) stimulant can counteract the sedative effects of tipepidine. Caffeine and modafinil are two potential candidates.
Experimental Protocol: Co-administration of Tipepidine with Caffeine
Objective: To assess the efficacy of caffeine in mitigating tipepidine-induced sedation and locomotor depression.
Materials:
-
This compound
-
Caffeine
-
Vehicle
-
Rodents
-
Open field apparatus
-
Video tracking software
Procedure:
-
Dose Selection:
-
Select a dose of tipepidine that has been shown to cause sedation in the dose-response study.
-
Select a range of caffeine doses that are known to increase locomotor activity without inducing stereotypy (e.g., 5, 10, 20 mg/kg for mice).[6]
-
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Tipepidine
-
Caffeine (low dose) + Tipepidine
-
Caffeine (medium dose) + Tipepidine
-
Caffeine (high dose) + Tipepidine
-
Caffeine (medium dose) + Vehicle
-
-
Administration: Administer caffeine (or its vehicle) typically 15-30 minutes before tipepidine (or its vehicle).
-
Behavioral Testing: Conduct the open field test as described in Strategy 1.
-
Data Analysis: Compare locomotor activity and sedation scores across the different treatment groups.
Table 2: Summary of Potential Stimulants for Co-administration
| Stimulant | Mechanism of Action | Typical Dose Range (Mice, i.p.) | Potential Considerations |
| Caffeine | Adenosine A1 and A2A receptor antagonist | 5 - 20 mg/kg | Biphasic effects on locomotor activity; high doses can induce anxiety.[6][7] |
| Modafinil | Atypical stimulant, primarily acts as a dopamine reuptake inhibitor | 30 - 100 mg/kg | Can have complex interactions with other drugs; may not fully reverse cognitive impairment from sedatives.[8] |
Expected Outcome: A successful experiment will identify a dose of caffeine that significantly attenuates tipepidine-induced sedation without producing confounding stimulant effects of its own.
Signaling Pathway and Experimental Workflow Diagrams
Tipepidine's Proposed Mechanism of Action
Caption: Proposed mechanisms of tipepidine action.
Experimental Workflow for Mitigating Sedation
References
- 1. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 4. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for the inhibition of G protein-coupled inward rectifier K(+) channels by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeine-induced locomotor activity: possible involvement of GABAergic-dopaminergic-adenosinergic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greendoor.org [greendoor.org]
Technical Support Center: Accurate Measurement of Tipepidine Hibenzate in Brain Tissue
Welcome to the technical support center for the accurate measurement of tipepidine hibenzate in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
General
Q1: What are the biggest challenges in measuring this compound in brain tissue?
A1: The primary challenges include:
-
Blood-Brain Barrier (BBB) Penetration: this compound must cross the BBB to be present in brain tissue, and the efficiency of this process can vary.[1][2]
-
Matrix Effects: The complex composition of brain tissue can interfere with the analytical signal of this compound, leading to ion suppression or enhancement in mass spectrometry-based methods.[3][4][5][6]
-
Low Concentrations: The concentration of this compound in the brain may be very low, requiring highly sensitive analytical methods for accurate quantification.[7]
-
Analyte Stability: this compound may be susceptible to degradation by enzymes present in the brain tissue during sample collection and preparation.[8][9][10][11]
-
Tissue Heterogeneity: Drug distribution can vary across different brain regions, making consistent and representative sampling crucial.[12]
Sample Preparation
Q2: What is the recommended method for homogenizing brain tissue for this compound analysis?
A2: A common and effective method is mechanical homogenization. This typically involves using a bead-based homogenizer or a sonicator with ice-cold homogenization buffer to ensure the tissue is thoroughly disrupted while minimizing enzymatic degradation.[13][14][15] The choice of homogenization buffer is critical and often contains protease inhibitors to maintain the integrity of the analyte.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, consider the following:
-
Rapid Processing: Process tissue samples as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice or at 4°C throughout the homogenization and extraction process.[11]
-
Enzyme Inhibitors: Add a cocktail of protease inhibitors to the homogenization buffer.[10][11]
-
pH Control: Maintain an optimal pH for this compound stability during extraction.[10][11]
-
Heat Stabilization: For some applications, heat stabilization of the brain tissue immediately after collection can effectively inactivate enzymes.[16]
Analytical Method
Q4: Which analytical technique is most suitable for quantifying this compound in brain tissue?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to quantify low concentrations of drugs in complex biological matrices.[4][6][17]
Q5: How do I select an appropriate internal standard (IS) for my LC-MS/MS analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., tipepidine-d3).[18] SIL-IS closely mimics the chromatographic behavior and ionization efficiency of the analyte, providing the most accurate correction for matrix effects and other sources of variability.[19][20] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation.[20][21]
Troubleshooting Guides
Poor Peak Shape or Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is appropriate for the analyte's properties.[21] |
| Ion Suppression/Enhancement (Matrix Effect) | Dilute the sample extract.[22] Improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation).[21] Modify chromatographic conditions to separate tipepidine from interfering matrix components.[6] |
| Analyte Degradation | Re-evaluate sample handling and storage procedures. Ensure protease inhibitors are active and that samples are kept at low temperatures.[9][11] |
| Incorrect Instrument Settings | Verify mass spectrometer parameters, including collision energy and ion source settings, are optimized for this compound. |
| Low Extraction Recovery | Optimize the extraction solvent and pH.[21] Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).[23] |
High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Homogenization | Standardize the homogenization procedure, including time, speed, and sample-to-buffer ratio. |
| Inaccurate Pipetting | Calibrate pipettes regularly.[24] Use reverse pipetting for viscous solutions. |
| Matrix Effect Variability | Use a stable isotope-labeled internal standard.[18][19] Perform a thorough matrix effect evaluation during method validation.[4][25] |
| Sample Inhomogeneity | If analyzing specific brain regions, ensure precise and consistent dissection. For whole-brain analysis, ensure the entire tissue is homogenized before aliquoting. |
| Instability in Autosampler | Evaluate the stability of the processed samples in the autosampler over the expected run time. If necessary, use a cooled autosampler.[9] |
No Signal Detected
| Potential Cause | Troubleshooting Step |
| Analyte Concentration Below LLOQ | Concentrate the sample extract. Increase the injection volume. Optimize the mass spectrometer for maximum sensitivity.[24] |
| Complete Analyte Degradation | Review the entire sample handling and preparation workflow for potential causes of rapid degradation.[10] |
| Instrument Malfunction | Check instrument performance with a known standard solution of this compound. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound and the internal standard. |
Experimental Protocols
Brain Tissue Homogenization
-
Weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors) at a fixed ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm) or a sonicator on ice until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for further processing.
Protein Precipitation (PPT) Extraction
-
To 100 µL of brain homogenate supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A typical setup would involve a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[26]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.[17]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for both this compound and the internal standard.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound
| Parameter | This compound | Tipepidine-d3 (IS) |
| Precursor Ion (m/z) | [Value] | [Value] |
| Product Ion 1 (m/z) | [Value] | [Value] |
| Product Ion 2 (m/z) | [Value] | [Value] |
| Collision Energy (eV) | [Value] | [Value] |
| Retention Time (min) | [Value] | [Value] |
| (Note: Specific m/z values and collision energies must be optimized experimentally for the instrument in use.) |
Table 2: Method Validation Performance (Example)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | Signal-to-Noise > 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (%CV) | ≤ 15% | 4.1% to 11.2% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV ≤ 15% | 9.8% |
Visualizations
Caption: Workflow for the extraction and analysis of this compound from brain tissue.
Caption: A logical troubleshooting guide for common issues in bioanalysis.
References
- 1. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 2. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]
- 13. Quantitative peptidomics to measure neuropeptide levels in animal models relevant to psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized protein extraction from cryopreserved brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples [mdpi.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
identifying and minimizing impurities in synthesized tipepidine hibenzate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tipepidine hibenzate. The information is designed to help identify and minimize impurities during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: Tipepidine is synthesized via a Knoevenagel condensation reaction between 1-methyl-3-piperidone and di(2-thienyl)methane. This reaction is typically catalyzed by a weak base, such as piperidine. The resulting tipepidine base is then reacted with hibenzic acid (2-(4-hydroxybenzoyl)benzoic acid) to form the this compound salt.
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from several sources during the synthesis:
-
Starting materials: Impurities present in the initial reactants, 1-methyl-3-piperidone and di(2-thienyl)methane, can carry through the synthesis.
-
Side reactions: Unwanted chemical reactions can occur during the condensation step, leading to the formation of by-products.
-
Degradation: The active pharmaceutical ingredient (API) can degrade under certain conditions of heat, light, pH, or in the presence of oxidizing agents.
-
Residual solvents: Solvents used in the synthesis and purification steps may not be completely removed.
Q3: What are some common analytical techniques used for impurity profiling of this compound?
A3: High-performance liquid chromatography (HPLC) is the most common technique for separating and quantifying this compound and its impurities.[1] Other useful techniques include:
-
Liquid chromatography-mass spectrometry (LC-MS): For identifying the molecular weights of unknown impurities.[1]
-
Gas chromatography-mass spectrometry (GC-MS): For identifying volatile impurities and residual solvents.[1]
-
Nuclear magnetic resonance (NMR) spectroscopy: For elucidating the chemical structures of isolated impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield of Tipepidine Base in the Condensation Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. | The Knoevenagel condensation can be slow, and ensuring it goes to completion is crucial for maximizing yield. |
| Suboptimal catalyst concentration | Optimize the concentration of the piperidine catalyst. Too little catalyst will result in a slow reaction, while too much can potentially lead to side reactions. | The catalyst plays a key role in the deprotonation of the active methylene compound, and its concentration directly impacts the reaction rate. |
| Inefficient removal of water | If the reaction is performed in a solvent where water is azeotropically removed (e.g., toluene), ensure the Dean-Stark apparatus is functioning correctly. Alternatively, consider the use of a dehydrating agent. | The condensation reaction produces water as a byproduct. Removing it from the reaction mixture can shift the equilibrium towards the product side, thus increasing the yield. |
Issue 2: Presence of Unknown Impurities in the Final this compound Product
| Potential Cause | Troubleshooting Step | Rationale |
| Side reactions during condensation | Characterize the impurities using LC-MS to determine their molecular weights. Based on the likely Knoevenagel condensation mechanism, potential impurities could include self-condensation products of 1-methyl-3-piperidone or Michael addition products. To minimize these, consider optimizing the reaction temperature and the rate of addition of reactants. | Understanding the identity of the impurity is the first step in devising a strategy to prevent its formation. |
| Degradation of the product | Conduct forced degradation studies to identify potential degradation products. Subject this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to understand its degradation pathways.[2] | This will help in developing a stability-indicating analytical method and in determining appropriate storage and handling conditions for the final product.[3] |
| Impure starting materials | Analyze the purity of 1-methyl-3-piperidone and di(2-thienyl)methane using appropriate analytical techniques (e.g., GC-MS or HPLC) before use. | The quality of the final product is directly dependent on the quality of the starting materials. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After the stress period, neutralize the solution with an appropriate amount of 1N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After the stress period, neutralize the solution with an appropriate amount of 1N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place a sample of solid this compound in a hot air oven at a controlled temperature (e.g., 105°C) for a specified period (e.g., 48 hours). Also, heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C) for 24 hours.
-
Photolytic Degradation: Expose a sample of solid this compound and an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
3. Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2 for a starting point).
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.
-
If significant degradation is observed, use LC-MS to identify the molecular weights of the degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its impurities. Method optimization and validation are crucial.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV spectrum of this compound) |
| Injection Volume | 10 µL |
Visualizations
Caption: Synthetic pathway of this compound and potential impurity formation routes.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
References
optimizing storage conditions to prevent the degradation of tipepidine hibenzate
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing storage conditions to prevent the degradation of tipepidine hibenzate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific proprietary stability data for this compound is not extensively available in public literature. The following guidance is based on established principles of pharmaceutical degradation, information from official monographs, and stability studies of compounds with similar chemical moieties (e.g., thienopyridine and thioether groups).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, which includes a thienopyridine ring, a piperidine ring, and a thioether group, this compound is susceptible to degradation through several pathways:
-
Oxidation: The thioether group is prone to oxidation, which can form sulfoxides and sulfones. This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light.
-
Hydrolysis: While generally more stable than esters, the molecule could be susceptible to hydrolysis under extreme pH conditions (acidic or basic).
-
Photodegradation: The aromatic rings in the structure suggest a potential for degradation upon exposure to UV or visible light. Official monographs recommend storing this compound in light-resistant containers, supporting its photosensitivity.[1]
-
Thermal Stress: High temperatures can accelerate all degradation pathways, leading to a faster loss of potency.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in well-closed, light-resistant containers.[1] General recommendations for pharmaceutical storage suggest maintaining a cool, dry environment, typically at controlled room temperature between 15°C and 25°C (59°F to 77°F), protected from humidity and direct sunlight.
Q3: I've observed discoloration in my this compound sample. What could be the cause?
A3: Discoloration is often an indicator of chemical degradation. For this compound, this could be due to:
-
Oxidative Degradation: Oxidation of the sulfur atom can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light can generate chromophores (light-absorbing groups) that cause a change in color. It is crucial to investigate the purity of the sample using a stability-indicating analytical method if discoloration is observed.
Q4: Can the excipients in my formulation affect the stability of this compound?
A4: Yes, excipients can significantly impact drug stability. Potential incompatibilities could arise from:
-
Reactive Impurities: Excipients may contain reactive impurities like peroxides (in povidone or crospovidone), aldehydes (in lactose or starch), or metal ions, which can catalyze oxidative degradation.
-
Moisture Content: Hygroscopic excipients can attract moisture, which may accelerate hydrolytic degradation pathways, especially in the presence of other catalytic factors.
-
pH Modification: The micro-pH environment created by acidic or basic excipients can influence the rate of hydrolysis. It is essential to conduct drug-excipient compatibility studies during pre-formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency in analytical assays over a short period. | Inappropriate storage conditions (exposure to light, high temperature, or humidity). | 1. Review storage conditions. Ensure the sample is in a light-resistant, airtight container at controlled room temperature. 2. Perform a forced degradation study to identify the primary degradation pathway. 3. Use a validated stability-indicating HPLC method for analysis. |
| Appearance of new peaks in the HPLC chromatogram of a stability sample. | Chemical degradation of this compound. | 1. Characterize the degradation products using techniques like LC-MS and NMR to understand the degradation pathway. 2. Evaluate the impact of the degradation products on the safety and efficacy profile. 3. Optimize the formulation or packaging to mitigate the specific degradation pathway (e.g., add an antioxidant for oxidation). |
| Inconsistent results in dissolution testing of formulated product. | Physical or chemical changes in the solid state. | 1. Investigate for potential polymorphic changes using techniques like DSC or XRD. 2. Assess for drug-excipient interactions that may alter the drug's solubility or release characteristics. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound based on forced degradation studies of similar compounds. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Description | Time | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 5-10% | Hydrolytic cleavage products |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 10-15% | Hydrolytic cleavage products |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | 15-25% | Sulfoxide, Sulfone derivatives |
| Thermal Degradation | Solid state at 80°C | 48 hours | 5-10% | Various thermal degradants |
| Photodegradation | Solid state, ICH option 1 | N/A | 10-20% | Photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound powder in a petri dish and expose it to a temperature of 80°C in an oven for 48 hours.
-
Dissolve the stressed solid sample in a suitable solvent and dilute for analysis.
-
-
Photodegradation (Solid State):
-
Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Dissolve the samples and dilute for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Hypothetical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.5) may be suitable.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 230-280 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting flowchart for this compound instability.
References
Validation & Comparative
comparative analysis of tipepidine hibenzate versus codeine for cough suppression
This guide provides a detailed comparative analysis of tipepidine hibenzate and codeine, two centrally acting antitussive agents. The objective is to offer a comprehensive overview for researchers, scientists, and drug development professionals by examining their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action
Tipepidine and codeine suppress the cough reflex via distinct signaling pathways in the central nervous system. Codeine is a classic opioid agonist, while tipepidine operates through a non-opioid mechanism.
This compound
Tipepidine is a non-narcotic cough suppressant. Its primary mechanism involves the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This action is thought to suppress neuronal activity in the medullary cough center. Additionally, some studies suggest it may promote the secretion of bronchial mucus, which can help in expectoration.
Tipepidine Hibenzate in Chronic Unpredictable Stress: A Comparative Analysis of Antidepressant Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of tipepidine hibenzate's potential antidepressant effects within the context of the Chronic Unpredictable Stress (CUS) model. While direct experimental data for tipepidine in this specific model remains to be established in the available literature, this document synthesizes existing knowledge on its mechanism of action and compares its theoretical efficacy with established antidepressants for which CUS data are available.
Introduction to the Chronic Unpredictable Stress (CUS) Model
The Chronic Unpredictable Stress (CUS) paradigm is a widely utilized and validated animal model for inducing depression-like behaviors in rodents.[1][2] This model exposes animals to a series of mild, unpredictable stressors over an extended period, mimicking the chronic and uncontrollable nature of stress that can lead to depressive disorders in humans.[2] The resulting behavioral and physiological changes, such as anhedonia (reduced interest in pleasurable stimuli), behavioral despair, and alterations in the hypothalamic-pituitary-adrenal (HPA) axis, provide a valuable platform for screening and validating potential antidepressant compounds.[3]
This compound: A Novel Antidepressant Candidate
Tipepidine, originally developed as a non-narcotic antitussive, has garnered attention for its potential antidepressant properties.[4] Its mechanism of action is distinct from conventional antidepressants, primarily involving the modulation of sigma-1 (σ1) and dopamine D2 receptors.[3][5] Studies in other depression models, such as the adrenocorticotropic hormone (ACTH)-treated rat model, have demonstrated tipepidine's ability to reduce immobility time in the forced swimming test, a key indicator of antidepressant-like activity.[4] This effect is thought to be mediated by the stimulation of dopamine D1 and adrenaline α2 receptors, leading to increased extracellular dopamine levels in the nucleus accumbens.[4]
Comparative Analysis with Standard Antidepressants in the CUS Model
To contextualize the potential of this compound, this section compares its proposed mechanisms with the known effects of established antidepressants—fluoxetine (an SSRI), imipramine (a tricyclic antidepressant), and ketamine (an NMDA receptor antagonist)—in the CUS model.
Behavioral Effects
The following table summarizes the typical effects of these antidepressants on key behavioral measures in the CUS model.
| Behavioral Test | Chronic Unpredictable Stress (CUS) Effect | Fluoxetine | Imipramine | Ketamine | This compound (Projected) |
| Sucrose Preference Test (SPT) | ↓ Preference for sucrose solution (Anhedonia) | ↑ Preference[6][7][8] | ↑ Preference[9] | ↑ Preference[10] | Expected to increase preference |
| Forced Swim Test (FST) | ↑ Immobility time (Behavioral despair) | ↓ Immobility[8] | ↓ Immobility[11][12][13] | ↓ Immobility[10][14] | Expected to decrease immobility[4] |
| Tail Suspension Test (TST) | ↑ Immobility time (Behavioral despair) | ↓ Immobility[8] | ↓ Immobility[12] | ↓ Immobility[15] | Expected to decrease immobility |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Chronic Unpredictable Stress (CUS) Protocol (General Paradigm)
-
Animals: Male rodents (mice or rats) are typically used.
-
Housing: Animals are singly housed to prevent social buffering.
-
Stressors: A variety of mild stressors are applied randomly and unpredictably for a period of 2 to 8 weeks.[14] Common stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Damp bedding
-
Reversal of light/dark cycle
-
Food and water deprivation
-
Forced swimming in cold water
-
Tail suspension
-
-
Control Group: A non-stressed control group is maintained under standard housing conditions with regular handling.
Behavioral Testing Protocols
-
Sucrose Preference Test (SPT):
-
Animals are habituated to a two-bottle choice of water for 24-48 hours.
-
Following habituation, they are deprived of water for a set period (e.g., 4-24 hours).
-
Animals are then presented with two pre-weighed bottles: one containing water and the other a 1% sucrose solution.
-
After a specific duration (e.g., 1-24 hours), the bottles are re-weighed to determine the consumption of each liquid.
-
Sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100%.
-
-
Forced Swim Test (FST):
-
Animals are individually placed in a transparent cylinder filled with water (23-25°C) from which they cannot escape.
-
The session is typically recorded for 6 minutes.
-
The duration of immobility (floating passively with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.[12]
-
-
Tail Suspension Test (TST):
-
Mice are suspended by their tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.
-
The session is recorded for 6 minutes.
-
The duration of immobility is measured.
-
Signaling Pathways and Mechanisms of Action
The antidepressant effects of these compounds are mediated by distinct signaling pathways.
This compound Signaling Pathway
Tipepidine's primary mechanism is thought to involve the activation of sigma-1 receptors and the inhibition of dopamine D2 receptor-mediated currents.[3][5] This leads to an increase in dopaminergic neurotransmission.
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
Comparative Antidepressant Mechanisms
The following diagram illustrates the distinct primary mechanisms of action for fluoxetine, imipramine, and ketamine.
Caption: Primary mechanisms of action for common antidepressant classes.
Conclusion and Future Directions
While direct evidence for this compound's efficacy in the CUS model is currently lacking in the reviewed literature, its unique mechanism of action, particularly its modulation of the dopaminergic system via sigma-1 and D2 receptors, presents a promising avenue for novel antidepressant development. The data from other depression models suggests that tipepidine could potentially reverse the anhedonic and despair-like behaviors induced by chronic stress.
Future research should focus on directly evaluating this compound in the CUS model and comparing its behavioral and neurochemical effects against standard antidepressants. Such studies would provide crucial data to validate its potential as a new therapeutic strategy for depressive disorders. The detailed protocols and comparative data presented in this guide offer a framework for designing and interpreting these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic treatment with fluoxetine using the chronic unpredictable stress model induces changes in neurotransmitters and circulating miRNAs in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.utep.edu [scholarworks.utep.edu]
- 10. Short‐ and long‐term antidepressant effects of ketamine in a rat chronic unpredictable stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Mechanistic Underpinnings of Tipepidine Hibenzate and Dextromethorphan
A comprehensive analysis for researchers and drug development professionals.
Tipepidine hibenzate and dextromethorphan are both centrally acting non-opioid antitussive agents. While they share the clinical endpoint of cough suppression, their underlying mechanisms of action diverge significantly, offering distinct pharmacological profiles. This guide provides a detailed, head-to-head comparison of their molecular interactions, supported by experimental data, to elucidate their unique and overlapping therapeutic potentials.
Primary Mechanisms of Action at a Glance
| Feature | This compound | Dextromethorphan |
| Primary Target | G protein-coupled inwardly-rectifying potassium (GIRK) channels | N-methyl-D-aspartate (NMDA) receptor |
| Primary Effect | Inhibition | Non-competitive antagonism |
| Key Downstream Effect | Increased dopamine and norepinephrine release | Modulation of glutamatergic neurotransmission |
| Additional Targets | Sigma-1 and Sigma-2 receptors, potential modulation of serotonin and dopamine systems | Sigma-1 receptor (agonist), Serotonin transporter (SERT), Norepinephrine transporter (NET) |
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the known binding affinities (Ki) of dextromethorphan for its principal molecular targets. Currently, specific Ki values for this compound at its targets are not as extensively documented in publicly available literature.
| Target Receptor | Dextromethorphan Binding Affinity (Ki, nM) | This compound Binding Affinity (Ki, nM) |
| NMDA Receptor (PCP site) | 1680[1] | Not a primary target |
| Sigma-1 Receptor | 348[2] | Data not consistently available, but interaction is suggested[3] |
| Serotonin Transporter (SERT) | 23[1] | Possible modulation, but specific Ki not established[3] |
| Norepinephrine Transporter (NET) | 240[1] | Possible modulation, but specific Ki not established[3] |
| GIRK Channels | Not a primary target | IC50 = 7.0 µM (7000 nM) for dopamine D₂ receptor-mediated GIRK currents[4] |
Detailed Mechanism of Action and Signaling Pathways
This compound: A GIRK Channel Inhibitor
The principal mechanism of action for tipepidine is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] GIRK channels are crucial for regulating neuronal excitability. By inhibiting these channels, tipepidine is thought to disinhibit dopaminergic and noradrenergic neurons, leading to increased release of dopamine and norepinephrine in brain regions such as the nucleus accumbens and prefrontal cortex.[3] This modulation of monoamine neurotransmission is believed to underlie not only its antitussive effects but also its potential therapeutic applications in neuropsychiatric disorders like ADHD and depression.[3]
Additionally, some evidence suggests that tipepidine interacts with sigma-1 and sigma-2 receptors, which may contribute to its overall pharmacological profile.[3]
Signaling Pathway of this compound
Dextromethorphan: A Multi-Target Modulator
Dextromethorphan exhibits a more complex and multifaceted mechanism of action compared to tipepidine. Its primary and most well-characterized action is as a non-competitive antagonist of the NMDA receptor, binding to the PCP site within the receptor's ion channel.[1][5] This action is thought to be central to its antitussive effects by elevating the cough threshold in the brainstem.
Beyond NMDA receptor antagonism, dextromethorphan is also a potent agonist at the sigma-1 receptor.[2][5] Sigma-1 receptor activation has been implicated in a variety of cellular functions, including the modulation of neurotransmitter release and neuroprotection.
Furthermore, dextromethorphan acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its mood-elevating and potential antidepressant effects.[1][5]
Signaling Pathway of Dextromethorphan
Experimental Protocols
GIRK Channel Inhibition Assay (for Tipepidine)
Objective: To determine the inhibitory effect of tipepidine on GIRK channel currents.
Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNAs encoding for the desired GIRK channel subunits (e.g., GIRK1/GIRK2).
-
Electrophysiology: Two-electrode voltage-clamp recordings are performed on the oocytes. The membrane potential is held at a negative potential (e.g., -80 mV) to measure inward potassium currents.
-
Drug Application: Oocytes are perfused with a high-potassium solution to elicit a basal GIRK current. Tipepidine is then applied at various concentrations to the perfusion solution.
-
Data Analysis: The reduction in the inward current in the presence of tipepidine is measured. The concentration-response curve is plotted to determine the IC50 value, which is the concentration of tipepidine that causes 50% inhibition of the maximal GIRK current.
Experimental Workflow for GIRK Channel Inhibition Assay
NMDA Receptor Binding Assay (for Dextromethorphan)
Objective: To determine the binding affinity of dextromethorphan to the NMDA receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.
-
Radioligand Binding: The membranes are incubated with a radiolabeled NMDA receptor antagonist that binds to the PCP site, such as [³H]MK-801.
-
Competition Assay: The incubation is performed in the presence of increasing concentrations of unlabeled dextromethorphan.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of dextromethorphan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for NMDA Receptor Binding Assay
Conclusion
This compound and dextromethorphan, while both effective antitussives, operate through distinct and complex molecular mechanisms. Tipepidine's primary action as a GIRK channel inhibitor, leading to enhanced dopaminergic and noradrenergic activity, presents a unique pharmacological profile with potential for repositioning in other neurological and psychiatric conditions. Dextromethorphan's multi-target engagement of the NMDA receptor, sigma-1 receptor, and monoamine transporters provides a broader spectrum of action that contributes to its established antitussive efficacy and emerging therapeutic roles. A thorough understanding of these divergent mechanisms is paramount for the rational design of future clinical investigations and the development of novel therapeutics targeting cough and related neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
Comparative Guide to Analytical Methods for Tipepidine Hibenzate Quantification
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of tipepidine hibenzate in pharmaceutical formulations. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of each technique to aid researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.
Mechanism of Action of this compound
This compound is a non-narcotic antitussive agent.[1] Its mechanism of action is believed to involve the modulation of several neurotransmitter systems in the brain. It primarily acts as a sigma-1 receptor agonist.[2] Additionally, it is suggested to inhibit G-protein-coupled inwardly rectifying potassium (GIRK) channels, which may lead to the promotion of dopamine and noradrenaline release in the nucleus accumbens and frontal cortex.[1]
Comparison of Analytical Methods
The following sections detail the experimental protocols and performance data for HPLC and UV-Vis spectrophotometry. While a direct head-to-head comparison study for this compound was not identified in the public literature, this guide utilizes a validation report for a comparable pharmaceutical substance for the HPLC method and outlines a typical protocol for the UV-Vis spectrophotometric method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive chromatographic technique widely used for the quantification of active pharmaceutical ingredients (APIs) in drug products.
Experimental Protocol:
The following protocol is based on a validation report for a pharmaceutical tablet formulation, referred to as BIWG 98 SE, and is presented as a representative example.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 6.6), acetonitrile, and methanol (45:40:15, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 25 °C.
-
Standard Solution Preparation: A standard stock solution of the reference substance is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration.
-
Sample Preparation: A number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of the active ingredient is weighed and transferred to a volumetric flask. The mobile phase is added, and the solution is sonicated to ensure complete dissolution of the active ingredient. The solution is then diluted to the final volume with the mobile phase and filtered through a 0.45 µm membrane filter before injection.
Data Presentation:
The performance of the HPLC method is summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 20% to 120% of the nominal concentration |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 99.97% |
| Precision (% RSD) | < 2.0% |
| Robustness | The method was found to be robust with respect to small variations in mobile phase composition and flow rate. |
| Solution Stability | Standard and test solutions were stable for at least 24 hours at room temperature. |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC, but it is generally less specific. It is suitable for the quantification of drugs in simple formulations where there is no interference from excipients at the analytical wavelength.
Experimental Protocol:
The following is a general protocol for the quantification of an API in a tablet formulation using UV-Vis spectrophotometry.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which the drug is soluble and stable, and that does not interfere with the absorbance measurement (e.g., methanol, 0.1 N HCl).
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance of the drug, determined by scanning a dilute solution of the drug over a suitable UV range (e.g., 200-400 nm).
-
Standard Solution Preparation: A standard stock solution is prepared by dissolving an accurately weighed amount of the reference standard in the chosen solvent. This stock solution is then diluted to prepare a series of solutions of known concentrations to establish a calibration curve.
-
Sample Preparation: A number of tablets are weighed and powdered. A portion of the powder equivalent to a specific amount of the active ingredient is accurately weighed and dissolved in the solvent. The solution is sonicated and then filtered. An appropriate aliquot of the filtered solution is diluted with the solvent to a concentration within the linear range of the method.
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Data Presentation:
The following table presents typical performance characteristics for a validated UV-Vis spectrophotometric method for pharmaceutical analysis.
| Validation Parameter | Typical Result |
| Linearity Range | e.g., 5-30 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Dependent on the molar absorptivity of the analyte |
| Limit of Quantification (LOQ) | Dependent on the molar absorptivity of the analyte |
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing two analytical methods to determine if they provide equivalent results. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be employed for the quantification of this compound in pharmaceutical formulations. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC is the preferred method when high specificity, sensitivity, and the ability to separate the analyte from potential degradation products or other excipients are required. It is the standard for stability-indicating assays and for the analysis of complex formulations.
-
UV-Vis spectrophotometry offers a rapid, simple, and cost-effective alternative for routine quality control of simple formulations where interference from other components is negligible.
It is essential that the chosen analytical method is properly validated according to ICH guidelines to ensure the reliability and accuracy of the results. When multiple methods are used, cross-validation should be performed to ensure consistency and interchangeability of the data.
References
comparative study of the side effect profiles of different non-narcotic antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of four common non-narcotic antitussive agents: dextromethorphan, benzonatate, levodropropizine, and cloperastine. The information presented is collated from clinical trial data and peer-reviewed literature to support research and development in the field of respiratory medicine.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of adverse events reported in comparative clinical trials. It is important to note that direct head-to-head trials for all four agents are limited; therefore, data is presented from available comparative studies.
| Adverse Event | Levodropropizine | Dextromethorphan | Benzonatate | Cloperastine |
| Somnolence/Drowsiness | 4.6%[1][2] | 10.4%[1][2] | Common[3] | Common[4] |
| Nausea/Vomiting | <3.6%[1] | <12.1%[1] | Common[3] | Possible |
| Dizziness | <3.6%[1] | <12.1%[1] | Common[3] | Possible |
| Gastrointestinal Upset | <3.6%[1] | <12.1%[1] | Common[3] | Possible |
| Headache | Not Reported | Not Reported | Common[3] | Possible |
| Dry Mouth | Not Reported | Not Reported | Not Reported | Possible[5] |
| Total Adverse Events | 3.6% [1] | 12.1% [1] | Not Reported | Not Reported |
Note: Percentages for Levodropropizine and Dextromethorphan are from a head-to-head clinical trial.[1] Data for Benzonatate and Cloperastine are qualitative due to a lack of direct comparative trials with specific incidence rates against the other listed agents. "Common" indicates the side effect is frequently reported in literature, while "Possible" suggests it is a known but less frequent adverse event.
Experimental Protocols
Methodology for a Comparative, Randomized, Double-Blind Clinical Trial of Antitussive Side Effects
A robust methodology for comparing the side effect profiles of non-narcotic antitussives is crucial for obtaining unbiased and reliable data. Below is a representative experimental protocol based on common practices in clinical trials.
1. Study Design: A multicenter, randomized, double-blind, parallel-group study is the gold standard.[6]
2. Patient Population:
- Inclusion Criteria: Adult patients with a non-productive cough of a specified duration (e.g., >3 days and <3 weeks). The severity of the cough is typically assessed using a validated scale, such as a visual analog scale (VAS) or a numeric rating scale (NRS).
- Exclusion Criteria: Patients with a history of chronic respiratory diseases (e.g., asthma, COPD), productive cough, known allergies to the study medications, or those taking other medications that could interfere with the assessment of side effects.[7]
3. Randomization and Blinding: Patients are randomly assigned to receive one of the antitussive agents or a placebo. Both the investigators and the patients are blinded to the treatment allocation to prevent bias in the reporting and assessment of adverse events.
4. Treatment Administration: The study drugs are administered at their standard therapeutic doses for a specified duration (e.g., 5-7 days).
5. Assessment of Adverse Events:
- Adverse events are systematically collected at baseline and at specified follow-up visits.
- This is often done using a structured questionnaire or a patient diary where participants record the occurrence, severity, and duration of any new or worsening symptoms.
- Severity can be graded (e.g., mild, moderate, severe).
- Investigators also perform clinical assessments and may conduct laboratory tests to monitor for any drug-related toxicities.
6. Statistical Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical tests (e.g., Chi-squared or Fisher's exact test) are used to compare the proportions of patients experiencing adverse events between the different treatment arms.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Side Effect Pathways
The following diagram illustrates the generalized signaling pathways for centrally and peripherally acting non-narcotic antitussives and their potential relation to common side effects.
References
- 1. Efficacy and tolerability of levodropropizine in adult patients with non-productive cough. Comparison with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 3. medcentral.com [medcentral.com]
- 4. Cloperastine - Wikipedia [en.wikipedia.org]
- 5. What are the side effects of Cloperastine Fendizoate? [synapse.patsnap.com]
- 6. A comparative randomized double-blind clinical trial of hexapneumine and clistine as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Tipepidine Hibenzate: A Comparative Analysis of its Efficacy in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipepidine hibenzate, a non-narcotic antitussive agent, has garnered significant interest for its potential therapeutic applications in a range of neurological disorders. Its unique mechanism of action, primarily involving the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels and modulation of the sigma-1 receptor, suggests a broader role in neuronal signaling than previously understood.[1] This guide provides a comprehensive comparison of the efficacy of this compound in various preclinical animal models of neurological disorders, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action: A Dual Approach
Tipepidine's therapeutic potential in neurological disorders is thought to stem from its ability to modulate multiple neuronal signaling pathways.
One of the primary mechanisms is the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels . GIRK channels are crucial for regulating neuronal excitability. By inhibiting these channels, tipepidine can increase neuronal firing rates, which is hypothesized to contribute to its antidepressant and pro-cognitive effects.[2][3]
Secondly, tipepidine acts as a sigma-1 receptor agonist . The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane and is involved in regulating calcium signaling, ion channel activity, and cell survival. Activation of the sigma-1 receptor is associated with neuroprotective and anti-amnesic effects.
The following diagram illustrates the signaling pathway associated with GIRK channel inhibition by tipepidine:
Efficacy in Animal Models of Neurological Disorders
Obsessive-Compulsive Disorder (OCD): Marble-Burying Test
The marble-burying test in mice is a widely used paradigm to screen for drugs with potential anti-compulsive or anxiolytic effects. The innate behavior of mice to bury novel objects is thought to model the repetitive, compulsive behaviors seen in OCD.
Experimental Data:
A study investigating the effect of tipepidine on marble-burying behavior in mice demonstrated a significant, dose-dependent reduction in the number of marbles buried.[4] This suggests a potent anti-compulsive-like effect.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Number of Marbles Buried (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 18.2 ± 1.2 | - |
| Tipepidine | 2.5 | 12.5 ± 1.8 | 31.3% |
| Tipepidine | 5 | 8.3 ± 2.1** | 54.4% |
| Tipepidine | 10 | 1.5 ± 0.9*** | 91.8% |
| Fluoxetine | 10 | 10.2 ± 2.5 | 44.0% |
| Paroxetine | 5 | 7.8 ± 1.9** | 57.1% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group. Data adapted from a study on the potent inhibitory effect of tipepidine on marble-burying behavior in mice.[4]
Experimental Protocol: Marble-Burying Test
The following diagram outlines the typical workflow for the marble-burying test.
Depression: Forced Swim Test (FST) and Tail Suspension Test (TST)
Experimental Protocols:
Forced Swim Test (FST) Protocol (Mouse):
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[5][6][7]
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session.[7][8] The session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is measured, usually during the last 4 minutes of the test.[8] A decrease in immobility time is indicative of an antidepressant-like effect.[9]
Tail Suspension Test (TST) Protocol (Mouse):
-
Apparatus: A horizontal bar is suspended approximately 50-60 cm above a surface.
-
Procedure: The mouse is suspended by its tail from the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.[10][11][12][13]
-
Scoring: The total time the mouse remains immobile is recorded. A decrease in immobility time suggests an antidepressant-like effect.[13]
Attention-Deficit/Hyperactivity Disorder (ADHD): Neonatal 6-hydroxydopamine (6-OHDA) Lesion Model
The neonatal 6-OHDA lesion in rats is a well-established neurodevelopmental model of ADHD.[14][15] This model involves the selective destruction of dopamine neurons in the nigrostriatal pathway during early development, leading to hyperactivity in juvenile and adult rats.[3][16][17][18] While tipepidine's mechanism of action suggests potential efficacy in this model, direct preclinical studies evaluating its effect on locomotor activity in 6-OHDA-lesioned rats are not currently available in the reviewed literature.
Experimental Protocol: Neonatal 6-OHDA Lesion in Rats
-
Animal Preparation: On postnatal day 3 (P3), rat pups are pre-treated with desipramine (to protect noradrenergic neurons) approximately 30 minutes before 6-OHDA administration.
-
Lesioning: Pups are anesthetized, and 6-OHDA is injected intracisternally or directly into the striatum.
-
Behavioral Testing: Hyperactivity is typically assessed in the juvenile or adult stage using an open-field arena to measure locomotor activity (e.g., distance traveled, rearing frequency).
Potential in Other Neurological Disorders
While direct preclinical evidence is currently limited, the neuroprotective and neuromodulatory properties of tipepidine suggest its potential utility in other neurological disorders.
-
Rett Syndrome: This neurodevelopmental disorder is characterized by mutations in the MECP2 gene.[19][20][21] Animal models, such as the Mecp2 mutant mouse, exhibit a range of behavioral and motor deficits.[19][20][21][22] Given tipepidine's influence on neuronal excitability, its investigation in this model could be warranted.
-
Stroke: The neuroprotective effects associated with sigma-1 receptor activation suggest that tipepidine could be a candidate for investigation in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.[23]
-
Parkinson's Disease: The 6-OHDA lesion model is also used to study Parkinson's disease by creating more extensive dopamine depletion.[17][24][25] Tipepidine's modulation of the dopaminergic system could be of interest in this context.
Conclusion and Future Directions
The available preclinical data, particularly from the marble-burying test, provide compelling evidence for the potential of this compound in the treatment of obsessive-compulsive disorder. While its antidepressant-like effects are noted, further quantitative studies in the forced swim and tail suspension tests are needed to fully characterize its efficacy profile. The investigation of tipepidine in validated animal models of ADHD, Rett syndrome, stroke, and Parkinson's disease represents a promising avenue for future research. The unique dual mechanism of action of tipepidine, targeting both GIRK channels and the sigma-1 receptor, positions it as an intriguing candidate for drug repositioning and development in the field of neurology. Further preclinical studies are essential to delineate its therapeutic potential across a broader spectrum of neurological and psychiatric conditions.
References
- 1. anilocus.com [anilocus.com]
- 2. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 3. NEONATAL 6-HYDROXYDOPAMINE LESIONS OF THE FRONTAL CORTEX IN RATS: PERSISTING EFFECTS ON LOCOMOTOR ACTIVITY, LEARNING AND NICOTINE SELF-ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The Tail Suspension Test [jove.com]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Perinatal 6-Hydroxydopamine Modeling of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atomoxetine blocks motor hyperactivity in neonatal 6-hydroxydopamine-lesioned rats: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Marble burying test [bio-protocol.org]
- 17. conductscience.com [conductscience.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. mmpc.org [mmpc.org]
- 20. A standardized social preference protocol for measuring social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 23. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
a meta-analysis of clinical trials evaluating the efficacy of tipepidine hibenzate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine hibenzate, a non-opioid antitussive, has been utilized in clinical practice for its cough-suppressant properties. However, a comprehensive meta-analysis of clinical trials specifically evaluating its efficacy against other antitussive agents is notably absent in the current body of scientific literature. This guide provides a comparative overview of this compound, detailing its mechanism of action and available clinical data. In the absence of direct comparative trials for its primary indication, this guide presents clinical trial data for a widely used antitussive, dextromethorphan, to offer a reference for efficacy and safety benchmarks in the field. This information is intended to support researchers and drug development professionals in understanding the clinical landscape of antitussive therapies.
Introduction: this compound
This compound is a centrally acting cough suppressant.[1] While it has been used in some countries for the treatment of cough, there is a conspicuous lack of robust, publicly available, head-to-head clinical trial data comparing its efficacy to either placebo or other common antitussives like dextromethorphan. The drug is also being investigated for other potential therapeutic applications, including as an adjunctive treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD).[2][3]
Mechanism of Action
Tipepidine's antitussive effect is believed to be mediated through its action on the central nervous system.[1] Its mechanism is distinct from opioid-based cough suppressants.[4] The primary mechanisms of action are understood to be:
-
Sigma-1 (σ1) Receptor Agonism: Tipepidine acts as an agonist at the sigma-1 receptor, which is involved in the modulation of various neurotransmitter systems.[1][4]
-
G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channel Inhibition: Tipepidine inhibits GIRK channels.[5][6] This action is thought to modulate monoamine levels in the brain, which may contribute to its potential effects in neuropsychiatric disorders.[6][7]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Clinical Efficacy of this compound (Adjunctive Therapy)
While direct evidence for its antitussive efficacy from large-scale, controlled trials is limited in the public domain, tipepidine has been studied as an adjunctive therapy in other indications.
Adjunctive Therapy in Major Depressive Disorder (MDD)
A randomized, double-blind, placebo-controlled trial evaluated tipepidine as an add-on to citalopram for MDD.
| Outcome Measure | Tipepidine + Citalopram | Placebo + Citalopram | p-value |
| Remission Rate | 53.6% | 25.0% | 0.029 |
| Response Rate | 100% | 75% | 0.005 |
| Data from a 6-week study of 62 patients with MDD.[3] |
Adjunctive Therapy in Attention-Deficit/Hyperactivity Disorder (ADHD)
In an 8-week, randomized, double-blind, placebo-controlled trial, tipepidine was assessed as an add-on to methylphenidate in 53 children with ADHD.[2] A significant interaction effect for time and treatment was observed for the total and hyperactivity-impulsivity subscales of the Parent ADHD Rating Scale-IV.[2] However, a larger phase II study of a sustained-release formulation of tipepidine in 216 children and adolescents with ADHD did not show a significant difference from placebo on the primary endpoint, although some trends were noted in a subgroup of patients with a specific CYP2D6 phenotype.[8]
Comparative Efficacy Data: Dextromethorphan
To provide context for the evaluation of antitussive agents, this section summarizes data from clinical trials of dextromethorphan, a commonly used over-the-counter cough suppressant.
Dextromethorphan vs. Placebo for Cough in Children
A double-blind, randomized, placebo-controlled pilot study evaluated the efficacy of multiple doses of dextromethorphan over 4 days in 128 children (aged 6-11 years) with cough due to the common cold.[9]
| Outcome Measure | Dextromethorphan | Placebo | % Reduction vs. Placebo |
| Total Coughs over 24 hours | - | - | 21.0% |
| Daytime Cough Frequency | - | - | 25.5% |
| Statistically significant reductions were reported for both primary and daytime cough endpoints.[9][10] |
Another study in 100 children with upper respiratory infections found no significant difference between dextromethorphan, diphenhydramine, and placebo for nocturnal cough relief.[11]
Dextromethorphan vs. Placebo for Cough in Adults
A double-blind, randomized, parallel-group study in 43 adults with acute cough associated with upper respiratory tract infection showed no significant difference between a single 30 mg dose of dextromethorphan and placebo on cough frequency and severity, although a significant reduction from baseline was seen in both groups.[12] A meta-analysis of six trials in 710 adults did, however, demonstrate a statistically significant, albeit small (12% to 17%), reduction in cough bouts with dextromethorphan compared to placebo.[13]
Safety and Tolerability
This compound: Commonly reported side effects are generally mild and may include drowsiness, vertigo, and gastrointestinal discomfort.[5] There have been rare case reports of anaphylactic shock.
Dextromethorphan: Adverse effects are generally rare at standard doses and can include nausea, gastrointestinal discomfort, drowsiness, and dizziness.[14] At high doses, it can cause central nervous system effects, including euphoria and hallucinations.[14]
Experimental Protocols: A Typical Antitussive Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating an antitussive agent, based on protocols described for dextromethorphan studies.
Conclusion
This compound is an antitussive with a unique mechanism of action involving the sigma-1 receptor and GIRK channels. While it has a history of clinical use for cough, there is a significant gap in the scientific literature regarding high-quality, direct comparative efficacy data from meta-analyses or head-to-head clinical trials against placebo or other antitussives. The available clinical trial data for its use in other indications, such as MDD and ADHD, suggest potential neuromodulatory effects. In contrast, the efficacy of dextromethorphan for acute cough, while statistically significant in some studies, is often modest. For researchers and drug development professionals, this highlights the need for well-designed clinical trials to definitively establish the efficacy and comparative effectiveness of this compound as an antitussive agent. Future studies should employ validated objective and subjective endpoints to provide a clearer understanding of its place in therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Efficacy and safety of tipepidine as adjunctive therapy in children with attention-deficit/hyperactivity disorder: Randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of tipepidine as adjunctive therapy in major depressive disorder: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Tipepidine - Wikipedia [en.wikipedia.org]
- 6. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Objective and self-reported evidence of dextromethorphan antitussive efficacy in children, aged 6-11 years, with acute cough due to the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. publications.aap.org [publications.aap.org]
- 12. Antitussive efficacy of dextromethorphan in cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmj.com [bmj.com]
- 14. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating In Vivo Activity of Tipepidine Hibenzate: A Comparative Guide to Dopaminergic Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo activity of tipepidine hibenzate by focusing on a specific, quantifiable biomarker: the modulation of the central dopaminergic system. Tipepidine, a non-opioid antitussive, is gaining attention for its potential neuropsychiatric applications due to its unique mechanism of action.[1][2] Its primary effect is the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to downstream modulation of monoamine neurotransmitters, including dopamine.[1][2][3] This guide compares the use of dopamine as a biomarker for tipepidine against other well-established central nervous system (CNS) active agents, providing the necessary experimental context and data for robust validation.
Tipepidine's Signaling Pathway and Rationale for Biomarker Selection
Tipepidine's inhibition of GIRK channels on dopamine neurons in areas like the ventral tegmental area (VTA) reduces the inhibitory tone on these cells.[3] This disinhibition is hypothesized to increase neuronal firing and subsequent dopamine release in projection areas such as the nucleus accumbens, a key region in reward and motivation.[1][2] This direct downstream effect makes extracellular dopamine concentration an excellent candidate for a specific and quantifiable biomarker of tipepidine's in vivo biological activity.
Caption: Tipepidine inhibits GIRK channels, increasing dopamine neuron activity and release.
Comparison of Tipepidine with Alternative CNS Agents
To validate the use of dopamine modulation as a biomarker, it is useful to compare tipepidine's effects with other drugs known to act on the dopaminergic system. Methylphenidate, a dopamine reuptake inhibitor, and atomoxetine, a norepinephrine reuptake inhibitor that also elevates prefrontal cortex dopamine, serve as valuable comparators.
| Drug | Primary Mechanism of Action | Primary Therapeutic Use | Expected Effect on Nucleus Accumbens Dopamine |
| This compound | G-protein-coupled inwardly-rectifying potassium (GIRK) channel inhibitor.[1][2] | Antitussive; Investigational for ADHD, Depression.[1][4] | Increase |
| Methylphenidate | Dopamine and Norepinephrine Transporter (DAT/NET) Inhibitor. | Attention-Deficit/Hyperactivity Disorder (ADHD), Narcolepsy. | Significant Increase |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI).[2] | Attention-Deficit/Hyperactivity Disorder (ADHD).[2] | Modest increase (primarily in prefrontal cortex) |
Experimental Validation Workflow
Validating this biomarker requires a multi-step in vivo experimental approach, most commonly using rodent models. The workflow involves precise drug administration, real-time sampling of the brain's extracellular fluid, and sensitive neurochemical analysis.
Caption: Experimental workflow from in vivo microdialysis to ex vivo neurochemical analysis.
Key Experimental Protocols
In Vivo Microdialysis in Rodents
Objective: To sample extracellular dopamine levels from the nucleus accumbens of a freely moving rodent following administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump and liquid swivel
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
Procedure:
-
Animal Preparation: Anesthetize the rodent and secure it in the stereotaxic frame.
-
Probe Implantation: Based on a stereotaxic atlas (e.g., Paxinos and Watson), drill a small hole in the skull above the target region (Nucleus Accumbens). Slowly lower the microdialysis probe to the correct coordinates.
-
Anchoring: Secure the probe to the skull using dental cement and anchor screws.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Experimentation: Connect the probe inlet to a syringe pump via a liquid swivel, allowing free movement. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline samples for at least 60-90 minutes to ensure stable dopamine levels.
-
Drug Administration: Administer this compound or vehicle control (e.g., via intraperitoneal injection).
-
Post-Injection Sampling: Continue collecting dialysate samples at regular intervals (e.g., every 15-20 minutes) for a predetermined duration (e.g., 3 hours).
-
Sample Storage: Immediately place collected samples on dry ice or in a -80°C freezer pending analysis.
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.
Dopamine Quantification by HPLC-ECD
Objective: To accurately measure the concentration of dopamine and its metabolites (DOPAC, HVA) in the collected microdialysis samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).
-
Reverse-phase C18 column.
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent).
-
Dopamine, DOPAC, and HVA standards.
-
Autosampler.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of dopamine, DOPAC, and HVA to generate a standard curve for quantification.
-
System Equilibration: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved. The electrochemical detector should be set to an oxidizing potential optimal for dopamine (e.g., +0.65 V).
-
Sample Injection: Inject a fixed volume (e.g., 10-20 µL) of the thawed dialysate samples (and standards) into the HPLC system using an autosampler.
-
Chromatographic Separation: The components of the sample are separated as they pass through the C18 column.
-
Detection and Quantification: As dopamine and its metabolites elute from the column, they are oxidized at the electrode surface of the ECD, generating an electrical current. The peak height or area is proportional to the concentration.
-
Data Analysis: Compare the peak areas from the samples to the standard curve to determine the concentration of each analyte. Express results as a percentage change from the baseline average.
Logical Framework for Biomarker Validation
The validation of dopamine as a biomarker for tipepidine rests on a clear logical relationship between the drug's target engagement and the measurable biological outcome, which in turn should correlate with the intended therapeutic effect.
Caption: Logical flow from drug action to biomarker measurement and clinical relevance.
By utilizing this comparative framework and these detailed protocols, researchers can effectively validate changes in dopaminergic tone as a robust and reliable biomarker for quantifying the in vivo activity of this compound, thereby accelerating its potential development for neuropsychiatric disorders.
References
- 1. Tipepidine - Wikipedia [en.wikipedia.org]
- 2. Using the drug repositioning approach to develop a novel therapy, this compound sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Tipepidine Hibenzate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of tipepidine hibenzate, ensuring compliance with environmental regulations and promoting laboratory safety. The following procedures are intended for researchers, scientists, and drug development professionals engaged in the handling of this substance.
Core Principles of this compound Disposal
Safe and compliant disposal of this compound hinges on adherence to established hazardous waste management protocols. Under no circumstances should this compound be disposed of in regular trash or discharged into sewer systems.[1][2] Improper disposal can lead to environmental contamination and significant regulatory penalties.[2][3] The primary responsibility for proper disposal lies with the waste generator, from the point of generation to its final treatment and disposal.[3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Categorization: this compound waste should be classified as hazardous chemical waste.[4]
-
Segregation: Keep this compound waste separate from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes.[5][6] Cross-contamination can create dangerous reactions and complicate the disposal process.
Step 2: Containerization and Labeling
-
Container Selection: Use only appropriate, chemically compatible, and clearly labeled containers for storing this compound waste.[1][2][7] The containers must be in good condition, free from damage, and have secure, leak-proof closures.[2]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
Step 3: Storage
-
Designated Area: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][7]
-
Safe Practices: Keep containers tightly closed when not in use.[1] Ensure that the storage area is equipped with appropriate emergency response materials, such as spill control equipment.[2]
Step 4: Disposal
-
Professional Disposal: The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Engage a Specialist: Partner with a certified hazardous waste management company to ensure proper transport and disposal in accordance with all federal, state, and local regulations.[2][8] These companies are equipped to handle the specific requirements for pharmaceutical waste.
Disposal Methods and Regulatory Considerations
| Disposal Method | Regulatory Compliance | Key Considerations |
| Licensed Chemical Destruction Plant | Adheres to EPA and RCRA guidelines for hazardous waste.[2][3] | Ensures complete and compliant destruction of the chemical. |
| Controlled Incineration with Flue Gas Scrubbing | A preferred method for many pharmaceutical wastes to prevent air pollution.[1] | Must be carried out by a licensed facility to manage emissions. |
| Landfill | Prohibited for hazardous pharmaceutical waste.[3] | Poses a high risk of soil and groundwater contamination.[3] |
| Sewer System | Prohibited.[1][4] | Can interfere with wastewater treatment processes and harm aquatic life.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. gmpsop.com [gmpsop.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. odu.edu [odu.edu]
- 8. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
